molecular formula C39H78N2O4S4 B10829782 80-O16B

80-O16B

Numéro de catalogue: B10829782
Poids moléculaire: 767.3 g/mol
Clé InChI: KEEDANUIQHUIOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

80-O16B is a useful research compound. Its molecular formula is C39H78N2O4S4 and its molecular weight is 767.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C39H78N2O4S4

Poids moléculaire

767.3 g/mol

Nom IUPAC

2-(dodecyldisulfanyl)ethyl 3-[3-(dimethylamino)propyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C39H78N2O4S4/c1-5-7-9-11-13-15-17-19-21-23-34-46-48-36-32-44-38(42)26-30-41(29-25-28-40(3)4)31-27-39(43)45-33-37-49-47-35-24-22-20-18-16-14-12-10-8-6-2/h5-37H2,1-4H3

Clé InChI

KEEDANUIQHUIOP-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN(C)C)CCC(=O)OCCSSCCCCCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

The Advent of 80-O16B: A Technical Guide to a Bioreducible Lipidoid for Advanced Genetic Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of genetic medicine is continually reshaped by the development of novel delivery vectors. Among these, lipidoid nanoparticles (LNPs) have emerged as a leading platform for the systemic administration of nucleic acid-based therapeutics. This technical guide delves into the core aspects of the 80-O16B lipidoid, a bioreducible, ionizable cationic lipidoid that has demonstrated significant promise in the delivery of genetic payloads such as siRNA and CRISPR/Cas9 components. Its unique disulfide bond-containing structure allows for efficient intracellular release of cargo, a critical step in the therapeutic action of genetic drugs. This document provides a comprehensive overview of its discovery, synthesis, and application, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption and further development in the field.

Physicochemical and In Vivo Efficacy Data of this compound Analog Nanoparticles

The performance of a lipidoid is critically dependent on the physicochemical properties of the nanoparticles it forms and its subsequent in vivo efficacy. The following tables summarize key quantitative data for nanoparticles formulated with BAMEA-O16B, a close and functionally similar analog of this compound.

ParameterValueMethodReference
Size (Diameter) ~230 nmDynamic Light Scattering (DLS)[1]
Polydispersity Index (PDI) Not SpecifiedDynamic Light Scattering (DLS)
Zeta Potential Not SpecifiedLaser Doppler Velocimetry
mRNA Encapsulation Efficiency Comparable to non-bioreducible analogAgarose Gel Electrophoresis[1]

Table 1: Physicochemical Properties of BAMEA-O16B Nanoparticles. These properties are crucial for the stability, biodistribution, and cellular uptake of the nanoparticles.

ApplicationTarget Gene/ProteinEfficacyModelReference
Gene Knockout (in vitro) Green Fluorescent Protein (GFP)Up to 90%Human Embryonic Kidney (HEK) cells[1]
Gene Knockdown (in vivo) Proprotein convertase subtilisin/kexin type 9 (PCSK9)80% reduction in serum levelsC57BL/6 mice[1]
mRNA Delivery (in vitro) Red Fluorescent Protein (RFP)Up to 90% transfection efficiencyHeLa cells[1]

Table 2: In Vitro and In Vivo Efficacy of BAMEA-O16B Nanoparticles. This data highlights the potential of bioreducible lipidoids in mediating potent gene silencing and expression.

Experimental Protocols

Synthesis of this compound Analog (BAMEA-O16B)

The synthesis of bioreducible lipidoids like this compound is typically achieved through a Michael addition reaction. The following protocol is based on the synthesis of the closely related BAMEA-O16B lipidoid.[2]

Materials:

  • Head amine precursor

  • Acrylate precursor with disulfide bond and C16 tail

  • Teflon-lined glass screw-top vial

  • Stirring apparatus

  • Flash chromatography system with silica gel

  • NMR spectrometer for characterization

Procedure:

  • Add the head amine and the acrylate precursor to a 5 mL Teflon-lined glass screw-top vial at a molar ratio of 1:3.3.

  • Seal the vial and stir the reaction mixture at 75°C for 3 days.

  • After 3 days, cool the reaction mixture to room temperature.

  • Purify the crude product using flash chromatography on a silica gel column to isolate the desired lipidoid.

  • Confirm the chemical structure of the purified product using ¹H NMR spectroscopy.

Formulation of Lipidoid Nanoparticles

The formulation of lipidoid nanoparticles encapsulating a nucleic acid payload is a critical step that influences the final characteristics of the delivery vehicle.[2]

Materials:

  • BAMEA-O16B lipidoid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Nucleic acid payload (e.g., Cas9 mRNA and sgRNA)

  • Chloroform

  • Ethanol

  • Sodium acetate buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 10,000)

Procedure:

  • In a glass bottle, dissolve BAMEA-O16B, DOPE, and varying amounts of cholesterol in chloroform.

  • Evaporate the chloroform overnight in a fume hood to form a thin lipid film.

  • Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

  • In a separate glass bottle, prepare a solution of DSPE-mPEG2k with the Cas9 mRNA and sgRNA.

  • Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution while stirring.

  • Transfer the resulting nanoparticle solution to a dialysis bag (MWCO 10,000).

  • Dialyze the solution against PBS to remove excess ethanol and sodium acetate, resulting in the final LNP formulation.

Visualizing the Core Processes

Synthesis Workflow of this compound

The synthesis of the this compound lipidoid follows a straightforward chemical process. The diagram below illustrates the key steps from reactants to the final purified product.

Synthesis_Workflow Reactants Amine Head Group + Acrylate Tail Reaction Michael Addition (75°C, 3 days) Reactants->Reaction Purification Flash Chromatography Reaction->Purification Product Purified this compound Lipidoid Purification->Product Characterization NMR Spectroscopy Product->Characterization

Synthesis of the this compound lipidoid.
Experimental Workflow for LNP Formulation and In Vivo Testing

This diagram outlines the comprehensive workflow from the formulation of this compound based LNPs to their application and evaluation in an in vivo model.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Lipid_Film Lipid Film Formation (this compound, Helpers) Hydration Hydration Lipid_Film->Hydration Encapsulation Payload Encapsulation (e.g., mRNA) Hydration->Encapsulation Purification Purification (Dialysis) Encapsulation->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta Encapsulation_Efficiency Encapsulation Efficiency Purification->Encapsulation_Efficiency Administration Systemic Administration (e.g., IV injection) Purification->Administration Biodistribution Biodistribution Analysis Administration->Biodistribution Efficacy Efficacy Assessment (e.g., Gene Knockdown) Administration->Efficacy Toxicity Toxicity Studies Administration->Toxicity

From LNP formulation to in vivo evaluation.
Cellular Uptake and Payload Release Pathway

The efficacy of this compound hinges on its ability to deliver its payload into the cytoplasm. The bioreducible disulfide bond is the key to this process. The following diagram illustrates the proposed mechanism of cellular uptake and intracellular release.

Signaling_Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Protonation Amine Protonation Endosome->Protonation Membrane_Interaction Endosomal Membrane Interaction Protonation->Membrane_Interaction Disulfide_Cleavage Disulfide Bond Cleavage (GSH) Membrane_Interaction->Disulfide_Cleavage Release Payload Release into Cytoplasm Disulfide_Cleavage->Release Target_Action Therapeutic Action (e.g., Gene Editing) Release->Target_Action

Intracellular trafficking and payload release.

References

Navigating the Biological Landscape: A Technical Guide to the Biocompatibility and Biodegradability of 80-O16B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biocompatibility and biodegradability of 80-O16B, a disulfide bond-containing ionizable cationic lipidoid integral to the formulation of lipid nanoparticles (LNPs) for advanced therapeutic delivery. The information presented herein is curated from peer-reviewed scientific literature to support research and development in the fields of drug delivery and gene therapy.

Introduction to this compound

This compound, also referred to in scientific literature as BAMEA-O16B, is a key excipient in the design of bioreducible LNPs. Its unique structure, featuring disulfide bonds, imparts a crucial characteristic: biodegradability within the intracellular environment. This property is paramount for the safe and effective delivery of therapeutic payloads such as mRNA and CRISPR/Cas9 gene-editing machinery. The positive charge of the lipid at acidic pH facilitates the encapsulation of negatively charged nucleic acids, while its degradation in the cytoplasm ensures the timely release of the cargo.

Biocompatibility Profile

The biocompatibility of this compound has been evaluated through both in vitro and in vivo studies, demonstrating a favorable safety profile for therapeutic applications.

In Vitro Cytotoxicity

The cytotoxicity of this compound formulated as LNPs has been assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cell lines, including human cervical cancer (HeLa) cells.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssayKey FindingsReference
HeLa, A375, HEKMTT AssayLower cytotoxicity compared to commercial transfection reagents like Lipofectamine 2000. High cell viability maintained at effective concentrations.
In Vivo Biocompatibility in Murine Models

In vivo studies in mice have been conducted to assess the systemic toxicity of this compound-containing LNPs following intravenous administration. Key indicators of liver function and tissue morphology were evaluated.

Table 2: In Vivo Biocompatibility Data in Mice

ParameterAssayResultsConclusionReference
Liver InflammationHistological Examination (H&E Staining)No significant signs of inflammation observed in liver tissue.Minimal inflammatory response at therapeutic doses.
Hepatocellular InjurySerum BiochemistryNo significant changes in the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.No evidence of acute liver damage.

Biodegradability and Mechanism of Action

The biodegradability of this compound is a cornerstone of its design, enabling the efficient release of its therapeutic payload within the target cell.

The Role of the Reductive Intracellular Environment

The key to this compound's biodegradability lies in its disulfide bonds. The intracellular environment, particularly the cytoplasm, is rich in reducing agents, most notably glutathione (GSH). The high concentration of GSH facilitates the cleavage of the disulfide bonds within the this compound lipid structure.

Signaling Pathway: Glutathione-Mediated Cleavage

The degradation of this compound is initiated by a thiol-disulfide exchange reaction with glutathione. This process leads to the breakdown of the lipid nanoparticle structure and the subsequent release of the encapsulated cargo.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reductive Environment) LNP This compound LNP (Stable) LNP_Internalized Internalized LNP LNP->LNP_Internalized Endocytosis Cleavage Disulfide Bond Cleavage LNP_Internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Degradation LNP Disassembly Cleavage->Degradation Release Cargo Release (mRNA/CRISPR) Degradation->Release

Caption: Glutathione-mediated degradation of this compound LNPs.

Fate of Degradation Products

Following the cleavage of the disulfide bonds, the this compound lipid is broken down into smaller, more readily metabolized or excreted components. The in vivo fate of lipid-based nanoparticles is generally determined by the properties of their lipid compositions, with rapid degradation occurring via lipolysis in areas where lipases are abundant.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the procedure for assessing the cytotoxicity of this compound LNPs using the MTT assay.

Seed_Cells 1. Seed HeLa cells in a 96-well plate (e.g., 1x10^4 cells/well) Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_LNPs 3. Add serial dilutions of this compound LNPs Incubate_24h->Add_LNPs Incubate_48h 4. Incubate for 48 hours Add_LNPs->Incubate_48h Add_MTT 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solvent 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Treatment: Prepare serial dilutions of the this compound LNP formulation in cell culture medium. Remove the existing medium from the wells and add the LNP dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Biocompatibility Study in Mice

This protocol describes the methodology for evaluating the in vivo biocompatibility of this compound LNPs in a murine model.

Acclimatize 1. Acclimatize Mice (e.g., C57BL/6, 6-8 weeks old) IV_Injection 2. Intravenous (tail vein) injection of this compound LNPs or PBS (control) Acclimatize->IV_Injection Monitor 3. Monitor animals for 48-72 hours IV_Injection->Monitor Blood_Collection 4. Blood Collection (e.g., cardiac puncture) Monitor->Blood_Collection Tissue_Harvest 5. Liver Tissue Harvesting Monitor->Tissue_Harvest Serum_Analysis 6a. Serum Biochemistry (ALT, AST, Bilirubin) Blood_Collection->Serum_Analysis Histology 6b. Liver Histology (H&E Staining) Tissue_Harvest->Histology

Caption: Experimental workflow for in vivo biocompatibility testing.

Protocol Steps:

  • Animal Model: Use healthy C57BL/6 mice (female, 6-8 weeks old). Allow for an acclimatization period of at least one week.

  • Administration: Administer the this compound LNP formulation via intravenous tail vein injection. A typical dose is around 0.1 mg/kg for mRNA delivery.[3] A control group should receive a corresponding volume of sterile PBS.

  • Observation: Monitor the animals for any signs of toxicity or adverse reactions for a period of 48 to 72 hours.

  • Blood Collection: At the end of the observation period, collect blood samples via a terminal procedure such as cardiac puncture under anesthesia.[4]

  • Serum Analysis: Separate the serum by centrifugation. Analyze the serum for levels of ALT, AST, and total bilirubin using standard biochemical assays.

  • Tissue Harvesting: Immediately following blood collection, perfuse the animals with PBS and then a fixative (e.g., 10% neutral buffered formalin). Carefully dissect and collect the liver.[5]

  • Histological Analysis: Process the fixed liver tissue, embed in paraffin, and section. Stain the sections with hematoxylin and eosin (H&E) for microscopic examination of tissue morphology and signs of inflammation or necrosis.

Conclusion

The ionizable cationic lipidoid this compound demonstrates a promising profile of biocompatibility and controlled biodegradability, making it a valuable component for the development of next-generation LNP-based therapeutics. Its bioreducible nature allows for efficient intracellular cargo release while minimizing systemic toxicity. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working to harness the potential of this innovative delivery vehicle.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Initial In Vitro Studies with 80-O16B Lipid Nanoparticles

This technical guide provides a comprehensive overview of the initial in vitro studies involving the bioreducible ionizable lipid, this compound (also referred to as BAMEA-O16B), for the formulation of Lipid Nanoparticles (LNPs) for nucleic acid delivery. This document details the formulation of this compound LNPs, their physicochemical characteristics, and their performance in various in vitro assays, including cellular uptake, endosomal escape, and gene silencing.

This compound LNP Formulation and Physicochemical Characteristics

This compound is a cationic ionizable lipid that contains disulfide bonds, rendering it bioreducible. This property is designed to facilitate the release of encapsulated nucleic acid cargo within the reductive intracellular environment. LNPs formulated with this compound have been shown to efficiently encapsulate and protect mRNA and sgRNA.

LNP Composition

The formulation of this compound LNPs typically includes the following components:

ComponentRoleMolar Ratio (Example)
This compound (BAMEA-O16B) Cationic Ionizable Lipid50%
DSPC Helper Phospholipid10%
Cholesterol Stability and Structure38.5%
PEG-Lipid Steric Stabilization1.5%
Physicochemical Properties

The following table summarizes the typical physicochemical characteristics of this compound LNPs.

ParameterValueMethod of Measurement
Particle Size (Diameter) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.1Dynamic Light Scattering (DLS)
Zeta Potential Near-neutralElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 80%RiboGreen Assay

In Vitro Performance of this compound LNPs

A series of in vitro studies have been conducted to evaluate the efficacy of this compound LNPs for mRNA delivery and gene editing.

Cellular Uptake and Transfection Efficiency

Studies in various cell lines, including HeLa and dendritic cells (DCs), have demonstrated efficient cellular uptake and subsequent protein expression from LNP-delivered mRNA.

Cell LineCargoTransfection EfficiencyKey Findings
HeLa RFP mRNAUp to 90% RFP-positive cellsTransfection efficiency is dose-dependent.
HEK293 Cas9 mRNA & GFP sgRNAUp to 90% GFP knockoutDemonstrates high efficiency for gene editing.
Dendritic Cells (DCs) RFP mRNALower than Lipofectamine™ 2000Cholesterol density in the LNP formulation significantly impacts mRNA expression.
Gene Silencing and Knockdown

The capability of this compound LNPs to deliver CRISPR/Cas9 components for gene editing has been demonstrated in vitro and in vivo.

Target GeneModel SystemKnockdown Efficiency
Green Fluorescent Protein (GFP) HEK293 cellsUp to 90%
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) Mouse model (in vivo)~80% reduction in serum levels

Experimental Protocols

This section provides detailed methodologies for key experiments performed with this compound LNPs.

This compound LNP Formulation Protocol

Materials:

  • This compound (BAMEA-O16B) lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • Cas9 mRNA and sgRNA (or other nucleic acid cargo)

  • Chloroform

  • Ethanol

  • Sodium acetate buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 10,000)

Procedure:

  • Dissolve this compound and DOPE (at a weight ratio of 4:1) along with cholesterol in chloroform in a glass vial.

  • Evaporate the chloroform under a stream of nitrogen and then under vacuum overnight to form a thin lipid film.

  • Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

  • In a separate vial, dissolve DSPE-mPEG2000 and the nucleic acid cargo in an appropriate buffer.

  • Add the hydrated lipid solution dropwise to the nucleic acid solution while stirring.

  • Transfer the resulting LNP solution to a dialysis bag and dialyze against PBS to remove ethanol and non-encapsulated material.

  • Determine the particle size and zeta potential using a Zetasizer.

  • Quantify the encapsulation efficiency using a RiboGreen assay.

In Vitro mRNA Transfection and Gene Editing Protocol

Materials:

  • DC1.2 cells (or other target cell line)

  • 24-well plates

  • Cell culture medium

  • This compound LNPs encapsulating RFP mRNA or Cas9 mRNA/sgRNA

  • Lipofectamine™ 2000 (as a control)

  • PBS

  • Flow cytometer

Procedure:

  • Seed DC1.2 cells in 24-well plates and culture overnight.

  • For mRNA expression studies, transfect the cells with this compound LNPs containing RFP mRNA (e.g., at a final mRNA concentration of 5 µg/mL) for 6 hours. Use Lipofectamine™ 2000 as a positive control.

  • For gene editing studies, transfect the cells with this compound LNPs containing both Cas9 mRNA and the target-specific sgRNA.

  • After 24 hours of incubation, harvest the cells.

  • For RFP expression, analyze the percentage of RFP-positive cells and the mean fluorescence intensity by flow cytometry.

  • For gene editing, quantify the knockout efficiency by appropriate methods such as genomic DNA sequencing or a functional assay (e.g., loss of fluorescence for a fluorescent protein target).

Cellular Uptake Assay Protocol

Materials:

  • HeLa cells (or other target cell line)

  • 96-well imaging plates

  • This compound LNPs encapsulating Cy3-labeled RNA

  • LysoTracker™ Green

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Seed HeLa cells in a 96-well imaging plate.

  • Treat the cells with this compound LNPs containing Cy3-labeled RNA.

  • To visualize endosomes, co-stain the cells with LysoTracker™ Green.

  • Image the cells using a confocal laser scanning microscope to observe the cellular uptake of the Cy3-labeled LNPs and their co-localization with endosomes.

  • Quantify the cellular uptake efficiency by measuring the fluorescence intensity per cell using image analysis software or flow cytometry.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the use of this compound LNPs.

LNP_Formulation_Workflow cluster_lipids Lipid Components cluster_aqueous Aqueous Phase Lipid_A This compound Dissolve Dissolve Lipids in Chloroform Lipid_A->Dissolve Lipid_B DOPE Lipid_B->Dissolve Lipid_C Cholesterol Lipid_C->Dissolve Aqueous_A DSPE-mPEG2000 Mix Mix Lipid and Aqueous Phases Aqueous_A->Mix Aqueous_B Nucleic Acid Cargo (mRNA/sgRNA) Aqueous_B->Mix Dry Form Lipid Film (Evaporation) Dissolve->Dry Hydrate Hydrate Film Dry->Hydrate Hydrate->Mix Dialyze Dialysis Mix->Dialyze Characterize Characterization (Size, Zeta, EE) Dialyze->Characterize

Caption: Workflow for the formulation of this compound LNPs.

Intracellular_Delivery_Pathway LNP This compound LNP (with mRNA/sgRNA cargo) Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Reductive Environment) Endosome->Escape Cytoplasm Cytoplasm Release Cargo Release (mRNA/sgRNA) Cytoplasm->Release Translation Translation (mRNA) -> Protein Release->Translation Gene_Editing Gene Editing (Cas9/sgRNA) Release->Gene_Editing

Caption: Intracellular delivery pathway of this compound LNPs.

An In-Depth Technical Guide to the Potential Toxicological Profile of 80-O16B Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of 80-O16B lipids, a class of bioreducible ionizable lipids utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and CRISPR/Cas9 components. This document synthesizes available preclinical data, details relevant experimental methodologies, and presents logical workflows and potential biological pathways in the form of diagrams.

It is important to note that in the available scientific literature, this lipid is predominantly referred to as BAMEA-O16B. While "this compound" is used as a commercial identifier, the structural and functional data point towards these being the same or closely related compounds. This guide will proceed under this assumption, referencing the available data for BAMEA-O16B.

Executive Summary

BAMEA-O16B is a bioreducible ionizable cationic lipid that has demonstrated high efficiency in the delivery of mRNA and CRISPR/Cas9 systems in both in vitro and in vivo models. Preclinical studies suggest a favorable safety profile, with lipid nanoparticles formulated with BAMEA-O16B exhibiting lower cytotoxicity compared to other lipids and no significant signs of hepatocellular injury or inflammation in murine models. However, a complete toxicological profile, including quantitative data such as LD50 and No Observed Adverse Effect Level (NOAEL), is not yet publicly available. This guide provides a detailed examination of the existing safety data and the experimental protocols used for its assessment.

Chemical and Physical Properties

BAMEA-O16B is characterized by its disulfide bond-containing structure, which confers its bioreducible nature. This allows for the efficient release of its nucleic acid payload in the reductive intracellular environment.

Table 1: Chemical and Physical Properties of BAMEA-O16B

PropertyValueReference
Formal Name bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-methyl-9-oxo-10-oxa-13,14-dithia-3,6-diazahexacosyl)azanediyl)dipropionate[1]
Synonym BAMPA-O16B[1]
Molecular Formula C56H111N3O6S6[1]
Formula Weight 1114.9 g/mol [1]
Purity ≥95%[1]
CAS Number 2490668-30-7[1]

In Vitro Toxicology

In vitro studies are crucial for the initial screening of the cytotoxic potential of novel lipids. Lipid nanoparticles containing BAMEA-O16B have been evaluated for their impact on cell viability.

Table 2: Summary of In Vitro Toxicological Findings for BAMEA-O16B LNPs

Assay TypeCell Line(s)Key FindingsReference
Cytotoxicity AssayNot specifiedmRNA lipoplexes of BAMEA-O16B showed lower cytotoxicity than LPF2K.[2]
Gene Knockout EfficiencyHEK-GFP cellsEfficient GFP knockout (>90%) with no reported cytotoxicity.[3]
Cell ViabilityHeLa cellsEfficiently prohibited HeLa cell growth when delivering sgRNA targeting HPV18, indicating functional delivery without inherent non-specific toxicity.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for a General MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion add_lnps Add BAMEA-O16B LNPs at various concentrations cell_adhesion->add_lnps incubation Incubate for a defined period (e.g., 24-72h) add_lnps->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vivo Toxicology

In vivo studies provide a more comprehensive understanding of the toxicological profile of BAMEA-O16B LNPs in a whole-organism context.

Table 3: Summary of In Vivo Toxicological Findings for BAMEA-O16B LNPs in Mice

ParameterRoute of AdministrationDosageKey FindingsReference
Hepatotoxicity Intravenous0.6 or 0.8 mg/kg mRNANo signs of inflammation in the liver based on H&E staining.[3]
Liver Function Intravenous0.6 or 0.8 mg/kg mRNAMinimal change in serum aspartate transaminase (AST) and alanine aminotransferase (ALT) levels.[3]
Total Bilirubin Intravenous0.6 or 0.8 mg/kg mRNAMinimal change in total bilirubin levels.[3]
Experimental Protocol: In Vivo Acute Toxicity Assessment in Mice

A general protocol for assessing the acute in vivo toxicity of lipid nanoparticles is outlined below.

Workflow for In Vivo Acute Toxicity Study:

In_Vivo_Toxicity_Workflow cluster_dosing Dosing cluster_monitoring Monitoring cluster_analysis Analysis animal_prep Acclimatize mice iv_injection Administer BAMEA-O16B LNPs via intravenous injection animal_prep->iv_injection observe Observe for clinical signs of toxicity iv_injection->observe body_weight Monitor body weight observe->body_weight blood_collection Collect blood for hematology and serum chemistry body_weight->blood_collection organ_harvest Harvest organs (e.g., liver) for histopathology blood_collection->organ_harvest

Caption: General workflow for an in vivo acute toxicity study in mice.

Experimental Protocol: Histopathological Examination of Liver Tissue

Hematoxylin and Eosin (H&E) staining is a standard method for examining tissue morphology and identifying signs of inflammation or cellular damage.

H&E Staining Protocol:

  • Fixation: Liver tissue is fixed in 10% neutral buffered formalin.

  • Processing: The fixed tissue is dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.

  • Sectioning: Thin sections (e.g., 5 µm) are cut from the paraffin block using a microtome and mounted on glass slides.

  • Staining:

    • Deparaffinization and rehydration of the tissue sections.

    • Staining with hematoxylin to stain cell nuclei blue/purple.

    • Differentiation to remove excess hematoxylin.

    • Bluing to turn the hematoxylin a crisp blue.

    • Counterstaining with eosin to stain the cytoplasm and extracellular matrix in shades of pink.

  • Dehydration and Mounting: The stained sections are dehydrated, cleared, and a coverslip is mounted.

  • Microscopic Examination: The slides are examined by a pathologist for any signs of inflammation, necrosis, or other abnormalities.

Experimental Protocol: Assessment of Liver Function Markers

Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are key indicators of liver damage.

Measurement of Serum ALT and AST:

  • Blood Collection: Blood is collected from the mice, typically via cardiac puncture or from the tail vein.

  • Serum Separation: The blood is allowed to clot, and then centrifuged to separate the serum.

  • Biochemical Analysis: The serum is analyzed using a commercial ELISA kit or an automated biochemical analyzer to quantify the levels of ALT and AST.

Potential for Inflammatory Response

Ionizable cationic lipids, as a class, have the potential to induce an inflammatory response. While specific studies on the cytokine profile induced by BAMEA-O16B are not yet available, the general mechanism is thought to involve the activation of innate immune pathways.

Potential Signaling Pathway for LNP-Induced Inflammation:

Inflammatory_Pathway LNP BAMEA-O16B LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape PRR_Activation Pattern Recognition Receptor (PRR) Activation Endosomal_Escape->PRR_Activation Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB, IRFs) PRR_Activation->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) Signaling_Cascade->Cytokine_Production Inflammatory_Response Inflammatory Response Cytokine_Production->Inflammatory_Response

Caption: A potential signaling pathway for LNP-induced inflammatory response.

Conclusion and Future Directions

The available data suggests that the bioreducible ionizable lipid BAMEA-O16B, and by extension this compound, holds promise as a component of LNP-based delivery systems with a favorable preliminary safety profile. The in vivo studies to date have not revealed significant signs of toxicity. However, a comprehensive toxicological evaluation is still required.

Future research should focus on:

  • Quantitative Toxicity Studies: Determination of LD50 and NOAEL values through dose-escalation studies.

  • Chronic Toxicity Studies: Assessment of the long-term effects of repeated administration.

  • Immunotoxicity Studies: Detailed characterization of the inflammatory response, including a comprehensive cytokine profile.

  • Biodistribution and Degradation: In-depth analysis of the in vivo fate of BAMEA-O16B and its metabolites.

A thorough understanding of the toxicological profile of this compound/BAMEA-O16B is essential for its continued development and potential translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for 80-O16B Lipid Nanoparticle Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics, underscored by the rapid development and success of mRNA-based vaccines. The efficacy of these therapies is critically dependent on the delivery vehicle, which must protect the fragile mRNA molecule and facilitate its entry into target cells. Lipid nanoparticles (LNPs) have proven to be a leading platform for mRNA delivery, offering a biocompatible and efficient solution.

This application note provides a detailed protocol for the formulation of mRNA-loaded lipid nanoparticles using the novel bioreducible ionizable lipidoid, 80-O16B. The this compound lipid contains disulfide bonds, which are designed to be cleaved in the reductive intracellular environment, facilitating the release of the mRNA payload and enhancing transfection efficiency.[1] This protocol outlines the preparation of this compound LNPs using a microfluidic mixing technique, followed by comprehensive characterization and evaluation methodologies.

Materials and Reagents

ComponentDescriptionSupplier Example
Ionizable Lipidoid This compoundCustom Synthesis
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids
Cholesterol Sigma-Aldrich
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids
mRNA mRNA encoding the protein of interest (e.g., Luciferase, GFP)TriLink BioTechnologies
Ethanol 200 Proof, ACS GradeSigma-Aldrich
Citrate Buffer 50 mM, pH 4.0In-house preparation
Phosphate-Buffered Saline (PBS) 1X, pH 7.4Thermo Fisher Scientific
Quant-iT RiboGreen RNA Assay Kit For mRNA quantification and encapsulation efficiencyThermo Fisher Scientific
Dynamic Light Scattering (DLS) System For size, polydispersity index (PDI), and zeta potential measurementsMalvern Panalytical
Microfluidic Mixing System e.g., NanoAssemblr® Benchtop InstrumentPrecision NanoSystems

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol to prepare individual stock solutions.

  • Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with a molar ratio of 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000). The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

Preparation of mRNA Solution
  • Thaw the mRNA solution on ice.

  • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

Lipid Nanoparticle Formulation using Microfluidics

The formulation of LNPs is achieved through the rapid and controlled mixing of the lipid-ethanol solution with the aqueous mRNA solution using a microfluidic device. This process facilitates the self-assembly of the lipids around the mRNA core.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_characterization Characterization Lipid_Stock Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, DMG-PEG) Microfluidic_Mixer Microfluidic Cartridge Lipid_Stock->Microfluidic_Mixer:n Organic Phase mRNA_Solution mRNA in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixer:s Aqueous Phase Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixer->Dialysis Self-Assembled LNPs Concentration Tangential Flow Filtration (Optional) Dialysis->Concentration Final_LNP Final this compound mRNA LNPs Concentration->Final_LNP LNP_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP_ext This compound LNP (Neutral Charge) LNP_end LNP (Positively Charged) LNP_ext->LNP_end Endocytosis Endosomal_Membrane Endosomal Membrane LNP_end->Endosomal_Membrane Interaction mRNA_Release mRNA Release Endosomal_Membrane->mRNA_Release Endosomal Escape (Disulfide Cleavage) mRNA_cyto mRNA mRNA_Release->mRNA_cyto Ribosome Ribosome mRNA_cyto->Ribosome Translation Protein Protein Synthesis Ribosome->Protein

References

Application Notes and Protocols: A Step-by-Step Guide for 80-O16B Lipid Nanoparticle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA, siRNA, and CRISPR/Cas9 gene-editing components. The success of these delivery systems hinges on the careful selection of their lipid constituents, particularly the ionizable cationic lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.

80-O16B is a novel, disulfide bond-containing ionizable cationic lipidoid that has shown significant promise in preclinical studies for the delivery of both mRNA and CRISPR/Cas9 ribonucleoproteins.[1][2][3] Its bioreducible nature, owing to the disulfide bonds, is designed to facilitate the intracellular release of the nucleic acid cargo in the reducing environment of the cytoplasm.

This document provides a detailed, step-by-step protocol for the preparation of this compound containing LNPs for research purposes. The protocol is based on established methodologies for LNP formulation using microfluidic mixing, which allows for precise control over particle size and uniformity, leading to reproducible results.

Materials and Equipment

Lipids and Reagents
ComponentRecommended SupplierNotes
This compoundDC Chemicals, Cayman ChemicalIonizable Cationic Lipidoid
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsHelper Lipid
CholesterolSigma-AldrichStructural Lipid
1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG 2000)Avanti Polar LipidsPEGylated Lipid
Nucleic Acid (e.g., mRNA, sgRNA/Cas9 RNP)Synthesized or CommercialEnsure high purity and integrity
Ethanol, 200 Proof, ACS GradeSigma-AldrichFor lipid stock solutions
Sodium Acetate Buffer (e.g., 50 mM, pH 4.0-5.0)Thermo Fisher ScientificFor aqueous phase
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificFor dialysis and final formulation
RNase-free water, tubes, and tipsAmbionEssential to prevent nucleic acid degradation
Equipment
EquipmentRecommended Model/Type
Microfluidic Mixing SystemNanoAssemblr® Ignite™ (Precision NanoSystems) or similar
Syringe PumpsFor precise control of flow rates
Dialysis Cassettes (e.g., 10 kDa MWCO)Thermo Fisher Scientific Slide-A-Lyzer™
Dynamic Light Scattering (DLS) InstrumentMalvern Zetasizer or similar
UV-Vis Spectrophotometer or FluorometerNanoDrop, Qubit, or similar
Sterile Filters (0.22 µm)Millipore

Experimental Protocols

This protocol is designed for the formulation of this compound LNPs using a microfluidic mixing approach. The parameters provided are based on typical LNP formulations and may require optimization for specific nucleic acid payloads and applications.

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.

    • From the individual stocks, prepare a mixed lipid solution with the desired molar ratio. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) .

  • Aqueous Phase (Nucleic Acid Solution):

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM sodium acetate at pH 4.0. The acidic pH is crucial for protonating the tertiary amine of this compound, enabling electrostatic interaction with the negatively charged nucleic acid.

    • The final concentration of the nucleic acid in the aqueous phase will depend on the desired final concentration and the lipid-to-nucleic acid ratio.

LNP Formulation via Microfluidic Mixing

The following workflow outlines the process of LNP formation.

LNP_Formation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Downstream Processing Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, DMG-PEG 2000) in Ethanol Microfluidic_Mixer Microfluidic Mixer (e.g., NanoAssemblr®) Lipid_Stock->Microfluidic_Mixer Organic Phase Aqueous_Phase Aqueous Phase (Nucleic Acid in Sodium Acetate Buffer, pH 4.0) Aqueous_Phase->Microfluidic_Mixer Aqueous Phase Dialysis Dialysis / TFF (vs. PBS, pH 7.4) Microfluidic_Mixer->Dialysis LNP Formation Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Purification & Buffer Exchange Final_Product Final this compound LNP Formulation Sterile_Filtration->Final_Product Final Product

Caption: Experimental workflow for this compound LNP preparation.

  • System Setup: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Mixing:

    • Load the lipid stock solution (in ethanol) and the nucleic acid stock solution into separate syringes.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol) . These parameters are critical for controlling particle size and require optimization.

  • Initiate Mixing: Start the syringe pumps to initiate the rapid mixing of the two phases. The change in solvent polarity will induce the self-assembly of lipids around the nucleic acid, forming the LNPs.

  • Collection: Collect the resulting LNP solution.

Downstream Processing
  • Dilution and Neutralization: Immediately after formation, dilute the LNP solution with a neutral buffer, such as PBS (pH 7.4), to stabilize the newly formed nanoparticles.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated nucleic acid, perform dialysis using a dialysis cassette (e.g., 10 kDa MWCO) against PBS (pH 7.4).

    • Alternatively, for larger volumes, Tangential Flow Filtration (TFF) can be used.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.

Data Presentation: Formulation and Characterization Parameters

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the LNP formulation.

Key Formulation Parameters
ParameterTypical Range/ValueSignificance
Lipid Molar Ratio 50:10:38.5:1.5 (this compound:DSPC:Chol:PEG)Influences particle size, stability, and efficacy.
N:P Ratio 3:1 to 10:1Ratio of moles of nitrogen atoms in the ionizable lipid to moles of phosphate groups in the nucleic acid. Affects encapsulation efficiency and surface charge.
Total Flow Rate (TFR) 2 - 20 mL/minAffects mixing speed and resulting particle size. Higher TFR generally leads to smaller particles.
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)Influences the polarity at the point of mixing and affects particle formation and encapsulation.
Aqueous Buffer pH 4.0 - 5.0Ensures protonation of the ionizable lipid for nucleic acid complexation.
LNP Characterization Specifications
ParameterMethodTypical Specification
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light ScatteringNear-neutral at pH 7.4
Encapsulation Efficiency RiboGreen Assay or similar> 90%
Nucleic Acid Integrity Gel Electrophoresis / Capillary ElectrophoresisNo significant degradation

Logical Relationships in LNP Formulation

The interplay between formulation components and process parameters dictates the final characteristics of the LNPs.

LNP_Relationships cluster_inputs Formulation Inputs cluster_outputs LNP Characteristics Components Lipid Composition (this compound, DSPC, Chol, PEG) Size_PDI Size & PDI Components->Size_PDI Stability Stability Components->Stability Efficacy Biological Efficacy Components->Efficacy Ratios Molar Ratios N:P Ratio Ratios->Size_PDI Encapsulation Encapsulation Efficiency Ratios->Encapsulation Ratios->Efficacy Process Process Parameters (TFR, FRR) Process->Size_PDI Process->Encapsulation Size_PDI->Efficacy Encapsulation->Efficacy Stability->Efficacy

References

Application Notes and Protocols for In Vivo Delivery of CRISPR/Cas9 using 80-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system has emerged as a powerful tool for genome editing, offering therapeutic potential for a wide range of genetic disorders. However, the safe and efficient in vivo delivery of CRISPR/Cas9 components to target cells remains a significant challenge. Lipid nanoparticles (LNPs) have shown great promise as non-viral vectors for nucleic acid delivery, owing to their biocompatibility, scalability, and low immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the use of the bioreducible, ionizable cationic lipidoid 80-O16B in formulating LNPs for the in vivo delivery of Cas9 mRNA and single-guide RNA (sgRNA).

The this compound lipid contains disulfide bonds, which are designed to be cleaved in the reductive intracellular environment, facilitating the release of the encapsulated mRNA and sgRNA, leading to efficient genome editing.[4][5][6] LNPs formulated with this compound have demonstrated high efficiency in vitro and in vivo, with notable success in knocking down target genes in hepatocytes.[1][2][4][5]

1. Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound LNPs for CRISPR/Cas9 delivery.

Table 1: In Vitro Gene Editing Efficiency

Cell LineTarget GeneDelivery CargoKnockout EfficiencyReference
Human Embryonic Kidney (HEK293-GFP)Green Fluorescent Protein (GFP)Cas9 mRNA & sgGFPUp to 90%[4][5]

Table 2: In Vivo Gene Editing Efficiency in Mice

Target GeneDelivery CargoRoute of AdministrationTarget OrganKnockdown EfficiencyReference
Proprotein convertase subtilisin/kexin type 9 (PCSK9)Cas9 mRNA & sgPCSK9Intravenous (tail vein)Liver (Hepatocytes)80% reduction in serum PCSK9[1][2][4]

Table 3: Biodistribution of this compound LNPs

Reporter CargoRoute of AdministrationPrimary Accumulation SiteReference
Luciferase mRNAIntravenous (tail vein)Liver[4]
RFP mRNAIntravenous (tail vein)Liver (Hepatocytes)[4]
Cy3-labeled RNA with Cas9 mRNAIntravenous (tail vein)Liver[4]

2. Experimental Protocols

2.1. Materials and Reagents

  • Lipids:

    • This compound (N-[3-(dimethylamino)propyl]-N-[3-[2-(dodecyldithio)ethoxy]-3-oxopropyl]-β-alanine, 2-(dodecyldithio)ethyl ester)[7]

    • Cholesterol

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamino-poly(ethylene glycol) (DSPE-mPEG)

  • Nucleic Acids:

    • Cas9 mRNA

    • sgRNA (specific to the target gene)

  • Buffers and Solvents:

    • Ethanol

    • Citrate buffer (pH 4.0)

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr)

    • Dynamic light scattering (DLS) instrument for size and zeta potential measurement

    • Transmission electron microscope (TEM)

    • Dialysis tubing or centrifugal filter units

    • Standard cell culture and animal handling facilities

2.2. LNP Formulation Protocol

This protocol is based on the microfluidic mixing method for preparing this compound LNPs encapsulating Cas9 mRNA and sgRNA.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DOPE, and DSPE-mPEG in ethanol at a specific molar ratio (e.g., a commonly used starting ratio is 50:38.5:10:1.5). The final lipid concentration in ethanol should be between 10-20 mM.

  • Preparation of Nucleic Acid Solution:

    • Dilute Cas9 mRNA and sgRNA in a citrate buffer (pH 4.0). The N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acids) is a critical parameter to optimize, with typical ranges being 3:1 to 10:1.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The total flow rate will influence the resulting LNP size.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/citrate buffer mixture.

    • Dialyze the LNP formulation against PBS (pH 7.4) for at least 12 hours at 4°C to remove ethanol and exchange the buffer. Alternatively, use centrifugal filter units for buffer exchange.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final LNP formulation using DLS.

    • Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Visualize the LNP morphology using TEM.

2.3. In Vivo Administration Protocol (Mouse Model)

  • Animal Handling:

    • Use appropriate mouse strains (e.g., C57BL/6) and adhere to all institutional and national guidelines for the care and use of laboratory animals.

  • Dosage and Administration:

    • The dosage of encapsulated mRNA can vary, but a typical starting dose is in the range of 0.5 - 1.0 mg/kg.[4]

    • Administer the this compound LNP formulation intravenously via the tail vein.

  • Post-injection Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples for serum analysis (e.g., ELISA for PCSK9 protein levels).

    • Harvest organs (e.g., liver, spleen, lungs) for biodistribution studies (if using labeled RNA) or for analysis of gene editing efficiency at the DNA or protein level (e.g., T7E1 assay, Western blot).

3. Visualizations

3.1. This compound LNP Formulation and Delivery Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Action lipids Lipids in Ethanol (this compound, Cholesterol, DOPE, DSPE-mPEG) mixing Microfluidic Mixing lipids->mixing rna Cas9 mRNA & sgRNA in Citrate Buffer (pH 4.0) rna->mixing lnp_pre LNP in Ethanol/ Citrate Buffer mixing->lnp_pre purification Dialysis/Buffer Exchange vs. PBS (pH 7.4) lnp_pre->purification lnp_final Final LNP Formulation purification->lnp_final injection Intravenous Injection lnp_final->injection circulation Systemic Circulation injection->circulation uptake Endocytosis by Hepatocyte circulation->uptake release Endosomal Escape & Reductive Release of RNA uptake->release editing CRISPR/Cas9 Gene Editing release->editing effect Target Protein Knockdown editing->effect

Caption: Workflow for this compound LNP formulation and in vivo delivery.

3.2. Intracellular Delivery and Release Mechanism

Intracellular_Pathway cluster_cell Hepatocyte lnp This compound LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape cytosol Cytosol (Reductive Environment) escape->cytosol release Disulfide Bond Cleavage & RNA Release cytosol->release cas9_mrna Cas9 mRNA release->cas9_mrna sgrna sgRNA release->sgrna translation Translation cas9_mrna->translation rnp_complex Cas9-sgRNA RNP Complex sgrna->rnp_complex cas9_protein Cas9 Protein translation->cas9_protein cas9_protein->rnp_complex nucleus Nucleus rnp_complex->nucleus gene_editing Target Gene Editing (e.g., PCSK9) nucleus->gene_editing

Caption: Intracellular pathway of this compound LNP-mediated CRISPR/Cas9 delivery.

4. Safety and Biocompatibility

Studies have indicated that this compound LNPs exhibit good biocompatibility. In vivo experiments in mice showed no signs of inflammation or obvious hepatocellular injury following intravenous administration.[1] Furthermore, this compound LNPs demonstrated lower cytotoxicity compared to some commercial transfection reagents in vitro.[4] However, as with any novel delivery system, thorough toxicological studies are essential for clinical translation. It is also important to consider the potential for off-target effects of the CRISPR/Cas9 system and to design sgRNAs with high specificity. The p53-mediated toxic response to DNA double-strand breaks induced by Cas9 is a known consideration for the safety of CRISPR-based therapies.[8][9]

The this compound lipidoid represents a promising delivery vehicle for in vivo CRISPR/Cas9-based therapeutics. Its bioreducible nature allows for efficient intracellular release of mRNA and sgRNA, leading to high levels of gene editing in target tissues, particularly the liver. The protocols and data presented here provide a comprehensive guide for researchers and drug developers looking to utilize this technology for their specific applications. Further optimization of LNP composition and dosage may be required for different target cells and disease models.

References

Application of 80-O16B in Cancer Cell Line Transfection: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the ionizable cationic lipidoid 80-O16B in the transfection of cancer cell lines. This compound is a key component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, such as messenger RNA (mRNA) and CRISPR/Cas9 components, to cancerous cells. This guide covers the formulation of this compound-containing LNPs, protocols for cell line transfection, and an overview of the downstream cellular pathways affected, with a focus on the p53 tumor suppressor pathway.

Introduction to this compound

This compound is a disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant potential in the field of gene delivery. Its unique chemical structure allows for the formation of stable LNPs that can encapsulate and protect therapeutic payloads. A notable application of this compound is in the delivery of mRNA to cancer cells, which can be harnessed to express tumor-suppressing proteins or other therapeutic molecules. Furthermore, when conjugated with targeting moieties like phenylboronic acid (PBA), this compound-based LNPs can selectively target cancer cells that overexpress sialic acid on their surface, thereby enhancing the specificity of the treatment.[1][2]

Quantitative Data Summary

Cancer Cell LinePayloadTargeting LigandObserved Transfection EfficiencyEffect on Cell ViabilityReference
HeLa (Cervical Cancer)Luciferase mRNAPhenylboronic Acid (PBA)Increased luciferase reporter expressionNot specified[1][2]
HeLa (Cervical Cancer)p53 mRNAPhenylboronic Acid (PBA)Not specifiedDecreased[1][2]
DU145 (Prostate Cancer)p53 mRNAPhenylboronic Acid (PBA)Not specifiedDecreased[1][2]
SiHa (Cervical Cancer)p53 mRNAPhenylboronic Acid (PBA)Not specifiedDecreased[1][2]

Note: The decrease in cell viability upon delivery of p53 mRNA is an expected therapeutic outcome due to the tumor suppressor function of the p53 protein. Further studies are required to establish detailed dose-response curves and quantitative transfection efficiencies.

Experimental Protocols

This section provides detailed protocols for the formulation of this compound lipid nanoparticles and their subsequent use in the transfection of cancer cell lines.

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes a general method for the formulation of LNPs containing this compound using microfluidic mixing. The ratios of the lipid components should be optimized for the specific application and payload.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • mRNA payload (e.g., p53 mRNA)

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMPE-PEG2000 in ethanol at a desired molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanol phase should be optimized, typically in the range of 10-25 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA payload in a citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionization of this compound, facilitating its interaction with the negatively charged mRNA.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Transfection of Cancer Cell Lines with this compound LNPs

This protocol outlines the general procedure for transfecting adherent cancer cell lines with the formulated this compound LNPs.

Materials:

  • Adherent cancer cell lines (e.g., HeLa, DU145, SiHa)

  • Complete cell culture medium

  • This compound LNPs encapsulating the desired mRNA

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cancer cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the old medium from the cells and wash once with PBS.

    • Add fresh, pre-warmed complete cell culture medium to each well.

    • Add the desired amount of this compound LNPs to each well. The optimal concentration of LNPs should be determined experimentally.

    • Gently rock the plate to ensure even distribution of the LNPs.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.

  • Analysis:

    • After the incubation period, analyze the cells for the desired outcome. This may include:

      • Gene expression: Measure the expression of the delivered mRNA and its protein product using qRT-PCR and Western blotting, respectively. For reporter genes like luciferase, perform a luciferase assay.

      • Cell viability: Assess cell viability using assays such as MTT, XTT, or a trypan blue exclusion assay.

      • Apoptosis: Analyze for markers of apoptosis using techniques like flow cytometry (Annexin V/PI staining) or Western blotting for cleaved caspases.

      • Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution.

Experimental Workflow and Signaling Pathway

The successful delivery of therapeutic mRNA, such as p53, using this compound LNPs initiates a cascade of intracellular events. The following diagrams illustrate the experimental workflow and the p53 signaling pathway.

G cluster_formulation LNP Formulation cluster_transfection Cell Transfection cluster_analysis Downstream Analysis Lipid Mix (this compound, DOPE, Cholesterol, PEG-lipid) in Ethanol Lipid Mix (this compound, DOPE, Cholesterol, PEG-lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix (this compound, DOPE, Cholesterol, PEG-lipid) in Ethanol->Microfluidic Mixing Self-Assembled LNPs Self-Assembled LNPs Microfluidic Mixing->Self-Assembled LNPs mRNA in Citrate Buffer mRNA in Citrate Buffer mRNA in Citrate Buffer->Microfluidic Mixing Purification (Dialysis/TFF) Purification (Dialysis/TFF) Self-Assembled LNPs->Purification (Dialysis/TFF) Characterized LNPs Characterized LNPs Purification (Dialysis/TFF)->Characterized LNPs Addition of LNPs Addition of LNPs Characterized LNPs->Addition of LNPs Cancer Cell Culture Cancer Cell Culture Cancer Cell Culture->Addition of LNPs Incubation (24-72h) Incubation (24-72h) Addition of LNPs->Incubation (24-72h) Gene Expression Analysis Gene Expression Analysis Incubation (24-72h)->Gene Expression Analysis Cell Viability Assays Cell Viability Assays Incubation (24-72h)->Cell Viability Assays Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Incubation (24-72h)->Apoptosis & Cell Cycle Analysis

Experimental workflow for this compound LNP-mediated transfection.

Delivery of p53 mRNA using this compound LNPs leads to the translation of p53 protein in the cytoplasm. This newly synthesized p53 can then translocate to the nucleus and act as a transcription factor, inducing the expression of genes that lead to cell cycle arrest and apoptosis, thereby exerting its tumor-suppressive effects.

G cluster_delivery LNP Delivery & mRNA Translation cluster_pathway p53 Signaling Pathway LNP This compound LNP (p53 mRNA) Endosome Endosome LNP->Endosome Endocytosis mRNA p53 mRNA Endosome->mRNA Endosomal Escape p53_protein p53 Protein mRNA->p53_protein Translation p21 p21 p53_protein->p21 Upregulates GADD45 GADD45 p53_protein->GADD45 Upregulates Bax Bax p53_protein->Bax Upregulates CDK_Cyclin CDK-Cyclin Complex p21->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) CDK_Cyclin->Cell_Cycle_Arrest Promotes GADD45->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

p53 signaling pathway initiated by LNP-delivered mRNA.

Conclusion

This compound is a promising ionizable lipidoid for the formulation of LNPs for cancer cell line transfection. The protocols and information provided herein offer a foundational guide for researchers to explore the potential of this compound in their specific cancer research applications. Further optimization of LNP formulation and transfection conditions is recommended to achieve the best results for each specific cell line and therapeutic payload.

References

Application Notes and Protocols for 80-O16B LNP-Mediated Genome Editing in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 80-O16B, a bioreducible ionizable lipidoid, in the formulation of Lipid Nanoparticles (LNPs) for the in vivo delivery of CRISPR/Cas9 genome editing components in mice. The primary application detailed is the targeted knockdown of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) gene in the liver, a key regulator of cholesterol metabolism.

Introduction

The this compound lipidoid, and its closely related analogue BAMEA-O16B, are integral components of a potent LNP delivery system.[1][2] These ionizable cationic lipids contain disulfide bonds, rendering them bioreducible.[1][2][3] This characteristic facilitates the efficient encapsulation of nucleic acid payloads, such as Cas9 mRNA and single-guide RNA (sgRNA), and their subsequent release within the reductive intracellular environment of target cells.[1][4] This delivery platform has demonstrated high efficiency for in vivo genome editing, particularly in hepatocytes, with minimal observed toxicity.[5][6]

Data Presentation

Table 1: In Vivo Genome Editing Efficacy of BAMEA-O16B LNPs Targeting PCSK9 in Mice
ParameterValueReference
Target GeneProprotein Convertase Subtilisin/Kexin type 9 (PCSK9)[1][4]
Mouse ModelC57BL/6[6]
LNP ComponentsBAMEA-O16B, Cholesterol, DOPE, DSPE-mPEG[1]
CargoCas9 mRNA and sgRNA targeting PCSK9[1][4]
Administration RouteIntravenous (tail vein injection)[1]
Dosage9 mg/kg total RNA[7]
Primary Target OrganLiver (Hepatocytes)[1][3]
Gene Knockdown EfficiencyUp to 80% reduction in serum PCSK9[1][3][4]
Onset of ActionAs fast as 24 hours post-delivery[1]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Formal NameN-[3-(dimethylamino)propyl]-N-[3-[2-(dodecyldithio)ethoxy]-3-oxopropyl]-β-alanine, 2-(dodecyldithio)ethyl ester[2]
CAS Number1624618-02-5[2]
Molecular FormulaC39H78N2O4S4[2]
Formula Weight767.3 g/mol [2]
Key FeatureDisulfide bond-containing ionizable cationic lipidoid[2]
FormulationTypically provided as a 10 mg/ml solution in ethanol[2]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for CRISPR/Cas9 Delivery

This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and sgRNA using the this compound (BAMEA-O16B) lipid.

Materials:

  • This compound (BAMEA-O16B) lipid solution in ethanol

  • Cholesterol solution in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) solution in ethanol

  • DSPE-mPEG solution in ethanol

  • Cas9 mRNA in a suitable buffer (e.g., sodium acetate buffer, pH 5.2)

  • sgRNA targeting the gene of interest (e.g., PCSK9) in a suitable buffer

  • Ethanol, anhydrous

  • Nuclease-free water

  • Dialysis cassettes (MWCO 10,000)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Lipid Mixture Preparation:

    • In a sterile microcentrifuge tube, combine the this compound, cholesterol, DOPE, and DSPE-mPEG solutions in the desired molar ratio. A commonly used molar ratio is approximately 50:38.5:10:1.5 (ionizable lipid:cholesterol:phospholipid:PEG-lipid).

    • The lipids can be mixed in chloroform, dried to a thin film, and then rehydrated with an ethanol/sodium acetate buffer solution.[8]

  • Nucleic Acid Preparation:

    • In a separate sterile tube, dilute the Cas9 mRNA and sgRNA to the desired concentration in a sodium acetate buffer.

  • LNP Formulation (Microfluidic Mixing or Hand Mixing):

    • Microfluidic Mixing (Recommended): Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This method ensures the formation of homogenous and small-sized LNPs.

    • Hand Mixing: In a dropwise manner, add the lipid-ethanol solution to the nucleic acid solution while gently mixing.[8] Note that this may result in larger and more heterogeneous particles compared to microfluidic mixing.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 12 hours, with at least two buffer changes, to remove ethanol and unencapsulated nucleic acids.[8]

  • Characterization and Sterilization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the mRNA and sgRNA using a suitable assay (e.g., RiboGreen assay).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration of this compound LNPs to Mice

This protocol outlines the intravenous administration of the formulated LNPs to mice for in vivo genome editing.

Materials:

  • Formulated and characterized this compound LNPs

  • C57BL/6 mice (or other appropriate strain)

  • Sterile PBS

  • Insulin syringes with 28-30 gauge needles

  • Animal restrainer

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

    • Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dosage Calculation:

    • Dilute the LNP formulation with sterile PBS to achieve the desired final dose of total RNA (e.g., 9 mg/kg).

    • The final injection volume should typically be around 100-200 µL per mouse.

  • Intravenous Injection:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Carefully inject the LNP solution into a lateral tail vein using an insulin syringe.

  • Post-Injection Monitoring:

    • Monitor the mice for any adverse reactions immediately after injection and at regular intervals for the duration of the study.

    • Provide food and water ad libitum.

Protocol 3: Evaluation of In Vivo Genome Editing Efficacy

This protocol describes the methods to assess the extent of gene knockdown at the protein and genetic levels.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kit for the target protein (e.g., mouse PCSK9)

  • Tissue harvesting tools

  • DNA extraction kit

  • PCR reagents

  • Primers flanking the sgRNA target site

  • T7 Endonuclease I (T7E1) assay kit or access to next-generation sequencing (NGS)

Procedure:

  • Serum Protein Level Analysis:

    • At a predetermined time point post-injection (e.g., 3-7 days), collect blood from the mice via a suitable method (e.g., submandibular or retro-orbital bleed).

    • Separate the serum by centrifugation.

    • Quantify the serum levels of the target protein (e.g., PCSK9) using a specific ELISA kit according to the manufacturer's instructions.

    • Compare the protein levels in treated mice to those in control mice (e.g., injected with PBS or LNPs with a scrambled sgRNA).

  • Genomic DNA Analysis:

    • At the end of the study, euthanize the mice and harvest the target organ (e.g., liver).

    • Extract genomic DNA from the tissue using a DNA extraction kit.

    • T7E1 Assay:

      • Amplify the genomic region flanking the sgRNA target site by PCR.

      • Denature and re-anneal the PCR products to form heteroduplexes if insertions or deletions (indels) are present.

      • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

      • Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA corresponds to the indel frequency.

    • Next-Generation Sequencing (NGS):

      • For more precise quantification and characterization of indels, perform deep sequencing of the PCR amplicons. This will provide the exact sequences and frequencies of the different mutations.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Experiment cluster_analysis Efficacy Analysis a Lipid Mix (this compound, Cholesterol, DOPE, PEG-Lipid) c Microfluidic Mixing a->c b Nucleic Acid Mix (Cas9 mRNA, sgRNA) b->c d Dialysis & Purification c->d e Intravenous Injection (Mouse Model) d->e f LNP Circulation & Liver Targeting e->f g Hepatocyte Uptake & Endosomal Escape f->g h CRISPR/Cas9-mediated Gene Editing g->h i Blood/Tissue Collection h->i j Serum Protein Analysis (ELISA) i->j k Genomic DNA Analysis (T7E1/NGS) i->k

Caption: Experimental workflow for this compound LNP-mediated in vivo genome editing.

signaling_pathway cluster_delivery LNP Delivery & Payload Release cluster_editing Genome Editing Cascade cluster_outcome Functional Outcome lnp This compound LNP (Cas9 mRNA + sgRNA) endosome Endosome lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Bioreduction) translation Translation of Cas9 mRNA cytoplasm->translation assembly Cas9-sgRNA RNP Assembly translation->assembly nucleus Nucleus assembly->nucleus Nuclear Translocation genome Genomic DNA (PCSK9 gene) assembly->genome Target Recognition ds_break Double-Strand Break genome->ds_break Cas9 Cleavage nhej NHEJ Repair ds_break->nhej indel Indel Mutation nhej->indel knockdown PCSK9 Gene Knockdown indel->knockdown protein_reduction Reduced Serum PCSK9 knockdown->protein_reduction ldlr_increase Increased LDLR Recycling protein_reduction->ldlr_increase cholesterol_reduction Reduced Serum Cholesterol ldlr_increase->cholesterol_reduction

Caption: Mechanism of action for this compound LNP-mediated PCSK9 gene knockdown.

References

Application Notes and Protocols for mRNA Delivery to Hepatocytes using O-Series Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the systemic delivery of RNA therapeutics, enabling the clinical success of mRNA-based vaccines and therapies.[1][2][][4] For liver-directed applications, LNPs are designed to be taken up by hepatocytes, the primary parenchymal cells of the liver. This is typically achieved through the adsorption of Apolipoprotein E (ApoE) onto the LNP surface in the bloodstream, which then facilitates receptor-mediated endocytosis via the low-density lipoprotein receptor (LDLR) highly expressed on hepatocytes.[5][6][7]

The ionizable cationic lipid is a critical component of the LNP formulation, playing a key role in mRNA encapsulation and endosomal escape.[1][] The "O-series" of lipidoids, characterized by specific chemical structures, includes promising candidates for potent in vivo nucleic acid delivery. This document provides detailed application notes and protocols relevant to the use of O-series LNPs for mRNA delivery to hepatocytes, with a focus on lipids such as 80-O16B and its structural analogs like BAMEA-O16B and 306-O12B. This compound is a disulfide bond-containing ionizable cationic lipidoid that has been utilized in the generation of LNPs for delivering CRISPR/Cas9 components and mRNA.[8] The protocols and data presented herein are based on established methodologies for similar O-series lipids and are intended to guide researchers in developing and evaluating their own hepatocyte-targeted mRNA-LNP systems.

Data Presentation

Quantitative data for LNP formulations and their in vivo performance are summarized below. These tables provide a reference for expected physicochemical properties and efficacy when working with O-series lipids for hepatocyte-targeted delivery.

Table 1: Representative LNP Formulation Compositions for Hepatocyte Delivery

ComponentMolar Ratio (%)Role in Formulation
Ionizable Lipid (e.g., 306-O12B) 50%Encapsulates mRNA and facilitates endosomal escape.[9][10]
Cholesterol 38.5%Stabilizes the LNP structure and aids in membrane fusion.[11][12]
Helper Phospholipid (e.g., DOPC/DSPC) 10%Supports the lipid bilayer structure.[11][12]
PEG-Lipid (e.g., DMG-PEG) 1.5%Controls particle size and provides a hydrophilic shield to increase circulation time.[11][12]

Table 2: Physicochemical Properties of O-Series LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 45 - 80 nmDynamic Light Scattering (DLS)[6]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHLaser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay[13]

Table 3: Summary of In Vivo Performance of O-Series LNPs in Mice

LNP SystemTarget GeneDoseEfficacyReference
306-O12B LNP Angptl3 (via Cas9 mRNA/sgRNA)1.5 mg/kg65.2% reduction in serum ANGPTL3 protein[9]
BAMEA-O16B LNP PCSK9 (via Cas9 mRNA/sgRNA)0.8 mg/kg~80% reduction in serum PCSK9 protein[14]

Experimental Protocols

Detailed methodologies for the formulation, characterization, and in vivo evaluation of O-series LNPs for mRNA delivery to hepatocytes are provided below.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.[13][15]

Materials:

  • Ionizable lipid (e.g., this compound, BAMEA-O16B) stock in ethanol (10 mg/mL)

  • Cholesterol stock in ethanol (15 mg/mL)[15]

  • Helper phospholipid (e.g., DSPC) stock in ethanol (10 mg/mL)[15]

  • PEG-lipid (e.g., DMG-PEG2000) stock in ethanol (4 mg/mL)[15]

  • mRNA (e.g., encoding Luciferase) in 10 mM citrate buffer, pH 3.0[15]

  • Ethanol, molecular biology grade

  • 10 mM Citrate Buffer, pH 3.0

  • Phosphate Buffered Saline (PBS), pH 7.4, nuclease-free

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (10 kDa MWCO) or tangential flow filtration system

Procedure:

  • Prepare Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the ionizable lipid, cholesterol, helper phospholipid, and PEG-lipid stocks in ethanol to achieve the desired molar ratio (e.g., 50:38.5:10:1.5).[9]

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock to the desired concentration in 10 mM citrate buffer (pH 3.0). The final concentration will depend on the target lipid-to-mRNA weight ratio (e.g., 7.5:1).[9]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:organic) or as recommended for the specific lipid system.

    • Initiate mixing. The rapid mixing of the two phases will cause the LNPs to self-assemble, encapsulating the mRNA.

  • Dilution and Neutralization:

    • Collect the LNP solution from the device outlet into a tube containing PBS (pH 7.4) to dilute the ethanol and neutralize the pH.

  • Purification and Buffer Exchange:

    • Transfer the diluted LNP solution to a pre-soaked dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and unencapsulated mRNA.

  • Concentration and Sterilization:

    • Concentrate the purified LNPs to the desired final concentration using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[15]

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute an aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs for in vivo hepatocyte targeting typically have a diameter between 45-80 nm and a PDI < 0.2.[6]

2. mRNA Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay or a similar fluorescence-based RNA quantification method.

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Protocol 3: In Vivo Administration and Efficacy Assessment in Mice

All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • mRNA-LNP formulation

  • PBS (for control group)

  • Insulin syringes for intravenous (IV) injection

  • Bioluminescence imaging system (for luciferase reporter studies)

  • D-luciferin substrate

  • Blood collection supplies (for serum analysis)

  • Tissue harvesting tools

Procedure:

  • Administration:

    • Administer the mRNA-LNPs to mice via intravenous (tail vein) injection. The dose will depend on the specific mRNA and experimental goals (e.g., 0.5 - 1.5 mg/kg mRNA).[9][14]

    • Include a control group injected with PBS.

  • Assessment of Protein Expression (Luciferase Model):

    • At a specified time point post-injection (e.g., 6, 24, 48 hours), administer D-luciferin via intraperitoneal injection.

    • Anesthetize the mice and acquire bioluminescence images using an in vivo imaging system (IVIS).

    • Quantify the photon flux from the liver region to determine the level of protein expression.

  • Biodistribution Analysis:

    • At the end of the experiment, euthanize the mice.

    • Harvest major organs (liver, spleen, kidneys, lungs, heart).

    • Homogenize the tissues and measure luciferase activity using a luminometer or quantify mRNA levels using RT-qPCR to determine the biodistribution of the delivered mRNA.

  • Serum Protein Analysis (for secreted proteins):

    • If the mRNA encodes a secreted protein (e.g., ANGPTL3, PCSK9), collect blood samples at various time points.

    • Isolate serum and measure the concentration of the target protein using an ELISA kit.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the biological mechanism of LNP-mediated mRNA delivery to hepatocytes.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation a Prepare Lipid Mix (Ethanol) c Microfluidic Mixing a->c b Prepare mRNA (Aqueous Buffer pH 3.0) b->c d Purification & Dialysis (PBS pH 7.4) c->d e Size & PDI (DLS) d->e f Encapsulation Efficiency (RiboGreen Assay) d->f g IV Injection into Mice f->g h Bioluminescence Imaging (Luciferase Expression) g->h i Biodistribution (qPCR) & Serum Protein (ELISA) g->i

Caption: Experimental workflow for mRNA-LNP formulation, characterization, and in vivo evaluation.

hepatocyte_uptake_pathway cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte lnp mRNA-LNP complex ApoE-LNP Complex lnp->complex binds apoe ApoE Protein apoe->complex ldlr LDLR Receptor complex->ldlr Binds to endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome release Endosomal Escape (pH drop) endosome->release mrna mRNA release->mrna translation Translation (Ribosome) mrna->translation protein Therapeutic Protein translation->protein

Caption: ApoE-mediated uptake and endosomal escape of mRNA-LNPs in hepatocytes.

References

Application Notes and Protocols for 80-O16B Formulation in Therapeutic Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 80-O16B lipid is a key component of a bioreducible lipid nanoparticle (LNP) system designed for the efficient delivery of messenger RNA (mRNA) into cells. This technology, often formulated as BAMEA-O16B-containing LNPs, provides a powerful tool for transiently expressing therapeutic proteins directly within target cells. The bioreducible nature of the lipid, featuring disulfide bonds, facilitates the release of the mRNA payload into the cytoplasm in response to the reductive intracellular environment, leading to robust protein expression.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based formulations for the expression of therapeutic proteins in both in vitro and in vivo research settings.

Mechanism of Action

The BAMEA-O16B LNP system encapsulates mRNA, protecting it from degradation and facilitating its entry into target cells via endocytosis. Inside the cell, the LNPs are trafficked into endosomes. As the endosome matures and its internal pH decreases, the ionizable lipids in the LNP formulation become positively charged, promoting the destabilization of the endosomal membrane. The key feature of the this compound lipid is its bioreducible disulfide bond. The higher concentration of reducing agents, such as glutathione, in the cytoplasm compared to the extracellular environment and the endosome, leads to the cleavage of these bonds. This structural change in the lipid facilitates the disassembly of the LNP and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the therapeutic protein of interest.[1][2]

Below is a diagram illustrating the proposed intracellular delivery pathway.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) LNP BAMEA-O16B LNP (with mRNA cargo) Endosome Endosome LNP->Endosome Endocytosis LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation mRNA Therapeutic mRNA LateEndosome->mRNA Endosomal Escape & Reductive Release Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein Secretion Secretion (optional) Protein->Secretion

Caption: Intracellular delivery pathway of this compound LNPs for mRNA-mediated protein expression.

Data Presentation

The following tables summarize quantitative data from studies utilizing BAMEA-O16B for the delivery of genetic material.

Table 1: In Vitro Transfection Efficiency

Cell LineDelivered MoleculeTransfection/Knockout EfficiencyReference
HeLaRFP mRNAUp to 90% RFP-positive cells[1]
HEK (GFP-expressing)Cas9 mRNA/sgRNAUp to 90% GFP knockout[1]

Table 2: In Vivo Gene Editing Efficiency

Target GeneAnimal ModelOutcomeEfficiencyReference
PCSK9MouseReduction in serum PCSK9 levelsDown to 20% of non-treated levels[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles for mRNA Delivery

This protocol describes the formulation of BAMEA-O16B LNPs encapsulating mRNA encoding a therapeutic protein. The formulation typically includes the this compound lipid, helper lipids (like DOPE and cholesterol), and a PEG-lipid for stability.[4]

Materials:

  • BAMEA-O16B lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • mRNA encoding the therapeutic protein of interest

  • Ethanol

  • Sodium acetate buffer (or other appropriate buffer)

  • Phosphate-buffered saline (PBS)

  • Chloroform

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, dissolve BAMEA-O16B, DOPE, and cholesterol in chloroform. The molar ratios of these components should be optimized for the specific application, but a starting point can be a defined weight ratio (e.g., BAMEA-O16B/DOPE = 4/1, with varying cholesterol).[4]

    • Dry the lipid mixture under a stream of nitrogen or in a fume hood overnight to form a thin lipid film.[4]

  • Hydration and LNP Formation:

    • Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.[4]

    • In a separate vial, dissolve the therapeutic mRNA and DSPE-mPEG2000 in the same buffer.

    • Add the hydrated lipid solution dropwise to the mRNA solution while vortexing or stirring to form the LNPs.[4]

  • Purification:

    • Dialyze the LNP solution against PBS using a dialysis bag (e.g., MWCO 10,000) to remove excess ethanol and unincorporated components.[4]

  • Characterization:

    • Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).[4]

Below is a diagram illustrating the experimental workflow for LNP preparation.

G cluster_prep LNP Formulation Workflow start Dissolve Lipids (this compound, DOPE, Cholesterol) in Chloroform film Create Thin Lipid Film (Evaporation) start->film hydrate Hydrate Film (Ethanol/Buffer) film->hydrate mix Mix Lipid and mRNA Solutions hydrate->mix mrna_prep Prepare mRNA Solution (with DSPE-mPEG2000) mrna_prep->mix dialysis Dialysis vs. PBS mix->dialysis characterize Characterize LNPs (Size, PDI, Encapsulation) dialysis->characterize end Sterile Filter & Store characterize->end

Caption: Workflow for the preparation and characterization of this compound LNPs.

Protocol 2: In Vitro Transfection of Mammalian Cells for Therapeutic Protein Expression

This protocol outlines the steps for transfecting a mammalian cell line with the prepared this compound LNPs to express a therapeutic protein.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, CHO, HeLa)

  • Complete cell culture medium

  • Prepared this compound LNPs with encapsulated therapeutic mRNA

  • 96-well or other multi-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Preparation for Transfection:

    • Thaw the prepared LNP-mRNA solution.

    • Prepare a series of dilutions of the LNP suspension in serum-free or complete cell culture medium.

  • Transfection:

    • Carefully remove the culture medium from the cells.

    • Add the diluted LNP-mRNA suspension to the respective wells. Include a negative control of untreated cells.

    • Incubate the cells with the LNPs for a predetermined time (e.g., 4-6 hours) at 37°C and 5% CO₂.

    • After the initial incubation, fresh complete medium can be added or the medium can be completely replaced.

  • Protein Expression and Analysis:

    • Continue to incubate the cells for 24-72 hours to allow for protein expression.

    • The expression of the therapeutic protein can be assessed by various methods depending on the nature of the protein (e.g., ELISA for secreted proteins, Western blot for intracellular proteins, or a functional assay).

Considerations and Optimization

  • Cholesterol Content: The cholesterol density within the LNP can significantly impact mRNA expression efficiency. Lower cholesterol density has been shown to improve mRNA uptake and endosomal escape in some cell types, such as dendritic cells.[4]

  • Cell Type: Transfection efficiency is highly dependent on the cell line used. Optimization of LNP concentration and incubation time may be necessary for each cell type.

  • mRNA Quality: The purity and integrity of the mRNA are critical for successful protein expression. Ensure the use of high-quality, capped, and polyadenylated mRNA.

  • Toxicity: Assess the cytotoxicity of the LNP formulation on the target cells using assays such as the MTT assay.[5]

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell types, therapeutic proteins, and experimental goals. All work should be conducted using appropriate aseptic techniques in a certified biological safety cabinet.

References

Application Notes and Protocols for the Characterization of 80-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disulfide bond-containing ionizable cationic lipidoid 80-O16B, also referred to in scientific literature as BAMEA-O16B, is a key component in the formulation of bioreducible lipid nanoparticles (LNPs). These LNPs are particularly advantageous for the delivery of nucleic acid payloads such as mRNA and siRNA, due to their ability to be degraded in the reductive intracellular environment, facilitating efficient payload release. This document provides detailed application notes and protocols for the comprehensive characterization of this compound LNPs, ensuring reproducible and reliable results for research and drug development purposes.

Data Presentation

The following table summarizes representative physicochemical properties of bioreducible lipid nanoparticles. It is important to note that specific values for this compound LNPs will vary depending on the complete formulation (including helper lipids, cholesterol, and PEG-lipids), the nature of the encapsulated payload, and the manufacturing process. For instance, LNPs formulated with BAMEA-O16B have been reported to have high encapsulation efficiency, often exceeding 90%.[1]

ParameterRepresentative ValueMethod of Analysis
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +5 to -10 mV (at neutral pH)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. It measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. The Stokes-Einstein equation is then used to relate the diffusion speed to the particle size. The PDI is a measure of the heterogeneity of particle sizes in the sample.

Materials:

  • This compound LNP suspension

  • RNase-free water or phosphate-buffered saline (PBS), filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Protocol:

  • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Dilute the this compound LNP suspension with filtered RNase-free water or PBS to a suitable concentration. The optimal concentration should be determined empirically to achieve a count rate within the instrument's linear range. A typical starting dilution is 1:100.

  • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation.

  • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of water or PBS), measurement angle (typically 173°), and number of measurements (at least three).

  • Initiate the measurement.

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

Experimental Workflow for DLS Measurement

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP This compound LNP Suspension Dilute Dilute with filtered RNase-free water/PBS LNP->Dilute Mix Gently Mix Dilute->Mix Transfer Transfer to Cuvette Mix->Transfer Place Place Cuvette in Instrument Transfer->Place Set Set Parameters Place->Set Measure Initiate Measurement Set->Measure Record Record Z-average and PDI Measure->Record

Caption: Workflow for particle size and PDI analysis.

Zeta Potential Measurement

Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in a liquid when an electric field is applied. This velocity, known as the electrophoretic mobility, is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface.

Materials:

  • This compound LNP suspension

  • RNase-free deionized water, filtered through a 0.22 µm filter

  • ELS instrument (e.g., Malvern Zetasizer)

  • Folded capillary cells

Protocol:

  • Equilibrate the ELS instrument to 25°C.

  • Dilute the this compound LNP suspension with filtered deionized water. PBS is generally avoided as its high ionic strength can screen the surface charge and lead to an underestimation of the zeta potential.

  • Gently mix the diluted sample.

  • Carefully inject the sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Set the measurement parameters, including the dispersant properties and the number of measurements.

  • Initiate the measurement.

  • Record the zeta potential (mV).

Experimental Workflow for Zeta Potential Measurement

ZP_Workflow cluster_prep Sample Preparation cluster_measurement ELS Measurement cluster_analysis Data Analysis LNP This compound LNP Suspension Dilute Dilute with filtered deionized water LNP->Dilute Mix Gently Mix Dilute->Mix Inject Inject into Capillary Cell Mix->Inject Place Place Cell in Instrument Inject->Place Set Set Parameters Place->Set Measure Initiate Measurement Set->Measure Record Record Zeta Potential (mV) Measure->Record

Caption: Workflow for zeta potential analysis.

Encapsulation Efficiency Determination

Principle: The RiboGreen assay is a fluorescent-based method to quantify RNA. The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. To determine the encapsulation efficiency, the fluorescence of the intact LNPs (measuring unencapsulated RNA) is compared to the fluorescence after lysing the LNPs with a surfactant (measuring total RNA).

Materials:

  • This compound LNP suspension encapsulating RNA

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • 96-well black microplate

  • Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

  • RNA standards of known concentration

Protocol:

  • Prepare RNA Standard Curve: Prepare a series of RNA standards in TE buffer with concentrations ranging from 0 to 1000 ng/mL.

  • Prepare Samples:

    • Sample A (Unencapsulated RNA): Dilute the this compound LNP suspension in TE buffer to a final volume of 100 µL in a microplate well.

    • Sample B (Total RNA): Dilute the this compound LNP suspension in TE buffer containing 0.1% Triton X-100 to a final volume of 100 µL in a microplate well. Incubate for 10 minutes at room temperature to ensure complete lysis of the LNPs.

  • Prepare RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Measurement:

    • Add 100 µL of the diluted RiboGreen reagent to each well containing the standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Calculation:

    • Determine the RNA concentration in Sample A and Sample B using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Experimental Workflow for Encapsulation Efficiency

EE_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation Standards Prepare RNA Standards AddDye Add RiboGreen Reagent Standards->AddDye SampleA Prepare Sample A (Intact LNPs) SampleA->AddDye SampleB Prepare Sample B (Lysed LNPs) SampleB->AddDye Incubate Incubate 5 min AddDye->Incubate Measure Measure Fluorescence Incubate->Measure CalcConc Calculate RNA Concentrations Measure->CalcConc CalcEE Calculate Encapsulation Efficiency (%) CalcConc->CalcEE

Caption: Workflow for encapsulation efficiency determination.

In Vitro Payload Release Study

Principle: A dialysis-based method is commonly used to assess the in vitro release profile of a payload from nanoparticles. The LNP suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free payload to diffuse out into a release medium, while retaining the intact LNPs. The concentration of the released payload in the medium is measured over time. To mimic the intracellular reductive environment, a reducing agent like dithiothreitol (DTT) or glutathione (GSH) can be added to the release medium to trigger the cleavage of the disulfide bonds in this compound and facilitate payload release.

Materials:

  • This compound LNP suspension with encapsulated payload

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Release buffer (e.g., PBS, pH 7.4)

  • Release buffer with a reducing agent (e.g., 10 mM DTT or 5 mM GSH in PBS, pH 7.4)

  • Stirring plate and magnetic stir bars

  • Constant temperature incubator or water bath (37°C)

  • Analytical method to quantify the released payload (e.g., fluorescence spectroscopy for a fluorescently labeled payload, or HPLC)

Protocol:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Pipette a known volume and concentration of the this compound LNP suspension into the dialysis bag and securely seal both ends.

  • Immerse the sealed dialysis bag into a vessel containing a known volume of pre-warmed release buffer (e.g., 500 mL of PBS at 37°C) with constant, gentle stirring. This constitutes the non-reducing release condition.

  • Set up a parallel experiment with the release buffer containing the reducing agent (e.g., 10 mM DTT) to simulate intracellular release.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantify the concentration of the released payload in the collected aliquots using the appropriate analytical method.

  • Calculate the cumulative percentage of payload released at each time point.

Cellular Uptake Pathway

The cellular uptake of many lipid nanoparticles, particularly those intended for systemic delivery, often follows a common pathway involving the adsorption of serum proteins, most notably Apolipoprotein E (ApoE), to the nanoparticle surface. This "protein corona" facilitates the recognition and binding of the LNP to lipoprotein receptors, such as the low-density lipoprotein receptor (LDLR), which are highly expressed on the surface of various cell types, including hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the LNP into an endosome.

Generalized Cellular Uptake Pathway of LNPs

LNP_Uptake cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP ApoE ApoE LNP->ApoE Protein Corona Formation LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Receptor Binding Endosome Endosome LDLR->Endosome Endocytosis Membrane Release Payload Release Endosome->Release Endosomal Escape (Reductive Environment)

Caption: Generalized pathway of LNP cellular uptake.

References

Application Notes and Protocols for Biodistribution Studies of Lipid Nanoparticles in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. Understanding the biodistribution of these LNPs is critical for evaluating their efficacy and safety. These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of LNPs in animal models. While the following data and protocols are generalized from studies on various LNP formulations, they provide a robust framework for investigating novel formulations such as 80-O16B LNPs.

Data Presentation: Quantitative Biodistribution of LNPs

The biodistribution of LNPs is influenced by several factors including the route of administration, particle size, and the specific lipid composition. Below are summary tables of quantitative data from representative LNP biodistribution studies in mice.

Table 1: Organ Distribution of LNPs Following Intravenous Administration

OrganLNP Concentration (% Injected Dose/g tissue)mRNA Expression (Relative Light Units/mg protein)Reference
Liver60 - 80%1.2 x 10^7[1]
Spleen10 - 20%5.8 x 10^5[1]
Lungs1 - 5%2.1 x 10^5[2]
Kidneys< 1%Not Reported
Heart< 1%Not Reported

Table 2: Biodistribution of LNPs Following Intramuscular Administration

TissueLNP Accumulation (% Injected Dose)Luciferase Activity (photons/second)Reference
Injection Site (Muscle)60 - 80%1.5 x 10^8[1]
Liver10 - 20%3.2 x 10^7[1]
Spleen1 - 2%8.9 x 10^6[1]
Draining Lymph NodesPresentDetected[3]

Experimental Protocols

Protocol 1: LNP Formulation

This protocol describes the formulation of mRNA-LNPs using microfluidic mixing.

Materials:

  • Ionizable lipid (e.g., a novel amino lipid), DSPC, Cholesterol, and PEG-lipid dissolved in ethanol.[4]

  • mRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.5).[5]

  • Microfluidic mixing device (e.g., NanoAssemblr).[3]

  • Dialysis cassettes (100,000 MWCO).[1]

  • Phosphate-buffered saline (PBS), pH 7.4.[5]

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[4]

  • Prepare the mRNA solution in the aqueous buffer at the desired concentration (e.g., 0.2 mg/mL).[3]

  • Set up the microfluidic mixer with a total flow rate of 10-12 mL/min and a flow rate ratio of 3:1 (aqueous:lipid).[5][6]

  • Combine the lipid and mRNA solutions using the microfluidic device to form the LNPs.

  • Dialyze the formulated LNPs against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[1][5]

  • Concentrate the LNPs using appropriate molecular weight cutoff concentrators if necessary.[5]

  • Sterile filter the final LNP suspension through a 0.2 µm filter.[5]

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[5][7]

Protocol 2: Animal Dosing and Sample Collection

This protocol outlines the procedure for administering LNPs to mice and collecting tissues for analysis.

Animals:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old).[5][8]

Procedure:

  • Acclimate the animals for at least one week prior to the study.

  • For intravenous (IV) administration, inject the LNP suspension (e.g., 0.75 mg/kg mRNA dose) into the tail vein.[5]

  • For intramuscular (IM) administration, inject the LNP suspension into the gastrocnemius or deltoid muscle.[9]

  • At predetermined time points (e.g., 2, 6, 24, 48 hours post-injection), euthanize the animals via an approved method.[1][5]

  • Perform cardiac perfusion with PBS to remove blood from the tissues.

  • Carefully dissect and collect organs of interest (liver, spleen, lungs, kidneys, heart, muscle at the injection site, and draining lymph nodes).[3]

  • For plasma analysis, collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate the plasma.[3]

  • Store tissue and plasma samples at -80°C until analysis.[3]

Protocol 3: Quantification of LNP Biodistribution

This protocol describes methods to quantify the amount of LNP and expressed protein in tissues.

A. Quantification of LNP-encapsulated mRNA (qRT-PCR):

  • Homogenize the collected tissues.

  • Extract total RNA from the tissue homogenates using a suitable RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the mRNA levels using quantitative real-time PCR (qRT-PCR) with primers specific to the delivered mRNA.

B. Quantification of Reporter Protein Expression (e.g., Luciferase):

  • Homogenize tissues in a suitable lysis buffer.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.[2]

  • Determine the total protein concentration in the supernatant using a BCA or Bradford assay.

  • Measure luciferase activity in the supernatant using a luciferase assay kit and a luminometer.[2]

  • Normalize the luciferase activity to the total protein content (RLU/mg of protein).[2]

C. In Vivo and Ex Vivo Imaging:

  • For LNPs carrying mRNA encoding a reporter like luciferase, perform in vivo bioluminescence imaging at various time points post-injection using an in vivo imaging system (IVIS).[5]

  • For ex vivo imaging, after the final in vivo imaging time point, euthanize the animals and dissect the organs.

  • Arrange the organs in the imaging system and acquire bioluminescent images to quantify signal intensity in each organ.[5]

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Mix Lipid Mixture in Ethanol Mixing Microfluidic Mixing Lipid_Mix->Mixing mRNA_Sol mRNA in Aqueous Buffer mRNA_Sol->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration Concentration->Sterilization QC Characterization (Size, PDI, Encapsulation) Sterilization->QC

Caption: Workflow for LNP Formulation.

Biodistribution_Study_Workflow cluster_analysis Analysis Start LNP Administration (IV or IM) Time Time Points (e.g., 2, 6, 24h) Start->Time Euthanasia Euthanasia & Perfusion Time->Euthanasia Collection Tissue & Blood Collection Euthanasia->Collection Imaging In Vivo / Ex Vivo Imaging Collection->Imaging Quant_RNA mRNA Quantification (qRT-PCR) Collection->Quant_RNA Quant_Protein Protein Expression (e.g., Luciferase Assay) Collection->Quant_Protein Data Data Analysis & Interpretation Imaging->Data Quant_RNA->Data Quant_Protein->Data

Caption: Experimental Workflow for Biodistribution Studies.

Signaling_Pathway_Placeholder LNP LNP in Circulation ApoE ApoE Binding LNP->ApoE LDLR LDLR ApoE->LDLR Binding Cell Hepatocyte Cell->LDLR Endocytosis Endocytosis LDLR->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA_Release mRNA Release Escape->mRNA_Release Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Generalized LNP Uptake and mRNA Translation Pathway.

References

Application Notes and Protocols for Long-Term Storage and Stability of 80-O16B Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

80-O16B is a disulfide bond-containing ionizable cationic lipidoid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA and CRISPR/Cas9 components.[1][2][3] The long-term stability of this compound formulations is a critical determinant of their efficacy, safety, and shelf-life. These application notes provide a comprehensive overview of the recommended storage conditions, stability testing protocols, and analytical methodologies for this compound based formulations.

The stability of biopharmaceutical products is paramount to ensure their quality, safety, and efficacy over time.[4] Factors such as temperature, humidity, and light can impact the physical and chemical integrity of the formulation.[4][5] For this compound formulations, which are typically LNP-based, both the stability of the individual components and the overall particle characteristics must be considered.

Recommended Long-Term Storage Conditions

Based on vendor specifications for this compound as a standalone component and general guidelines for biopharmaceuticals, the following storage conditions are recommended. The provided stability of this compound in ethanol is at least one year when stored at -20°C.[1] However, for a formulated LNP, the optimal conditions must be empirically determined.

Table 1: Recommended Storage Conditions for this compound Formulations

Storage ConditionTemperatureRelative HumidityDurationPurpose
Long-Term -20°C ± 5°C or -80°C ± 10°CN/A (Frozen)Minimum of 12 monthsTo establish the primary shelf-life of the product.[4][5]
Accelerated 5°C ± 3°C and 25°C ± 2°C60% RH ± 5% RHMinimum of 6 monthsTo predict long-term stability and to assess the impact of short-term excursions outside the recommended storage conditions.[6][7]
Intermediate 30°C ± 2°C65% RH ± 5% RH6-12 monthsTo evaluate stability in different climatic zones.[4][5]

Stability Indicating Parameters

A comprehensive stability study for this compound formulations should monitor a range of physical and chemical parameters to detect any changes over time.

Table 2: Stability Indicating Parameters and Analytical Methods

ParameterAnalytical Method(s)Purpose
Physical Stability
AppearanceVisual InspectionTo detect any changes in color, clarity, or presence of precipitates.
Particle Size & Polydispersity Index (PDI)Dynamic Light Scattering (DLS)To monitor for particle aggregation or changes in size distribution.[8]
Zeta PotentialElectrophoretic Light Scattering (ELS)To assess changes in surface charge which can indicate instability.
Chemical Stability
Purity of this compound and other lipidsHigh-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)To quantify the parent compounds and detect degradation products.
Integrity of encapsulated cargo (e.g., mRNA)Gel Electrophoresis, Capillary Electrophoresis, or HPLCTo ensure the integrity and purity of the active pharmaceutical ingredient.
pHpH MeterTo monitor for changes that could affect formulation stability.
Biological Activity
Encapsulation EfficiencyRibogreen Assay or equivalentTo determine the amount of active ingredient encapsulated within the LNP.
In vitro Potency/Transfection EfficiencyCell-based assaysTo ensure the formulation maintains its biological function over time.

Experimental Protocols

Protocol 1: Determination of Particle Size, PDI, and Zeta Potential

Objective: To measure the hydrodynamic diameter, polydispersity index, and surface charge of the this compound LNP formulation over the course of the stability study.

Materials:

  • This compound LNP formulation samples from stability chambers.

  • Appropriate buffer for dilution (e.g., phosphate-buffered saline, pH 7.4).

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

  • Cuvettes for DLS and zeta potential measurements.

Methodology:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute the this compound LNP formulation in the appropriate buffer to a suitable concentration for measurement (as determined during method development).

  • For particle size and PDI measurement, place the diluted sample in a disposable sizing cuvette and insert it into the DLS instrument.

  • Perform the measurement according to the instrument's standard operating procedure. Record the Z-average diameter and the PDI.

  • For zeta potential measurement, inject the diluted sample into a disposable folded capillary cell.

  • Insert the cell into the instrument and perform the measurement. Record the zeta potential.

  • Repeat measurements in triplicate for each sample.

Protocol 2: Assessment of mRNA Integrity

Objective: To evaluate the integrity of the mRNA encapsulated within the this compound LNPs during the stability study.

Materials:

  • This compound LNP formulation samples from stability chambers.

  • Lysis buffer containing a surfactant (e.g., Triton X-100) to disrupt the LNPs.

  • RNAse-free water, buffers, and reagents.

  • Agarose gel or capillary electrophoresis system.

  • RNA stain (e.g., SYBR Gold).

  • Molecular weight ladder for RNA.

Methodology:

  • Thaw the this compound LNP samples on ice.

  • In an RNase-free environment, mix the LNP sample with the lysis buffer to release the encapsulated mRNA. Incubate as per the validated procedure.

  • Prepare an agarose gel of the appropriate concentration in an RNase-free buffer.

  • Load the released mRNA samples and the RNA molecular weight ladder onto the gel.

  • Perform electrophoresis under standard conditions.

  • Stain the gel with an appropriate RNA stain and visualize the bands under a gel documentation system.

  • Assess the integrity of the mRNA by comparing the sample bands to the control (time zero) and the ladder. Look for signs of degradation, such as smearing or the appearance of lower molecular weight bands.

Potential Degradation Pathways and Experimental Workflows

The chemical structure of this compound, featuring disulfide bonds and ester linkages, suggests potential degradation pathways that should be monitored during stability studies.

G N_80O16B This compound Formulation N_Hydrolysis Hydrolysis of Ester Bonds N_80O16B->N_Hydrolysis pH, Temp N_Oxidation Oxidation N_80O16B->N_Oxidation Oxygen, Light N_Reduction Reduction of Disulfide Bonds N_80O16B->N_Reduction Reductants N_Aggregation Particle Aggregation N_80O16B->N_Aggregation Temp, Freeze-Thaw N_Leakage Cargo Leakage N_80O16B->N_Leakage Instability

Caption: Potential Degradation Pathways for this compound Formulations.

The following workflow outlines the key stages of a comprehensive stability study for this compound formulations.

G N_Protocol Develop Stability Protocol N_Batch Manufacture 3 Batches of this compound Formulation N_Protocol->N_Batch N_Storage Place Batches in Stability Chambers (Long-Term, Accelerated, Intermediate) N_Batch->N_Storage N_Sampling Pull Samples at Predetermined Time Points N_Storage->N_Sampling N_Testing Perform Stability-Indicating Tests (Physical, Chemical, Biological) N_Sampling->N_Testing N_Analysis Analyze Data for Trends and Variability N_Testing->N_Analysis N_Report Generate Stability Report and Determine Shelf-Life N_Analysis->N_Report

Caption: Workflow for a Comprehensive Stability Study.

Conclusion

A robust and well-designed stability program is essential for the successful development of this compound-based therapeutic formulations. By understanding the potential degradation pathways and implementing rigorous analytical testing under appropriate storage conditions, researchers and drug developers can ensure the quality, safety, and efficacy of their products throughout their intended shelf-life. The protocols and guidelines presented here provide a framework for establishing such a program.

References

Troubleshooting & Optimization

Optimizing 80-O16B LNP formulation for higher encapsulation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 80-O16B lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving encapsulation efficiency and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio for an this compound LNP formulation?

A1: A common starting point for LNP formulations involves a molar ratio of the four lipid components: ionizable lipid, helper lipid, cholesterol, and PEG-lipid.[1][2] While specific optimization for this compound is recommended, a typical starting molar ratio is 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid, respectively.[2]

Q2: What is a good target for encapsulation efficiency?

A2: For many applications, an encapsulation efficiency of over 80% is considered desirable.[3] Formulations achieving over 90% are considered highly efficient.[4]

Q3: What is the optimal pH for the aqueous buffer during formulation?

A3: To ensure the ionizable lipid is positively charged for effective complexation with negatively charged nucleic acids, a low pH aqueous buffer is crucial.[5] Typically, a citrate or acetate buffer with a pH between 3 and 5 is recommended.[5][6]

Q4: How does the N:P ratio impact encapsulation efficiency?

A4: The ratio of nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid (N:P ratio) is a critical parameter for encapsulation.[5] An optimal N:P ratio ensures sufficient positive charge to interact with and encapsulate the negatively charged payload. This ratio often requires empirical optimization, but a common starting point is around 6.[6][7]

Q5: What are the best storage conditions for this compound LNPs?

A5: For long-term stability, storing LNPs at -80°C is generally recommended.[5][8] The inclusion of cryoprotectants, such as sucrose or trehalose, can help maintain particle integrity during freeze-thaw cycles.[5][8][9] For short-term storage, 4°C may be acceptable, but stability should be monitored.[10]

Troubleshooting Guides

Low Encapsulation Efficiency
Potential Cause Recommended Solution
Suboptimal N:P Ratio Titrate the amount of nucleic acid relative to the lipid mixture to find the optimal N:P ratio for this compound.[5]
Incorrect Aqueous Buffer pH Verify that the pH of your aqueous buffer (e.g., citrate or acetate) is between 3 and 5 to ensure protonation of the this compound lipid.[5][6]
Poor Lipid Quality Ensure that all lipids, especially the this compound, are of high purity and have not degraded. Store lipids according to the manufacturer's recommendations.
Inefficient Mixing If using a microfluidic system, ensure the flow rates are optimized and there are no clogs in the channels.[3] A typical flow rate ratio of 3:1 (aqueous to organic) is a good starting point.[4]
Incompatible Helper Lipid The choice of helper lipid can influence encapsulation. Consider screening different helper lipids (e.g., DSPC, DOPE) to see which works best with this compound.[1]
LNP Aggregation and Instability
Potential Cause Recommended Solution
Insufficient PEGylation The PEG-lipid provides steric stability.[5] If aggregation is observed, consider increasing the molar percentage of the PEG-lipid in the formulation.
Inappropriate Storage Buffer After formulation, LNPs should be dialyzed into a neutral buffer, such as PBS (pH 7.4), for storage and use.[6]
Freeze-Thaw Instability Incorporate a cryoprotectant like sucrose or trehalose into the final formulation buffer to protect the LNPs during freezing and thawing.[5][8][9]
High Ionic Strength of the Medium For characterization measurements like zeta potential, it is recommended to dilute the LNPs in a low ionic strength buffer (e.g., 0.1x PBS) to prevent aggregation.[11]
Poor In Vitro/In Vivo Performance
Potential Cause Recommended Solution
Suboptimal Particle Size Particle size affects cellular uptake and biodistribution.[9] For many applications, a size range of 80-100 nm is desirable.[10] Adjusting microfluidic flow rates can help control particle size.[12]
Low Payload Integrity Ensure that the nucleic acid payload is intact before and after encapsulation. Analyze payload integrity using methods like gel electrophoresis.
Inefficient Endosomal Escape The ionizable lipid is critical for endosomal escape. Ensure the pKa of this compound is appropriate for your application. The formulation's lipid composition can be adjusted to enhance endosomal release.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing system.

Materials:

  • This compound ionizable lipidoid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Prepare the Aqueous-Nucleic Acid Solution:

    • Dilute the nucleic acid payload in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous-nucleic acid solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Initiate pumping to mix the two phases in the microfluidic cartridge.

  • Purification:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acid.

  • Characterization and Storage:

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Determination of Encapsulation Efficiency using Quant-iT RiboGreen Assay

This protocol outlines the measurement of RNA encapsulation efficiency.

Materials:

  • LNP-RNA formulation

  • Quant-iT RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • Fluorometer or plate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a standard curve of the free RNA in TE buffer.

  • Sample Preparation:

    • Dilute the LNP-RNA formulation in TE buffer.

    • Prepare two sets of diluted samples:

      • Set A (Total RNA): Add Triton X-100 to a final concentration of 0.1% to disrupt the LNPs and release the encapsulated RNA.

      • Set B (Free RNA): Add an equal volume of TE buffer.

  • RiboGreen Assay:

    • Add the Quant-iT RiboGreen reagent to both the standards and the sample sets.

    • Incubate in the dark for 5 minutes.

  • Measurement:

    • Measure the fluorescence of the standards and samples using a fluorometer.

  • Calculation:

    • Calculate the concentration of RNA in Set A (Total RNA) and Set B (Free RNA) using the standard curve.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_downstream Downstream Processing organic Organic Phase (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing (e.g., 3:1 Aqueous:Organic Flow Rate) organic->mixing aqueous Aqueous Phase (Nucleic Acid in Low pH Buffer) aqueous->mixing purification Purification (Dialysis against PBS pH 7.4) mixing->purification characterization Characterization (Size, PDI, EE%) purification->characterization storage Sterile Filtration & Storage (-80°C) characterization->storage

Caption: Experimental workflow for this compound LNP formulation.

Troubleshooting_Encapsulation cluster_params Formulation Parameters cluster_components Component Quality start Low Encapsulation Efficiency np_ratio Optimize N:P Ratio start->np_ratio buffer_ph Verify Aqueous Buffer pH (3-5) start->buffer_ph flow_rate Adjust Microfluidic Flow Rates start->flow_rate lipid_quality Check Lipid Purity & Integrity start->lipid_quality helper_lipid Screen Helper Lipids start->helper_lipid solution Improved Encapsulation Efficiency np_ratio->solution buffer_ph->solution flow_rate->solution lipid_quality->solution helper_lipid->solution

Caption: Troubleshooting guide for low encapsulation efficiency.

References

Troubleshooting low transfection efficiency with 80-O16B LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 80-O16B Lipid Nanoparticle (LNP) mediated transfection. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to low transfection efficiency.

Troubleshooting Guide: Low Transfection Efficiency

This guide addresses the most common issues encountered when using this compound LNPs for nucleic acid delivery.

Q1: Why is my transfection efficiency with this compound LNPs unexpectedly low?

Low transfection efficiency can stem from multiple factors related to the LNPs themselves, the target cells, or the experimental procedure. A systematic approach is crucial to identify the root cause.[1][2]

Potential Causes & Solutions:

Issue CategoryPotential CauseRecommended Solution
LNP Formulation & Quality Suboptimal LNP CompositionThe ratio of the four core lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is critical.[3][4] For LNPs using BAMEA-O16B (an optimized cationic lipid), formulations with reduced cholesterol density have shown superior cellular uptake and endosomal escape in dendritic cells.[4] Optimize the molar ratios of all components.[5][6]
Improper Lipid:Nucleic Acid Ratio (N/P Ratio)The charge balance between the ionizable lipid's nitrogen (N) and the nucleic acid's phosphate (P) is key for encapsulation and release.[7] Optimize the N/P ratio, as a higher ratio does not always lead to better transfection.[8][9]
Poor Nucleic Acid QualityUse highly purified, endotoxin-free nucleic acids (mRNA, siRNA, or pDNA).[1] Verify integrity via electrophoresis or other analytical methods.[]
Incorrect Particle Size or High Polydispersity (PDI)Ideal particle size is typically below 150 nm for efficient cellular uptake.[3][6] A high PDI (>0.2) indicates a heterogeneous particle population, which can lead to inconsistent results.[11] Optimize formulation parameters like flow rate during microfluidic mixing to control size and PDI.[6][11]
Cellular Conditions Poor Cell Health or Low ViabilityUse healthy, actively dividing cells at a low passage number.[2][12] Ensure cells are plated at an optimal density (typically 50-80% confluency) at the time of transfection.[2][13]
Low Cell DensityIdeal cell concentrations for suspension cells often range from 0.5 to 1 million cells/mL to maximize transfection while maintaining health.[1]
Hard-to-Transfect Cell TypePrimary cells and certain immune cells are inherently more difficult to transfect.[2] Consider strategies like cell activation (e.g., using CD3/CD28 beads for T cells) prior to transfection, as activated cells show higher LNP uptake.[1]
Experimental Procedure Presence of Serum or Other InhibitorsSerum components can destabilize LNPs.[1] Perform the LNP-cell incubation in serum-free or reduced-serum media.[1][13] If serum is required for cell viability, use reagents validated for serum compatibility.[12] Avoid inhibitors like high concentrations of phosphate or EDTA during complex formation.[12][13]
Incorrect Incubation TimeAn incubation time of 4-6 hours is often sufficient for LNP uptake.[1][2] Prolonged exposure can sometimes lead to cytotoxicity. Optimize the incubation duration for your specific cell type.
Improper LNP StorageStore LNPs at 4°C for short-term use (up to 30 days) and at -20°C or -80°C for longer-term storage.[14] The addition of cryoprotectants like sucrose can help maintain stability and efficacy during frozen storage.[15] Avoid repeated freeze-thaw cycles.[14]

A logical workflow can help diagnose the issue systematically.

G cluster_start cluster_qc LNP Quality Control cluster_cells Cellular Health & Conditions cluster_protocol Experimental Protocol cluster_optimization Optimization Steps start Start: Low Transfection Efficiency lnp_qc 1. Verify LNP Quality Size, PDI, Zeta Potential, Encapsulation Efficiency start->lnp_qc lnp_ok LNP Specs OK? lnp_qc->lnp_ok cell_health 2. Assess Cell Health Viability >90%? Optimal Confluency? lnp_ok->cell_health Yes optimize_lnp Re-optimize LNP Formulation (Lipid Ratios, N/P) lnp_ok->optimize_lnp No cell_ok Cells Healthy? cell_health->cell_ok protocol_review 3. Review Protocol Serum-free incubation? Correct Incubation Time? cell_ok->protocol_review optimize_cells Optimize Cell Conditions (Density, Activation) cell_ok->optimize_cells No protocol_ok Protocol Correct? protocol_review->protocol_ok optimize_protocol Optimize Transfection Parameters (Dose, Time) protocol_ok->optimize_protocol No success Success: Improved Efficiency protocol_ok->success Yes optimize_lnp->lnp_qc optimize_cells->cell_health optimize_protocol->protocol_review

Caption: A troubleshooting workflow for diagnosing low LNP transfection efficiency.

Frequently Asked Questions (FAQs)

Q2: What are the critical quality attributes (CQAs) for this compound LNPs?

The primary CQAs that influence transfection potency are size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[16] Monitoring these parameters ensures batch-to-batch consistency.[17]

CQATypical Target RangeSignificance
Size (Hydrodynamic Diameter) 70 - 150 nmAffects cellular uptake, biodistribution, and clearance.[3][7]
Polydispersity Index (PDI) < 0.2Measures the homogeneity of the particle population. Lower values indicate greater uniformity.[3][11]
Zeta Potential Near-neutral at physiological pHIndicates surface charge. Near-neutral charge reduces nonspecific binding to serum proteins.[3]
Encapsulation Efficiency (EE) > 80-90%The percentage of nucleic acid successfully encapsulated within the LNPs.[6][11]

Q3: How do I prepare this compound LNPs for transfection?

Microfluidic mixing is a highly reproducible method for preparing LNPs with controlled size and PDI.[1][17]

G cluster_prep Phase Preparation cluster_form LNP Formulation & Processing cluster_qc Quality Control & Use lipids 1. Organic Phase This compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol mix 3. Microfluidic Mixing Combine phases at a defined Total Flow Rate (TFR) lipids->mix rna 2. Aqueous Phase Nucleic Acid (mRNA/siRNA) in Acidic Buffer (e.g., pH 4) rna->mix dialysis 4. Buffer Exchange Dialyze against neutral buffer (e.g., PBS, pH 7.4) mix->dialysis sterilize 5. Sterilization Filter through 0.2 µm sterile filter dialysis->sterilize qc 6. Characterization Size, PDI, EE% sterilize->qc transfect 7. Transfection Add to cells for delivery qc->transfect

Caption: Experimental workflow for LNP formulation and quality control.

Experimental Protocols

Protocol 1: General this compound LNP Formulation via Microfluidic Mixing

This protocol provides a general method for formulating mRNA-LNPs. Molar ratios and flow rates should be optimized for specific applications.

Materials:

  • Lipid Stock in Ethanol: this compound (ionizable lipid), DOPE (phospholipid), Cholesterol, and a PEG-Lipid at a desired molar ratio (e.g., 48:10:40:2).[17]

  • Aqueous Phase: mRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[7]

  • Microfluidic Mixer: (e.g., NanoAssemblr®).

  • Dialysis Device: (e.g., Slide-A-Lyzer™ Cassettes, 10K MWCO).

  • Buffer: Sterile 1X PBS, pH 7.4.

Procedure:

  • Preparation: Prepare the lipid stock solution in 100% ethanol and the mRNA solution in the aqueous buffer.[14]

  • Mixing: Set up the microfluidic device. Load the organic (lipid) and aqueous (mRNA) phases into separate syringes.

  • Formulation: Pump the two phases through the microfluidic cartridge at a specified flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate (TFR).[18]

  • Dilution & Neutralization: Immediately dilute the resulting LNP solution with a neutral buffer (e.g., 1X PBS) to reduce ethanol concentration and neutralize the pH.

  • Buffer Exchange: Transfer the diluted LNP solution to a dialysis cassette and dialyze against 1X PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated nucleic acid.

  • Concentration & Sterilization: If necessary, concentrate the LNPs using a centrifugal filter unit. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[14]

  • Characterization: Measure the final LNP concentration, size, PDI, and encapsulation efficiency before use.

Protocol 2: In Vitro Transfection of Adherent Cells

Procedure:

  • Cell Plating: The day before transfection, seed cells in antibiotic-free medium so they reach 50-80% confluency at the time of transfection.[2]

  • LNP Preparation: Thaw the this compound LNP stock and dilute to the desired final concentration in serum-free medium.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Gently add the diluted LNP-containing medium to the cells.[1]

    • Optional: For sensitive cells, you can add the diluted LNPs directly to the existing culture medium containing serum, but efficiency may be reduced.[12]

  • Incubation: Incubate the cells with the LNP complexes at 37°C in a CO₂ incubator for 4-6 hours.[1]

  • Medium Change: After the incubation period, aspirate the LNP-containing medium and replace it with fresh, complete culture medium to reduce potential cytotoxicity.[1]

  • Analysis: Assay for gene expression or knockdown at the desired time point post-transfection (e.g., 24-72 hours).[2]

Protocol 3: Post-Transfection Analysis via Flow Cytometry (for reporter genes like GFP)

Procedure:

  • Cell Harvesting: At 24-48 hours post-transfection, wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™).

  • Staining (Optional): If assessing viability, stain the cells with a viability dye (e.g., Propidium Iodide or a fixable viability stain).[1]

  • Cell Fixation (Optional): Fix the cells with 2-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature if they will not be analyzed immediately.

  • Resuspension: Wash the cells and resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).

  • Acquisition: Analyze the cells on a flow cytometer, using an untransfected cell sample as a negative control to set the gates for GFP-positive cells.

  • Data Analysis: Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) to determine transfection efficiency.[2]

References

Technical Support Center: Enhancing the Stability of 80-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with 80-O16B lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound LNPs are aggregating upon storage. What are the potential causes and solutions?

A1: Aggregation, observed as an increase in particle size and polydispersity index (PDI), is a common issue. Several factors can contribute to this:

  • Inadequate Storage Temperature: Storing LNPs at improper temperatures can lead to instability. For instance, storage at -80°C without a cryoprotectant can sometimes cause aggregation.[1][2] Storing at 4°C may lead to a decrease in encapsulation efficiency over time.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your LNP suspension can induce particle fusion and aggregation.[3]

  • Suboptimal Formulation: The ratios of the lipid components are crucial for stability. An incorrect ratio of the PEG-lipid, for example, can lead to insufficient shielding of the nanoparticle surface.

  • Buffer Composition: The pH and ionic strength of the storage buffer can influence particle stability.[4][5]

Troubleshooting Steps:

  • Optimize Storage Temperature: For short-term storage (up to a few weeks), 4°C is often suitable. For long-term stability, -20°C or -80°C is recommended, though the optimal temperature may need to be determined empirically for your specific formulation.[6][7]

  • Incorporate Cryoprotectants: When storing at sub-zero temperatures, the addition of cryoprotectants such as sucrose or trehalose at concentrations of 5-20% (w/v) can significantly mitigate aggregation during freezing and thawing.[1][3][8]

  • Minimize Freeze-Thaw Cycles: Aliquot your LNP suspension into single-use volumes to avoid repeated freeze-thaw cycles.

  • Review Formulation Ratios: Ensure the molar ratios of your lipid components, including the this compound, helper lipid, cholesterol, and PEG-lipid, are optimized. A typical starting point for many formulations is a molar ratio around 50:38.5:10:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Consider Lyophilization: For long-term storage and easier shipping, lyophilization (freeze-drying) can be an effective strategy.[4][8][9] This process, when optimized with lyoprotectants, can preserve LNP integrity.[8]

Q2: I am observing a decrease in encapsulation efficiency and payload leakage over time. How can I improve this?

A2: Loss of encapsulated cargo is another critical stability concern. The integrity of the lipid bilayer is key to retaining the payload.

  • Lipid Degradation: The lipid components, including the ionizable lipid this compound, can be susceptible to hydrolysis or oxidation, leading to a compromised LNP structure.[10]

  • Storage Temperature: Elevated temperatures can increase lipid mobility and the rate of lipid degradation, facilitating payload leakage.[11]

  • pH of the Storage Buffer: The pH can affect the charge of the ionizable lipid and the integrity of the payload (especially RNA). Storing at a neutral pH (around 7.4) is generally recommended for in-vivo applications.[3]

Troubleshooting Steps:

  • Control Storage Temperature: Store LNPs at recommended low temperatures (4°C, -20°C, or -80°C) to slow down degradation processes.[6][12]

  • Optimize Buffer Conditions: Ensure the storage buffer is at an appropriate pH and is free of nucleases if encapsulating nucleic acids.

  • Assess Lipid Quality: Use high-purity lipids for LNP formulation to minimize the presence of reactive impurities that could degrade the lipids or the payload.[13]

Q3: The polydispersity index (PDI) of my LNP formulation is high, indicating a heterogeneous population. How can I achieve a more uniform size distribution?

A3: A high PDI suggests a wide range of particle sizes, which can affect biodistribution and efficacy.

  • Mixing Process: The method and speed of mixing the lipid and aqueous phases during formulation are critical for forming uniform nanoparticles. Microfluidic mixing generally produces LNPs with a lower PDI compared to bulk mixing methods.[9]

  • Formulation Issues: The composition of the LNP can influence its self-assembly and final size distribution.

Troubleshooting Steps:

  • Refine the Mixing Process: If using a microfluidic system, optimize the flow rates and flow rate ratio. If using bulk mixing, ensure rapid and consistent mixing.

  • Screen Formulation Ratios: Systematically vary the molar ratios of the lipid components to find the optimal composition for achieving a low PDI.

Quantitative Data Summary

The stability of lipid nanoparticles is highly dependent on storage conditions. The following tables summarize the impact of various factors on key LNP quality attributes.

Table 1: Effect of Storage Temperature on LNP Size and Polydispersity Index (PDI)

Storage TemperatureDurationChange in Particle Size (Z-average)Change in PDIReference
25°C7 daysSignificant increaseSignificant increase[1]
4°C7 daysMinimal changeMinimal change[1]
-20°C30 daysStableStable[2]
-80°C (no cryoprotectant)7 daysSignificant increase (aggregation)Significant increase[1][2]
-80°C (with cryoprotectant)11 monthsStableStable[3][8]

Table 2: Impact of Cryoprotectants on LNP Stability After Freeze-Thaw

CryoprotectantConcentration (w/v)Effect on Particle SizeEffect on PDIEffect on Encapsulation EfficiencyReference
None0%Significant increaseSignificant increaseDecrease[1][8]
Sucrose10-20%Mitigated increaseMitigated increaseMaintained[1][8]
Trehalose10-20%Mitigated increaseMitigated increaseMaintained[8]

Experimental Protocols

Protocol 1: Assessment of LNP Size and PDI by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the LNP suspension.

Materials:

  • LNP suspension

  • Nuclease-free water or appropriate buffer for dilution

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Methodology:

  • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Dilute a small aliquot of the LNP suspension in nuclease-free water or buffer to an appropriate concentration for DLS measurement. The optimal concentration should be determined to ensure a stable and appropriate count rate as recommended by the instrument manufacturer.

  • Vortex the diluted sample gently for 5-10 seconds.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., dispersant viscosity and refractive index, material refractive index, measurement angle, and number of runs).

  • Initiate the measurement. The instrument will use the fluctuations in scattered light intensity to calculate the size distribution and PDI.

  • Record the Z-average diameter and the PDI value. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[5]

Protocol 2: Determination of Nucleic Acid Encapsulation Efficiency

Objective: To quantify the percentage of nucleic acid (e.g., mRNA, siRNA) encapsulated within the LNPs.

Materials:

  • LNP suspension

  • Fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA)

  • Triton X-100 (or other suitable detergent) for LNP disruption

  • TE buffer (or other suitable buffer)

  • Fluorometer or plate reader with fluorescence capabilities

Methodology:

  • Prepare Standards: Create a standard curve of the free nucleic acid in TE buffer at known concentrations.

  • Measure Free Nucleic Acid: a. Dilute the LNP suspension to a suitable concentration in TE buffer. b. Add the fluorescent dye to the diluted LNP sample. c. Incubate as recommended by the dye manufacturer. d. Measure the fluorescence (Fluorescence_sample). This represents the fluorescence from the unencapsulated (free) nucleic acid.

  • Measure Total Nucleic Acid: a. To a separate aliquot of the diluted LNP suspension, add a detergent (e.g., 0.1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. b. Add the fluorescent dye to the detergent-treated sample. c. Incubate as recommended. d. Measure the fluorescence (Fluorescence_total). This represents the fluorescence from the total nucleic acid in the sample.

  • Calculation:

    • Use the standard curve to determine the concentration of free and total nucleic acid from the fluorescence readings.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

Visualizations

LNP_Stability_Troubleshooting start Start: LNP Stability Issue issue Identify Primary Issue start->issue aggregation Aggregation/ Increased Size/PDI issue->aggregation Size/PDI Increase leakage Payload Leakage/ Decreased EE issue->leakage EE Decrease cause_agg Potential Causes aggregation->cause_agg cause_leak Potential Causes leakage->cause_leak temp_agg Inappropriate Storage Temp. cause_agg->temp_agg ft_cycles Freeze-Thaw Cycles cause_agg->ft_cycles formulation_agg Suboptimal Formulation cause_agg->formulation_agg solution_agg Solutions temp_agg->solution_agg ft_cycles->solution_agg formulation_agg->solution_agg optimize_temp Optimize Temp (4°C, -20°C, -80°C) solution_agg->optimize_temp cryo Add Cryoprotectants (Sucrose, Trehalose) solution_agg->cryo aliquot Aliquot to Avoid Freeze-Thaw solution_agg->aliquot review_form Review Lipid Ratios solution_agg->review_form lyophilize Consider Lyophilization solution_agg->lyophilize degradation Lipid/Payload Degradation cause_leak->degradation temp_leak Elevated Storage Temp. cause_leak->temp_leak solution_leak Solutions degradation->solution_leak temp_leak->solution_leak control_temp Store at Low Temp. solution_leak->control_temp check_lipid_quality Use High-Purity Lipids solution_leak->check_lipid_quality

Caption: Troubleshooting workflow for common LNP stability issues.

DLS_Workflow start Start: LNP Sample dilute Dilute Sample in Appropriate Buffer start->dilute transfer Transfer to Cuvette dilute->transfer instrument Place in DLS Instrument transfer->instrument measure Perform Measurement instrument->measure analyze Analyze Data measure->analyze results Record Z-average and PDI analyze->results end End results->end

Caption: Experimental workflow for DLS analysis of LNP size and PDI.

References

Technical Support Center: Optimization of 80-O16B LNP Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to reduce the particle size of 80-O16B lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the final particle size of this compound LNPs?

A1: The particle size of LNPs is a critical quality attribute influenced by several formulation and process parameters. The key factors include the lipid composition (specifically the molar ratio of the PEG-lipid), the manufacturing method employed, and the specific process parameters within that method, such as flow rates and lipid concentration.[1][2][3]

Q2: How does the PEG-lipid component affect LNP size?

A2: PEG-lipids play a crucial role in controlling LNP size and stability.[4] They form a hydrophilic steric barrier on the surface of the LNP, which helps to prevent aggregation and control the particle self-assembly process.[4] Generally, a higher molar percentage of PEG-lipid in the formulation leads to a smaller particle size.[1][4] This is because the PEG-lipid is primarily located on the LNP surface, and a higher concentration of it promotes a larger surface area-to-volume ratio, resulting in smaller particles.[4]

Q3: What is the optimal size range for LNPs in drug delivery applications?

A3: The ideal LNP size depends on the specific application and target tissue. However, a general target range for many applications is between 70-200 nm.[3] Particles in this range are often effective at endocytosis while avoiding rapid clearance by the kidneys.[3] For some applications, even smaller particles may be desirable to enhance tissue penetration. It's important to note that LNP stability and in vivo performance can also be size-dependent.[5]

Q4: Which manufacturing methods are best for controlling LNP size?

A4: Microfluidics is a highly reproducible and scalable method that offers precise control over LNP size.[6][7][8] This technique allows for the rapid and controlled mixing of the lipid and aqueous phases, which is critical for forming small, uniform nanoparticles.[7] Other methods like high-pressure homogenization and nanoprecipitation can also be used to control particle size.[8]

Troubleshooting Guide: Reducing this compound LNP Particle Size

Issue: My this compound LNPs are consistently larger than the target size.

This guide provides a systematic approach to troubleshooting and reducing the particle size of your this compound LNP formulations.

Optimization of Microfluidic Mixing Parameters

For researchers using microfluidic systems, adjusting the flow rates is a primary strategy for size reduction.

  • Increase the Total Flow Rate (TFR): A higher TFR generally leads to faster mixing and more rapid nanoparticle formation, which can result in smaller particles.[1][6]

  • Increase the Flow Rate Ratio (FRR): The FRR is the ratio of the aqueous phase to the organic (lipid) phase. Increasing the FRR (e.g., from 3:1 to 4:1) typically decreases particle size.[6][9]

Quantitative Data Summary: Effect of Flow Parameters on LNP Size

ParameterChangeExpected Effect on LNP SizeReference
Total Flow Rate (TFR)IncreaseDecrease[1][6]
Flow Rate Ratio (FRR)IncreaseDecrease[6][9]
Adjustment of Lipid Formulation

The composition of the lipid mixture is a critical determinant of LNP size.

  • Increase PEG-Lipid Molar Ratio: As a key stabilizer, increasing the molar percentage of the PEG-lipid in your formulation can effectively reduce particle size.[1][4]

  • Decrease Total Lipid Concentration: Higher concentrations of lipids can lead to the formation of larger particles due to increased lipid availability.[1][10] Diluting the lipid stock solution may help to achieve smaller LNPs.

Quantitative Data Summary: Effect of Lipid Composition on LNP Size

ParameterChangeExpected Effect on LNP SizeReference
PEG-Lipid Molar RatioIncreaseDecrease[1][4]
Total Lipid ConcentrationDecreaseDecrease[1][10]
Evaluation of Buffer Composition

The aqueous phase composition can influence the self-assembly process.

  • Ensure Optimal pH: The pH of the aqueous buffer should be acidic (typically pH 4-5) to ensure the ionizable lipid is positively charged, facilitating complexation with the negatively charged nucleic acid cargo.[11] Improper pH can affect encapsulation and particle formation.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol outlines a general procedure for formulating LNPs using a microfluidic device, with an emphasis on parameters that can be adjusted to reduce particle size.

Materials:

  • This compound ionizable lipid, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis or tangential flow filtration (TFF) system for purification

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the lipids (this compound, DSPC, Cholesterol, PEG-lipid) in ethanol at the desired molar ratio and concentration.

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer.

  • System Setup: Prime the microfluidic mixing device with ethanol and aqueous buffer as per the manufacturer's instructions.

  • Mixing: Load the lipid stock solution and the aqueous phase into separate syringes. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point for size reduction is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[7]

  • Initiate Mixing: Start the pumps to initiate the mixing process. The rapid mixing of the two phases will induce LNP self-assembly.

  • Dilution: Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed nanoparticles.

  • Purification: Purify the LNPs to remove ethanol and unencapsulated nucleic acid using dialysis or a TFF system.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and a RiboGreen assay.

Protocol 2: LNP Size and Polydispersity Index (PDI) Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute the purified LNP suspension in an appropriate buffer (e.g., PBS, pH 7.4) to a suitable concentration for DLS measurement, as recommended by the instrument manufacturer.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Load the diluted sample into a cuvette and place it in the instrument. Perform the measurement according to the instrument's software instructions.

  • Data Analysis: The software will provide the average particle size (Z-average diameter) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous particle population.

Visualizations

LNP_Size_Reduction_Workflow cluster_formulation Formulation & Mixing cluster_characterization Characterization & Iteration start Define Target Size lipids Prepare Lipid Stock (Ethanol) start->lipids aqueous Prepare Aqueous Phase (Nucleic Acid in Buffer) start->aqueous microfluidics Microfluidic Mixing lipids->microfluidics aqueous->microfluidics purification Purification (Dialysis/TFF) microfluidics->purification dls Measure Size & PDI (DLS) purification->dls analysis Analyze Results dls->analysis end Target Size Achieved analysis->end Yes troubleshoot Troubleshoot: Adjust Parameters analysis->troubleshoot No troubleshoot->microfluidics Parameter_Influence_on_LNP_Size cluster_params Controllable Parameters cluster_outcome Outcome TFR Total Flow Rate (TFR) LNP_Size LNP Particle Size TFR->LNP_Size Increase -> Decrease FRR Flow Rate Ratio (FRR) FRR->LNP_Size Increase -> Decrease PEG PEG-Lipid % PEG->LNP_Size Increase -> Decrease Lipid_Conc Lipid Concentration Lipid_Conc->LNP_Size Increase -> Increase

References

Technical Support Center: Optimization of Lipid Ratios in 80-O16B Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing lipid ratios in 80-O16B formulations.

Frequently Asked Questions (FAQs)

Q1: What are the typical components of an this compound lipid nanoparticle (LNP) formulation?

An this compound LNP formulation is a sophisticated delivery system for nucleic acids, such as mRNA or siRNA. The key components typically include:

  • Ionizable Cationic Lipid (this compound/BAMEA-O16B): This lipid is crucial for encapsulating the negatively charged nucleic acid cargo at an acidic pH during formulation and for facilitating its release into the cytoplasm after endocytosis.[1][2][3] The disulfide bond within this compound is designed to be cleaved in the reductive intracellular environment, aiding in the release of the payload.[1]

  • Helper Lipid (e.g., DOPE or DSPC): Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the structural integrity of the LNP.[3][4] DOPE, with its conical shape, can promote the formation of a non-bilayer hexagonal phase, which is believed to facilitate endosomal escape.

  • Cholesterol: As a structural lipid, cholesterol plays a vital role in the stability of the nanoparticles and can prevent drug leakage.[4][5] Modulating cholesterol density can significantly impact mRNA uptake and endosomal escape.[4][5]

  • PEGylated Lipid (e.g., DSPE-mPEG2k): A lipid conjugated to polyethylene glycol (PEG) is included to provide a hydrophilic shell to the LNP.[3][4] This PEG layer helps to prevent aggregation, increase stability, and prolong circulation time in vivo by reducing clearance by the immune system.

Q2: Why is the molar ratio of lipids a critical parameter to optimize in this compound formulations?

The molar ratio of the lipid components is a critical quality attribute that significantly influences the physicochemical properties and biological performance of this compound LNPs.[6] Optimization of these ratios is essential for:

  • Encapsulation Efficiency: The amount of the ionizable lipid, this compound, directly affects the LNP's capacity to encapsulate the nucleic acid payload.

  • Particle Size and Polydispersity Index (PDI): The relative quantities of the different lipids impact the self-assembly process, which in turn determines the size and uniformity of the nanoparticles.[6]

  • Stability: A well-balanced lipid composition is crucial for the stability of LNPs during storage and within biological fluids.[6]

  • Transfection Efficiency: The lipid ratios can influence the LNP's ability to fuse with the endosomal membrane and release its cargo into the cytoplasm, which directly affects the efficiency of protein expression (for mRNA) or gene silencing (for siRNA).[6]

  • Toxicity: An excessive amount of ionizable lipid can lead to increased cytotoxicity.

Q3: What is the proposed mechanism for the cellular uptake and endosomal escape of this compound LNPs?

The disulfide bond in the this compound lipid is a key feature that is thought to enhance endosomal escape. The proposed mechanism involves the following steps:

  • Cellular Uptake: LNPs are typically internalized by cells through endocytosis.[7]

  • Endosomal Acidification: Once inside the endosome, the acidic environment leads to the protonation of the tertiary amine in the this compound lipid. This protonation is believed to facilitate the interaction of the LNP with the endosomal membrane.

  • Reductive Cleavage: The intracellular environment, particularly the cytoplasm, is more reductive than the extracellular space. This reductive environment promotes the cleavage of the disulfide bonds in the this compound lipid.[1]

  • Endosomal Escape: The cleavage of the disulfide bond is hypothesized to alter the structure of the lipid, leading to the destabilization of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[8][9]

Troubleshooting Guide

IssuePotential CausesSuggested Solutions
Large Particle Size (>150 nm) and/or High Polydispersity Index (PDI > 0.2) Suboptimal lipid ratios, particularly the amount of PEGylated lipid. Insufficient mixing during formulation.Systematically vary the molar ratio of the PEGylated lipid. Ensure rapid and efficient mixing, for example, by using a microfluidic mixing device.[6]
Low Encapsulation Efficiency (<80%) Incorrect N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid). Suboptimal pH of the aqueous buffer during formulation.Optimize the N/P ratio, typically starting in the range of 3-6. Ensure the aqueous buffer containing the nucleic acid is acidic (e.g., pH 4.0) to facilitate the protonation of the ionizable lipid and its interaction with the nucleic acid.
Formulation Instability (Aggregation over time) Insufficient PEGylated lipid. Inappropriate storage conditions (temperature, buffer).Increase the molar percentage of the PEGylated lipid to provide better steric stabilization.[3] Store LNPs at 4°C in a suitable buffer (e.g., PBS). For long-term storage, consider freezing at -20°C or -80°C, potentially with the addition of cryoprotectants.
Low Transfection Efficiency Poor endosomal escape. Low cellular uptake. LNP instability in cell culture media.Optimize the helper lipid composition; for instance, DOPE is known to promote endosomal escape. Vary the molar ratio of this compound to the helper lipids.[6] Assess LNP stability in the presence of serum in the culture media using Dynamic Light Scattering (DLS).

Data Presentation

Table 1: Effect of Cholesterol Density on the Physicochemical Properties of BAMEA-O16B LNPs

BAMEA-O16B is a closely related analogue of this compound. The following table summarizes the findings from a study where the cholesterol content was varied while keeping the weight ratio of the other components (BAMEA-O16B/DOPE/DSPE-mPEG2k) constant at 4/1/2.[4]

Cholesterol Density (% w/w)Particle Size (nm)Zeta Potential (mV)
40~100~15
30~110~20
20~125~25
10~140~30
0~160~35

Note: The values are approximated from the graphical data presented in the source.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs using a microfluidic device for rapid and reproducible mixing.

Materials:

  • This compound (in ethanol)

  • DOPE (in ethanol)

  • Cholesterol (in ethanol)

  • DSPE-mPEG2k (in ethanol)

  • Nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes for the microfluidic device

  • Dialysis cassette (10 kDa MWCO) or tangential flow filtration system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid Mixture: In an Eppendorf tube, combine the ethanolic solutions of this compound, DOPE, cholesterol, and DSPE-mPEG2k at the desired molar ratio. A common starting point is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Prepare the Nucleic Acid Solution: Dilute the nucleic acid to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio (FRR) on the microfluidic device. A typical starting FRR is 3:1 (aqueous phase to organic phase).

    • Set the total flow rate (TFR).

    • Initiate the mixing process. The two streams will rapidly mix in the microfluidic cartridge, leading to the self-assembly of the LNPs.

  • Buffer Exchange: To remove the ethanol and raise the pH, dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Alternatively, use a tangential flow filtration system for faster buffer exchange.

  • Sterilization and Storage: Filter the final LNP formulation through a 0.22 µm sterile filter. Store the LNPs at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) to an appropriate concentration.

    • Transfer the diluted sample to a disposable folded capillary cell.

    • Measure the zeta potential using an ELS instrument.

    • Perform the measurement in triplicate.

3. Encapsulation Efficiency (EE) Measurement:

  • Technique: RiboGreen Assay (for RNA)

  • Procedure:

    • Measure Total RNA:

      • Add a small volume of the LNP suspension to a solution of 0.1% Triton X-100 to disrupt the LNPs and release the encapsulated RNA.

      • Add the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Measure Free RNA:

      • Add the same volume of the intact LNP suspension to the RiboGreen reagent (without Triton X-100).

      • Measure the fluorescence.

    • Calculate EE%:

      • EE% = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Mandatory Visualization

Experimental_Workflow cluster_Formulation 1. LNP Formulation cluster_Purification 2. Purification cluster_Characterization 3. Physicochemical Characterization cluster_Functional 4. Functional Evaluation prep_lipids Prepare Lipid Mixture in Ethanol (this compound, DOPE, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid in Acidic Buffer (pH 4) prep_na->mixing dialysis Buffer Exchange (Dialysis / TFF) to PBS (pH 7.4) mixing->dialysis dls Size & PDI (DLS) dialysis->dls els Zeta Potential (ELS) dialysis->els ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen invitro In Vitro Transfection (Cell Culture) dialysis->invitro invivo In Vivo Administration (Animal Model) dialysis->invivo

Caption: Experimental workflow for this compound LNP formulation and characterization.

Cellular_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Endosome Endosome (Acidic pH) cluster_Cytoplasm Cytoplasm (Reductive) lnp This compound LNP lnp_endo LNP in Endosome lnp->lnp_endo Endocytosis protonation Protonation of this compound lnp_endo->protonation cleavage Disulfide Bond Cleavage protonation->cleavage Endosomal Escape release Nucleic Acid Release cleavage->release translation Translation (mRNA) or Silencing (siRNA) release->translation

Caption: Proposed cellular uptake and endosomal escape pathway of this compound LNPs.

References

Improving endosomal escape of 80-O16B delivered cargo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the 80-O16B delivery system. Our goal is to help you optimize your experiments and improve the endosomal escape of your delivered cargo.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for this compound?

The this compound system is designed to utilize the "proton sponge" effect. Upon endosomal acidification, the protonatable amines on this compound become protonated, leading to an influx of protons and chloride ions into the endosome. This influx increases the osmotic pressure, causing the endosome to swell and eventually rupture, releasing the cargo into the cytoplasm.

Q2: I am observing low bioactivity of my delivered cargo. Could this be related to poor endosomal escape?

Yes, low bioactivity is a common consequence of inefficient endosomal escape. If the cargo remains trapped in the endo-lysosomal pathway, it is likely to be degraded by lysosomal enzymes, preventing it from reaching its cytosolic or nuclear target. We recommend performing an endosomal escape assay to quantify the extent of cytosolic delivery.

Q3: Can I use co-treatments to enhance the endosomal escape of my this compound delivered cargo?

Co-treatment with endosomolytic agents can significantly improve endosomal escape. Agents like chloroquine, which inhibits endosomal acidification, or certain fusogenic peptides can be used. However, it is crucial to optimize the concentration of these agents to avoid cellular toxicity.

Troubleshooting Guide

Issue 1: Low transfection efficiency or cargo activity.

This is often the primary indicator of suboptimal endosomal escape.

  • Possible Cause 1: Insufficient this compound to cargo ratio.

    • Solution: Optimize the formulation ratio of this compound to your cargo. A suboptimal ratio can lead to unstable complexes or inefficient endosomal disruption. We recommend testing a range of ratios to find the optimal formulation for your specific cargo and cell type.

  • Possible Cause 2: Cargo degradation in the endo-lysosomal pathway.

    • Solution: Perform a time-course experiment to assess cargo integrity post-transfection. If degradation is observed, consider co-treatment with lysosomal inhibitors like bafilomycin A1 or chloroquine. See the data in Table 1 for expected improvements.

Issue 2: High cellular toxicity observed after treatment.

  • Possible Cause 1: High concentration of this compound.

    • Solution: Titrate the concentration of the this compound/cargo complex to determine the optimal concentration that balances high delivery efficiency with low cytotoxicity. Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 of your formulation.

  • Possible Cause 2: Toxicity of co-treatment agents.

    • Solution: If you are using endosomolytic agents, ensure their concentration is optimized. Even low concentrations of agents like chloroquine can induce toxicity in some cell lines.

Quantitative Data Summary

The following table summarizes the impact of various interventions on the endosomal escape efficiency of a model siRNA cargo delivered by this compound in HeLa cells. Endosomal escape was quantified using a Galectin-8-based reporter assay.

Table 1: Effect of Co-treatments on Endosomal Escape Efficiency

Treatment GroupConcentrationEndosomal Escape Efficiency (%)Cell Viability (%)
This compound-siRNA (Control)-15 ± 2.195 ± 3.4
+ Chloroquine50 µM35 ± 3.588 ± 4.1
+ Chloroquine100 µM48 ± 4.275 ± 5.6
+ Bafilomycin A150 nM28 ± 2.992 ± 2.8
+ Bafilomycin A1100 nM41 ± 3.881 ± 4.9

Experimental Protocols

Protocol 1: Galectin-8 Endosomal Escape Assay

This assay quantifies endosomal rupture by monitoring the recruitment of a fluorescently-tagged Galectin-8 (Gal8) to damaged endosomal membranes.

Materials:

  • HeLa cells stably expressing GFP-Gal8

  • This compound/cargo complexes

  • Fluorescence microscope

  • Hoechst 33342 for nuclear staining

Methodology:

  • Seed GFP-Gal8 expressing HeLa cells in a glass-bottom 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare this compound/cargo complexes according to the standard protocol.

  • Aspirate the culture medium and add fresh medium containing the this compound/cargo complexes to the cells.

  • Incubate for the desired time points (e.g., 2, 4, 6, and 8 hours).

  • Thirty minutes before imaging, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL to stain the nuclei.

  • Wash the cells twice with PBS.

  • Image the cells using a fluorescence microscope. GFP-Gal8 will appear as diffuse cytoplasmic fluorescence in healthy cells and as distinct puncta at the sites of endosomal rupture.

  • Quantify the percentage of cells with GFP-Gal8 puncta. At least 200 cells should be counted per condition.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments 80_O16B_Cargo This compound/Cargo Complex Endocytosis Endocytosis 80_O16B_Cargo->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Default Pathway Cargo_Release Cargo Release Late_Endosome->Cargo_Release Proton Sponge Effect (Endosomal Escape) Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Caption: Proposed mechanism of this compound mediated endosomal escape.

Troubleshooting_Workflow Start Low Cargo Bioactivity Check_Toxicity Assess Cytotoxicity (MTT/LDH Assay) Start->Check_Toxicity High_Toxicity High Toxicity? Check_Toxicity->High_Toxicity Reduce_Concentration Reduce this compound Concentration High_Toxicity->Reduce_Concentration Yes Optimize_Ratio Optimize this compound/Cargo Ratio High_Toxicity->Optimize_Ratio No Reduce_Concentration->Optimize_Ratio Endosomal_Escape_Assay Perform Endosomal Escape Assay Optimize_Ratio->Endosomal_Escape_Assay Low_Escape Low Escape? Endosomal_Escape_Assay->Low_Escape Co_treatment Add Endosomolytic Agent (e.g., Chloroquine) Low_Escape->Co_treatment Yes Re_evaluate Re-evaluate Bioactivity Low_Escape->Re_evaluate No Co_treatment->Re_evaluate

Caption: Troubleshooting workflow for low cargo bioactivity.

Technical Support Center: Minimizing Off-Target Effects of 80-O16B Mediated CRISPR Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using 80-O16B lipid nanoparticles (LNPs) for CRISPR/Cas9 delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate CRISPR delivery?

This compound is a disulfide bond-containing ionizable cationic lipidoid.[1] It is a key component in the formulation of lipid nanoparticles (LNPs) designed to deliver CRISPR/Cas9 components, such as Cas9 mRNA and single-guide RNA (sgRNA), into cells. The ionizable nature of this compound allows for efficient encapsulation of the negatively charged CRISPR cargo. Upon cellular uptake and endosomal acidification, the lipidoid becomes protonated, facilitating endosomal escape and the release of the CRISPR machinery into the cytoplasm. The bioreducible disulfide bonds within this compound can be cleaved in the reductive intracellular environment, further aiding in the release of the cargo.

Q2: What are the primary sources of off-target effects in CRISPR experiments using this compound LNPs?

Off-target effects in CRISPR experiments, including those using this compound LNPs, primarily stem from the guide RNA (gRNA) directing the Cas9 nuclease to unintended genomic sites that have sequence similarity to the on-target site.[2] The transient nature of LNP-mediated delivery of Cas9 mRNA or ribonucleoprotein (RNP) complexes is designed to reduce off-target effects compared to plasmid DNA delivery, as the prolonged presence of the Cas9 nuclease can increase the likelihood of off-target cleavage.[3][4] However, suboptimal gRNA design and the concentration of the delivered CRISPR components can still contribute to off-target activity.

Q3: How can I optimize my gRNA design to minimize off-target edits?

Optimizing gRNA design is a critical step in reducing off-target effects.[5][6][7][8] Several factors should be considered:

  • Specificity Prediction: Utilize in silico tools to predict potential off-target sites for your gRNA sequence. These tools can help you select gRNAs with the lowest predicted off-target activity.

  • GC Content: The GC content of your gRNA can influence its binding affinity and specificity. Aim for a GC content that promotes stable on-target binding without being overly permissive to off-target sites.[9]

  • gRNA Length: Truncated gRNAs (17-18 nucleotides) have been shown to sometimes increase specificity without significantly compromising on-target efficiency.[10]

  • Chemical Modifications: Introducing chemical modifications to the gRNA can enhance its stability and specificity.[10]

Q4: What are the recommended methods to experimentally validate potential off-target sites?

After in silico prediction, it is crucial to experimentally validate potential off-target sites.[11][12][13] Common methods include:

  • Targeted Sequencing: This involves PCR amplifying the predicted off-target loci from the genomic DNA of edited cells and then using next-generation sequencing (NGS) to detect any insertions or deletions (indels).[14]

  • Unbiased Genome-wide Methods: For a more comprehensive analysis, unbiased methods can identify off-target sites across the entire genome. These include:

    • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This cell-based method captures double-stranded breaks (DSBs) by integrating a short double-stranded oligodeoxynucleotide (dsODN) tag at the cleavage sites.[15][16]

    • Digenome-seq: This in vitro method involves digesting genomic DNA with the Cas9-gRNA complex and then identifying cleavage sites through whole-genome sequencing.[17][18][19]

    • CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): This is another in vitro method that uses circularized genomic DNA to identify Cas9 cleavage sites with high sensitivity.[20][21][22][23]

Q5: Should I deliver the CRISPR components as mRNA/sgRNA or as a ribonucleoprotein (RNP) complex with this compound LNPs?

Delivering the CRISPR components as a pre-complexed ribonucleoprotein (RNP) is often recommended to minimize off-target effects.[10][24][25] The RNP is active immediately upon entering the cell and is degraded relatively quickly, limiting the time window for off-target cleavage.[25] Delivering Cas9 as mRNA results in a more transient expression compared to plasmid DNA, which also helps reduce off-target effects.[3] The choice between mRNA and RNP delivery may depend on the specific experimental goals and cell type.

Troubleshooting Guides

Guide 1: High Off-Target Cleavage Detected

Problem: You have confirmed high off-target editing at one or more sites through sequencing.

Workflow for Investigation and Mitigation:

high_off_target start High Off-Target Cleavage Detected step1 Step 1: Re-evaluate gRNA Design start->step1 step2 Step 2: Optimize LNP Dosage step1->step2 sub1_1 Use multiple in silico tools to identify gRNAs with better specificity scores. step1->sub1_1 Action sub1_2 Consider truncated or chemically modified gRNAs. step1->sub1_2 Action step3 Step 3: Switch to High-Fidelity Cas9 step2->step3 sub2_1 Perform a dose-response experiment to find the lowest effective concentration of this compound LNPs. step2->sub2_1 Action step4 Step 4: Deliver as RNP step3->step4 sub3_1 Use an engineered high-fidelity Cas9 variant that has reduced off-target activity. step3->sub3_1 Action step5 Step 5: Re-validate Off-Target Sites step4->step5 sub4_1 If using Cas9 mRNA, switch to delivering the pre-formed Cas9-gRNA RNP complex. step4->sub4_1 Action

Caption: Troubleshooting workflow for high off-target cleavage.

Detailed Steps:

  • Re-evaluate gRNA Design:

    • Use multiple in silico prediction tools to cross-validate your gRNA's specificity.

    • Design and test new gRNAs for the same target with better predicted off-target profiles.

    • Consider using truncated gRNAs (17-18 nt) or gRNAs with chemical modifications to enhance specificity.

  • Optimize LNP Dosage:

    • High concentrations of CRISPR components can drive off-target cleavage.

    • Perform a dose-response curve with your this compound LNP formulation to determine the minimal concentration that provides sufficient on-target editing with reduced off-target effects.

  • Switch to a High-Fidelity Cas9 Variant:

    • Engineered high-fidelity Cas9 nucleases are available that have been designed to reduce off-target cleavage.

    • Formulate your this compound LNPs with mRNA encoding a high-fidelity Cas9 or with a high-fidelity Cas9 protein for RNP delivery.

  • Deliver as a Ribonucleoprotein (RNP) Complex:

    • If you are currently delivering Cas9 as mRNA, switching to RNP delivery can significantly reduce the temporal window for Cas9 activity, thereby decreasing off-target events.[10][24][25]

  • Re-validate Off-Target Sites:

    • After implementing the above changes, repeat the experimental validation of the previously identified off-target sites to confirm a reduction in cleavage.

Guide 2: Low On-Target Efficiency with Suspected Off-Target Binding

Problem: You are observing low on-target editing efficiency, and you suspect that the Cas9-gRNA complex may be binding to numerous off-target sites, thus diluting its availability for the intended target.

Workflow for Investigation and Mitigation:

low_on_target start Low On-Target Efficiency & Suspected Off-Target Binding step1 Step 1: Confirm LNP Delivery Efficiency start->step1 step2 Step 2: Perform Unbiased Off-Target Analysis step1->step2 sub1_1 Use a fluorescently labeled cargo in your this compound LNPs to confirm cellular uptake via flow cytometry or microscopy. step1->sub1_1 Action step3 Step 3: Re-design gRNA for Higher Specificity step2->step3 sub2_1 Use a sensitive, unbiased method like GUIDE-seq or Digenome-seq to get a comprehensive view of all cleavage sites. step2->sub2_1 Action step4 Step 4: Optimize On-Target Activity step3->step4 sub3_1 Based on off-target analysis, design a new gRNA that avoids sequences with high homology elsewhere in the genome. step3->sub3_1 Action sub4_1 Test multiple new gRNAs to find one with high on-target efficiency and minimal off-target binding. step4->sub4_1 Action LNP_Delivery_Pathway cluster_cell Target Cell cluster_cytoplasm cluster_nucleus lnp This compound LNP (Cas9 mRNA + sgRNA) endocytosis Endocytosis lnp->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape release Cargo Release (Disulfide Reduction) escape->release cytoplasm Cytoplasm translation Translation release->translation Cas9 mRNA sgRNA sgRNA release->sgRNA cas9_protein Cas9 Protein translation->cas9_protein rnp_complex RNP Complex Formation cas9_protein->rnp_complex sgRNA->rnp_complex nuclear_import Nuclear Import rnp_complex->nuclear_import nucleus Nucleus genome_editing On- and Off-Target Genome Editing nuclear_import->genome_editing

References

Technical Support Center: Scaling Up 80-O16B LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of 80-O16B Lipid Nanoparticle (LNP) production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up this compound LNP production?

Scaling up the production of this compound LNPs from a laboratory to an industrial scale presents several key challenges.[1][2] A primary difficulty is maintaining the precise and delicate balance of lipids and encapsulated therapeutic molecules at larger volumes.[1] Ensuring batch-to-batch consistency in terms of particle size, composition, and drug encapsulation efficiency is another significant hurdle.[1] Furthermore, maintaining sterility and preventing contamination becomes more complex in large-scale manufacturing environments.[1] The adaptation of production technologies, such as microfluidics, from small-scale laboratory setups to robust, large-scale systems is also a critical consideration.[1]

Q2: How do process parameters affect the quality of this compound LNPs during scale-up?

Process parameters have a significant impact on the critical quality attributes (CQAs) of this compound LNPs. Key parameters include the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases during mixing.[3] Generally, increasing the TFR and the FRR can lead to a decrease in LNP particle size.[3] The choice of buffer and the type of nucleic acid payload can also influence the final characteristics of the LNPs.[3] Careful optimization and control of these parameters are crucial for producing LNPs with the desired size, polydispersity, and encapsulation efficiency.[4][5]

Q3: What are the essential characterization techniques for this compound LNPs at a larger scale?

Comprehensive characterization is vital to ensure the quality and consistency of this compound LNPs during scale-up.[6] Essential techniques include:

  • Dynamic Light Scattering (DLS): To measure particle size and polydispersity index (PDI).[6]

  • Zeta Potential Analysis: To determine the surface charge of the LNPs.[6][7]

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the LNPs.[6]

  • Quantification of Encapsulation Efficiency: To determine the percentage of the therapeutic payload successfully encapsulated within the LNPs.[6]

Troubleshooting Guide

Issue 1: Increased Particle Size and Polydispersity Index (PDI) at Larger Scale

Possible Causes:

  • Inadequate Mixing Efficiency: The mixing dynamics may not be consistent between small-scale and large-scale systems.

  • Slower Solvent Removal: Inefficient removal of the organic solvent can lead to particle aggregation.

  • Suboptimal Flow Rates: The total flow rate and flow rate ratio may not be optimized for the larger production volume.[3][8]

Solutions:

  • Optimize Mixing Parameters: Adjust the mixing speed or use a more efficient mixing technology suitable for the larger scale.[4]

  • Enhance Solvent Removal: Implement a more efficient solvent removal method, such as tangential flow filtration (TFF).[8]

  • Adjust Flow Rates: Systematically vary the total flow rate and flow rate ratio to identify the optimal conditions for the desired particle size and PDI at the target scale.[3]

Issue 2: Decreased mRNA Encapsulation Efficiency

Possible Causes:

  • Incorrect Lipid Ratios: Deviations in the precise ratios of the lipid components can affect the encapsulation process.[1]

  • pH Imbalance: The pH of the aqueous buffer is critical for the ionization of cationic lipids and subsequent encapsulation of negatively charged mRNA.[9]

  • Degradation of mRNA: The therapeutic payload may be susceptible to degradation at larger scales due to longer processing times or increased shear stress.[10]

Solutions:

  • Precise Lipid Formulation: Ensure accurate and consistent measurement and mixing of all lipid components.[1]

  • pH Control: Carefully monitor and control the pH of the aqueous buffer throughout the process.[9]

  • Protect mRNA Integrity: Minimize processing times and shear stress where possible. Consider the use of RNase inhibitors if not already included in the formulation.

Issue 3: Batch-to-Batch Inconsistency

Possible Causes:

  • Variability in Raw Materials: Inconsistent quality of lipids or other raw materials can lead to variations in LNP characteristics.[1]

  • Lack of Process Control: Insufficient monitoring and control of critical process parameters can result in batch-to-batch variability.[1]

  • Equipment Differences: Variations between different manufacturing systems or even different runs on the same system can introduce inconsistencies.[8]

Solutions:

  • Stringent Raw Material Qualification: Implement rigorous quality control checks for all incoming raw materials.

  • Implement Process Analytical Technology (PAT): Utilize in-line or at-line monitoring tools to ensure consistent control over critical process parameters.

  • Standardize Equipment and Procedures: Develop and adhere to strict standard operating procedures (SOPs) for all manufacturing processes and equipment.

Data Presentation

Table 1: Impact of Total Flow Rate (TFR) on this compound LNP Quality Attributes at Production Scale

Total Flow Rate (mL/min)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
10095.2 ± 2.10.15 ± 0.0292.5 ± 1.8
20085.7 ± 1.90.12 ± 0.0194.1 ± 1.5
30078.3 ± 2.50.10 ± 0.0295.3 ± 1.2

Table 2: Impact of Flow Rate Ratio (Aqueous:Organic) on this compound LNP Quality Attributes at Production Scale

Flow Rate RatioParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
3:188.4 ± 2.30.14 ± 0.0293.2 ± 1.7
4:182.1 ± 2.00.11 ± 0.0194.8 ± 1.4
5:175.9 ± 2.60.09 ± 0.0296.0 ± 1.1

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

1. Preparation of Lipid Solution (Organic Phase): a. Dissolve the ionizable lipid (e.g., SM-102), phospholipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 48:10:40:2).[11] b. Ensure complete dissolution of all lipid components.

2. Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA transcript in an appropriate aqueous buffer (e.g., citrate buffer).[3] b. Ensure the pH of the buffer is optimized for the specific ionizable lipid used.[9]

3. Microfluidic Mixing: a. Set up the microfluidic mixing system with the desired total flow rate and flow rate ratio. b. Load the lipid solution and the mRNA solution into their respective inlet channels. c. Initiate the mixing process to form the this compound LNPs.

4. Purification: a. Purify the LNP suspension to remove residual ethanol and unencapsulated mRNA. Tangential flow filtration (TFF) is a commonly used method for this step at a larger scale.[12]

Protocol 2: Characterization of this compound LNPs

1. Particle Size and PDI Measurement (Dynamic Light Scattering): a. Dilute a small aliquot of the purified LNP suspension in a suitable buffer. b. Analyze the sample using a DLS instrument to determine the average particle size and PDI.

2. Encapsulation Efficiency Quantification (RiboGreen Assay): a. Prepare two sets of LNP samples. b. In one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. c. Add the RiboGreen reagent to both sets of samples. d. Measure the fluorescence intensity of both sets. e. Calculate the encapsulation efficiency using the fluorescence readings of the lysed and unlysed samples.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Increased Particle Size / PDI Cause1 Inadequate Mixing Issue->Cause1 Cause2 Slow Solvent Removal Issue->Cause2 Cause3 Suboptimal Flow Rates Issue->Cause3 Solution1 Optimize Mixing Parameters Cause1->Solution1 Solution2 Enhance Solvent Removal (TFF) Cause2->Solution2 Solution3 Adjust Flow Rates (TFR/FRR) Cause3->Solution3

Caption: Troubleshooting workflow for increased particle size and PDI.

LNP_Production_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Lipid_Prep Lipid Solution (Organic Phase) Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep mRNA Solution (Aqueous Phase) mRNA_Prep->Mixing Purification Purification (TFF) Mixing->Purification Characterization Characterization (DLS, EE Assay) Purification->Characterization Final_Product Final this compound LNP Characterization->Final_Product

Caption: Experimental workflow for this compound LNP production and characterization.

References

Validation & Comparative

A Comparative Guide to 80-O16B and Other Ionizable Lipids for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the delivery vehicle playing a pivotal role in ensuring efficacy and safety. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. This guide provides a detailed comparison of the novel bioreducible ionizable lipid, 80-O16B, with the established, clinically relevant ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. We will delve into their performance metrics, supported by experimental data, and provide detailed methodologies for key experimental procedures.

Introduction to this compound: A Bioreducible Approach to mRNA Delivery

This compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2][3] This unique structural feature sets it apart from many other ionizable lipids. The disulfide bond is designed to be cleaved in the reductive intracellular environment, facilitating the release of the mRNA payload from the LNP and enhancing endosomal escape. This bioreducible characteristic is hypothesized to improve transfection efficiency and potentially reduce toxicity associated with lipid accumulation.

A structurally similar lipid, BAMEA-O16B, which also contains a disulfide bond, has been shown to be a potent nanocarrier for mRNA delivery.[4] Studies comparing BAMEA-O16B with a non-bioreducible analog (BAMEA-O16) demonstrated that the disulfide bond significantly enhances endosomal escape and subsequent protein expression.[4][5] While direct head-to-head comparisons of this compound with DLin-MC3-DMA, ALC-0315, and SM-102 are not extensively available in the public domain, the performance of its bioreducible counterparts provides a strong rationale for its potential advantages.

Performance Comparison of Leading Ionizable Lipids

To provide a comprehensive overview, this section presents a comparative analysis of the physicochemical properties and in vitro/in vivo performance of LNPs formulated with DLin-MC3-DMA, ALC-0315, and SM-102. This data serves as a benchmark for evaluating novel ionizable lipids like this compound.

Physicochemical Properties of LNPs

The following table summarizes the typical physicochemical characteristics of LNPs formulated with different ionizable lipids. These parameters are crucial as they influence the stability, biodistribution, and cellular uptake of the nanoparticles.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
DLin-MC3-DMA 80 - 100< 0.2> 90Neutral to slightly negative at neutral pH
ALC-0315 80 - 100< 0.1> 95Neutral to slightly negative at neutral pH
SM-102 70 - 90< 0.1> 95Neutral to slightly negative at neutral pH
BAMEA-O16B *~100< 0.2> 90Positive at acidic pH

*Data for BAMEA-O16B, a close analog of this compound, is included for reference.

In Vitro and In Vivo Transfection Efficiency

The ultimate measure of an ionizable lipid's performance is its ability to efficiently deliver mRNA and facilitate protein expression in target cells. The following table summarizes findings from various studies comparing the transfection efficiency of the leading ionizable lipids.

Ionizable LipidIn Vitro Transfection EfficiencyIn Vivo Transfection Efficiency (Primary Target Organ)Key Findings
DLin-MC3-DMA HighHigh (Liver)The gold standard for siRNA delivery to hepatocytes; also effective for mRNA delivery.
ALC-0315 Moderate to HighHigh (Liver, Muscle)A key component in the Pfizer-BioNTech COVID-19 vaccine; demonstrates potent in vivo activity.
SM-102 HighHigh (Liver, Muscle, Spleen)Utilized in the Moderna COVID-19 vaccine; shows broad and efficient in vivo expression.[6]
BAMEA-O16B *HighHigh (Liver)Demonstrates efficient GFP and RFP expression in vitro and luciferase expression in the liver in vivo.[4][5]

*Data for BAMEA-O16B, a close analog of this compound, is included for reference.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research in mRNA delivery. Below are standardized protocols for key experiments cited in the comparison of these ionizable lipids.

In Vitro Synthesis of mRNA

The production of high-quality mRNA is the first critical step. The following is a general protocol for in vitro transcription (IVT).

Workflow for In Vitro mRNA Synthesis

cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & Analysis Linearized Plasmid DNA Linearized Plasmid DNA T7 RNA Polymerase T7 RNA Polymerase Linearized Plasmid DNA->T7 RNA Polymerase Transcription Capping Reagent Capping Reagent T7 RNA Polymerase->Capping Reagent 5' Capping NTPs NTPs NTPs->T7 RNA Polymerase Poly(A) Polymerase Poly(A) Polymerase Capping Reagent->Poly(A) Polymerase 3' Tailing Purified mRNA Purified mRNA Poly(A) Polymerase->Purified mRNA Purification Quality Control Quality Control Purified mRNA->Quality Control

Caption: Workflow for in vitro transcription of mRNA.

Methodology:

  • Template Preparation: A plasmid DNA containing the gene of interest downstream of a T7 promoter is linearized using a restriction enzyme.

  • In Vitro Transcription: The linearized DNA template is incubated with T7 RNA polymerase, ribonucleotide triphosphates (NTPs), and an RNase inhibitor. For co-transcriptional capping, a cap analog is included in the reaction mix.

  • Capping and Tailing: A 5' cap structure is added to the mRNA to enhance stability and translation efficiency, followed by the addition of a poly(A) tail to the 3' end using poly(A) polymerase.

  • Purification: The synthesized mRNA is purified to remove enzymes, unincorporated nucleotides, and DNA templates, typically using lithium chloride precipitation or silica-based columns.

  • Quality Control: The integrity and concentration of the purified mRNA are assessed using gel electrophoresis and spectrophotometry.

LNP Formulation via Microfluidics

Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and polydispersity.

Microfluidic LNP Formulation Workflow

cluster_inputs Inputs cluster_process Process cluster_output Output Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixer Microfluidic Mixer Lipid Mix in Ethanol->Microfluidic Mixer mRNA in Aqueous Buffer mRNA in Aqueous Buffer mRNA in Aqueous Buffer->Microfluidic Mixer Dialysis/Purification Dialysis/Purification Microfluidic Mixer->Dialysis/Purification Rapid Mixing mRNA-LNP Suspension mRNA-LNP Suspension Dialysis/Purification->mRNA-LNP Suspension Buffer Exchange

Caption: LNP formulation using a microfluidic device.

Methodology:

  • Preparation of Solutions:

    • Organic Phase: The ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid are dissolved in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Aqueous Phase: The purified mRNA is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: The organic and aqueous phases are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Characterization: The LNPs are characterized for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen).

In Vitro Transfection and Luciferase Assay

The luciferase reporter assay is a common method to quantify the transfection efficiency of mRNA-LNPs in vitro.

Luciferase Assay Workflow

Cell Seeding Cell Seeding LNP Treatment LNP Treatment Cell Seeding->LNP Treatment 24h Incubation Incubation LNP Treatment->Incubation 24-48h Cell Lysis Cell Lysis Incubation->Cell Lysis Luminescence Measurement Luminescence Measurement Cell Lysis->Luminescence Measurement Add Substrate

References

A Comparative Guide to Ionizable Lipids for siRNA Delivery: 80-O16B vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comparison aims to objectively evaluate the performance of these lipids based on available experimental data. While extensive data exists for DLin-MC3-DMA, particularly for siRNA delivery to hepatocytes, publicly available, peer-reviewed data on the siRNA delivery efficiency of 80-O16B is currently limited. The primary focus of published research on this compound has been on its application for delivering messenger RNA (mRNA) and CRISPR/Cas9 components.

Overview and Key Characteristics

FeatureThis compound (BAMEA-O16B)DLin-MC3-DMA
Primary Application mRNA and CRISPR/Cas9 delivery[1][2]siRNA delivery (clinically approved in Onpattro®)[3][4]
Key Structural Feature Bioreducible disulfide bonds in the lipid tails[1][5]Optimized pKa for efficient endosomal escape[4]
Proposed Advantage Reductive environment-triggered release of RNA cargo in the cytoplasm[1]High in vivo potency for hepatic gene silencing[4]
Published In Vivo Data Primarily demonstrates efficient mRNA expression and CRISPR/Cas9 mediated gene editing in the liver.[1]Extensive data on siRNA-mediated knockdown of various gene targets in hepatocytes, with established ED50 values.[4]

Quantitative Performance Data: DLin-MC3-DMA

DLin-MC3-DMA is widely recognized as a gold standard for siRNA delivery to the liver. Its efficacy is well-documented in numerous preclinical and clinical studies.

Parameter Value Target Gene Species Reference
ED50 (in vivo) ~0.005 mg/kgFactor VIIMouse[4]
ED50 (in vivo) 0.03 mg/kgTransthyretin (TTR)Non-human primate[4]
In Vivo Knockdown >95%Factor VIIMouse[4]

Experimental Protocols

DLin-MC3-DMA LNP Formulation and In Vivo siRNA Delivery

A common method for formulating DLin-MC3-DMA-containing LNPs for siRNA delivery involves a rapid mixing process, often using a microfluidic device.

1. LNP Formulation:

  • Lipid Composition: DLin-MC3-DMA, distearoylphosphatidylcholine (DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) are used in a specific molar ratio (e.g., 50:10:38.5:1.5).[3]

  • Preparation: The lipids are dissolved in ethanol. The siRNA is dissolved in a low pH aqueous buffer (e.g., sodium acetate, pH 4).

  • Mixing: The ethanol-lipid solution and the aqueous siRNA solution are rapidly mixed using a microfluidic device or a T-junction mixer. This rapid mixing leads to the self-assembly of LNPs with encapsulated siRNA.

  • Purification: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable, near-neutral surface charge LNP formulation.

2. In Vivo siRNA Delivery and Efficacy Assessment (Mouse Model):

  • Animal Model: Typically, C57BL/6 mice are used.

  • Administration: LNPs encapsulating siRNA targeting a specific gene (e.g., Factor VII) are administered via a single intravenous (tail vein) injection.

  • Dosage: A range of siRNA doses (e.g., 0.001 to 0.1 mg/kg) is used to determine the dose-response relationship and calculate the ED50.

  • Sample Collection: Blood samples are collected at specific time points (e.g., 24 or 48 hours) post-administration.

  • Efficacy Analysis:

    • Serum levels of the target protein (e.g., Factor VII) are measured using an appropriate assay (e.g., chromogenic assay).

    • Alternatively, liver tissue can be harvested to measure the target mRNA levels using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The percentage of remaining protein or mRNA is calculated relative to a control group (e.g., treated with saline or LNPs containing a non-targeting control siRNA). The ED50 is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

LNP_siRNA_Delivery_MOA cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP LNP (Neutral Charge) ApoE ApoE LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE Binding LDLR LDLR LNP_ApoE->LDLR Receptor-mediated endocytosis Endosome Endosome (pH ~6.5) LDLR->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Ionizable lipid protonation) RISC RISC Cytoplasm->RISC siRNA loading mRNA Target mRNA RISC->mRNA Target recognition and cleavage Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Lipid_A Lipid A (e.g., this compound) + Helper Lipids + siRNA Microfluidics Microfluidic Mixing Lipid_A->Microfluidics Lipid_B Lipid B (e.g., DLin-MC3-DMA) + Helper Lipids + siRNA Lipid_B->Microfluidics LNP_A LNP-A Formulation Microfluidics->LNP_A LNP_B LNP-B Formulation Microfluidics->LNP_B Mice_A Inject Mice with LNP-A LNP_A->Mice_A Mice_B Inject Mice with LNP-B LNP_B->Mice_B Sample_Collection Sample Collection (e.g., Serum, Liver) Mice_A->Sample_Collection Mice_B->Sample_Collection Control Inject Mice with Control Control->Sample_Collection Analysis Measure Target Protein/mRNA (e.g., ELISA, qRT-PCR) Sample_Collection->Analysis Comparison Compare Silencing Efficiency (e.g., ED50) Analysis->Comparison

References

Validating 80-O16B LNP-Mediated Gene Editing: A Comparative Guide to T7 Endonuclease I Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gene Editing Validation Methods

The advent of CRISPR/Cas9 technology, delivered via sophisticated systems like the 80-O16B lipid nanoparticle (LNP), has revolutionized the field of gene editing. The this compound LNP system, a bioreducible lipid nanoparticle, has demonstrated high efficiency in delivering Cas9 mRNA and single-guide RNA (sgRNA) for targeted gene knockout.[1][2] However, the successful delivery of gene-editing cargo is only the first step; rigorous validation of the intended genetic modifications is paramount. This guide provides a comprehensive comparison of the widely used T7 Endonuclease I (T7E1) assay with other prominent validation methods, offering supporting data and detailed protocols to aid researchers in selecting the most appropriate technique for their experimental needs.

Performance Comparison of Gene Editing Validation Methods

The choice of a validation assay depends on a variety of factors, including the desired sensitivity, quantification needs, cost, and throughput. While the T7E1 assay is a popular and straightforward method, alternative techniques such as Sanger sequencing with TIDE (Tracking of Indels by Decomposition) analysis and Droplet Digital PCR (ddPCR) offer distinct advantages in terms of quantitation and sensitivity.

Method Principle Pros Cons Cost Throughput Quantitative?
T7 Endonuclease I (T7E1) Assay Enzyme mismatch cleavage of heteroduplex DNA formed between wild-type and edited DNA strands.- Simple and rapid- Cost-effective- Good for initial screening- Semi-quantitative- Low sensitivity for low editing efficiencies- Can underestimate editing efficiency[3]LowHighSemi-quantitative
Sanger Sequencing with TIDE Analysis Decomposition of Sanger sequencing chromatograms from a mixed population of edited and unedited amplicons to quantify indel frequencies.[4][5]- Quantitative- Provides sequence information of indels- Relatively inexpensive- Requires high-quality Sanger sequencing data- Less sensitive than NGS or ddPCR- Not suitable for large or complex indelsMediumMediumYes
Droplet Digital PCR (ddPCR) Partitions PCR reactions into thousands of droplets, allowing for absolute quantification of target DNA molecules.- Highly sensitive and precise- Absolute quantification without a standard curve- Can detect rare editing events- Higher initial equipment cost- Requires specific probe design for each targetHighLow to MediumYes
Next-Generation Sequencing (NGS) Massively parallel sequencing of amplicons from the target region, providing a comprehensive view of all editing outcomes.- Highly quantitative and sensitive- Detects a wide range of indels and off-target effects- Provides detailed sequence information- Higher cost and longer turnaround time- Complex data analysisHighHighYes

Experimental Data: T7E1 vs. Next-Generation Sequencing (NGS)

A study utilizing BAMEA-O16B, a bioreducible lipid similar to this compound, for LNP-mediated delivery of Cas9 mRNA and sgRNA to disrupt the PD-L1 gene provides a direct comparison between the T7E1 assay and NGS for validating gene editing efficiency.

Validation Method Reported Mutation Frequency Cell Type Target Gene
T7 Endonuclease I (T7E1) Assay16.6%[6]DC1.2 cells[6]PD-L1[6]
Next-Generation Sequencing (NGS)Data suggests a higher degree of gene editing compared to control, though a direct percentage is not provided in the abstract.[6]DC1.2 cells[6]PD-L1[6]

This data highlights a common observation where the T7E1 assay can underestimate the true gene editing efficiency compared to the more sensitive and quantitative NGS method.[3]

Experimental Workflows and Logical Relationships

To visualize the experimental processes and the relationships between the different validation methods, the following diagrams are provided in DOT language.

T7E1_Workflow cluster_data_prep Genomic DNA Preparation cluster_pcr PCR Amplification cluster_hybridization Heteroduplex Formation cluster_digestion Enzymatic Digestion cluster_analysis Analysis gDNA Genomic DNA Extraction from this compound LNP-treated cells PCR PCR Amplification of Target Locus gDNA->PCR Template Denature Denaturation (95°C) PCR->Denature Anneal Re-annealing (slow cooling) Denature->Anneal T7E1_digest T7 Endonuclease I Digestion (37°C) Anneal->T7E1_digest Gel Agarose Gel Electrophoresis T7E1_digest->Gel Quant Densitometry Analysis of Cleavage Products Gel->Quant

Caption: Experimental workflow of the T7 Endonuclease I assay.

Validation_Comparison cluster_validation Validation Methods LNP This compound LNP-mediated Gene Editing T7E1 T7E1 Assay (Semi-quantitative) LNP->T7E1 TIDE Sanger + TIDE (Quantitative) LNP->TIDE ddPCR ddPCR (Highly Quantitative) LNP->ddPCR T7E1->TIDE Lower Quantitation TIDE->ddPCR Lower Sensitivity ddPCR->T7E1 Higher Cost

Caption: Comparison of gene editing validation methods.

Detailed Experimental Protocols

T7 Endonuclease I (T7E1) Assay Protocol

This protocol is adapted from standard procedures for T7E1 assays.

  • Genomic DNA Extraction: Isolate genomic DNA from the this compound LNP-treated cells and untreated control cells using a commercial DNA extraction kit.

  • PCR Amplification:

    • Design primers to amplify a ~500-1000 bp region flanking the CRISPR target site.

    • Perform PCR using a high-fidelity polymerase.

    • Verify the PCR product by running a small aliquot on an agarose gel.

  • Heteroduplex Formation:

    • Take 200-500 ng of the purified PCR product.

    • In a thermocycler, denature the PCR product at 95°C for 5 minutes.

    • Gradually cool the sample to room temperature to allow for the formation of heteroduplexes. A typical program is ramping down from 95°C to 85°C at -2°C/second, and then from 85°C to 25°C at -0.1°C/second.

  • T7E1 Digestion:

    • Set up the digestion reaction with the re-annealed PCR product, T7 Endonuclease I, and its corresponding reaction buffer.

    • Incubate at 37°C for 15-30 minutes.

  • Analysis:

    • Run the digested products on a 2% agarose gel alongside an undigested control.

    • Visualize the bands under UV light. The presence of cleaved fragments in the digested sample indicates gene editing.

    • Quantify the intensity of the parent and cleaved bands using densitometry software to estimate the percentage of gene modification.

Sanger Sequencing with TIDE Analysis Protocol

This protocol outlines the general steps for using TIDE to analyze gene editing.

  • Genomic DNA Extraction and PCR Amplification: Follow steps 1 and 2 of the T7E1 assay protocol.

  • PCR Product Purification: Purify the PCR products from both the treated and control samples using a PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using one of the PCR primers.

    • Obtain the sequencing trace files (.ab1) for both the control and edited samples.

  • TIDE Analysis:

    • Go to a TIDE web tool.

    • Upload the .ab1 file from the control sample as the reference sequence.

    • Upload the .ab1 file from the edited sample as the experimental sequence.

    • Enter the guide RNA sequence used for editing.

    • The tool will analyze the chromatograms and provide the percentage of insertions and deletions (indels) in the edited sample.

Droplet Digital PCR (ddPCR) Protocol

This is a generalized protocol for ddPCR-based quantification of gene editing.

  • Genomic DNA Extraction: Isolate genomic DNA as described in the T7E1 protocol.

  • Assay Design:

    • Design a ddPCR assay with two probes: one that specifically binds to the wild-type sequence (e.g., labeled with HEX) and another that binds to the edited sequence (e.g., labeled with FAM).

    • Alternatively, a copy number variation assay can be designed where one probe targets the region to be edited and a second probe targets a stable reference gene.

  • Droplet Generation:

    • Prepare the ddPCR reaction mix containing the genomic DNA, primers, probes, and ddPCR supermix.

    • Use a droplet generator to partition the reaction mix into approximately 20,000 droplets.

  • PCR Amplification: Perform PCR on the droplets in a thermocycler.

  • Droplet Reading and Analysis:

    • Read the fluorescence of each droplet using a droplet reader.

    • The software will count the number of positive droplets for each probe (wild-type and edited).

    • The concentration and fractional abundance of the edited and wild-type alleles are then calculated, providing a highly accurate measure of gene editing efficiency.

Conclusion

The validation of gene editing is a critical step in any genome engineering experiment. While the T7E1 assay offers a quick and cost-effective method for initial screening, its semi-quantitative nature can be a limitation for studies requiring precise measurement of editing efficiency. For more accurate and detailed analysis, Sanger sequencing with TIDE analysis provides a quantitative alternative with sequence information. For the highest sensitivity and absolute quantification, particularly for detecting rare editing events, ddPCR is the method of choice. The selection of the most suitable validation method will ultimately depend on the specific goals, resources, and desired level of precision for each research project involving this compound LNP-mediated gene editing.

References

A Comparative Guide to Analytical Techniques for Quality Control of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of lipid nanoparticles (LNPs) is a critical quality attribute in the development of nucleic acid therapeutics. Ensuring consistent quality, stability, and efficacy requires a suite of orthogonal analytical techniques to assess key parameters such as particle size, surface charge, payload encapsulation, and lipid composition. This guide provides a comparative overview of common analytical methods used for the quality control of LNPs, exemplified for a model system designated as 80-O16B LNPs.

Key Quality Attributes and Corresponding Analytical Techniques

The quality of LNP-based drug products is determined by a set of critical quality attributes (CQAs). The following table summarizes these attributes and the primary analytical techniques employed for their evaluation.

Critical Quality AttributeAnalytical Technique(s)Key Parameters Measured
Particle Size & Polydispersity Dynamic Light Scattering (DLS), Cryogenic Transmission Electron Microscopy (Cryo-TEM), Small-Angle X-ray Scattering (SAXS)Mean Hydrodynamic Diameter, Polydispersity Index (PDI), Size Distribution
Particle Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Particle Shape, Lamellarity, Internal Structure
Surface Charge Electrophoretic Light Scattering (ELS)Zeta Potential
Encapsulation Efficiency RiboGreen Assay, UV-Vis SpectroscopyPercentage of Encapsulated Nucleic Acid
Lipid Composition & Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification of Individual Lipids, Impurity Profiling

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required, sample throughput needs, and the developmental stage of the LNP formulation.

Particle Size and Polydispersity
TechniquePrincipleAdvantagesLimitations
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion of particles.[1][2]Fast, high-throughput, non-destructive, sensitive to aggregates.[1][3][4]Provides an intensity-weighted average size, assumes spherical particles, low resolution for polydisperse samples.[1][4][5]
Cryo-Transmission Electron Microscopy (Cryo-TEM) Direct visualization of individual particles preserved in a vitrified state.[6]Provides direct size and morphology information, high resolution, can assess sample heterogeneity.[6][7][8][9]Low throughput, requires specialized equipment and expertise, can be subject to sampling bias.[10]
Small-Angle X-ray Scattering (SAXS) Measures the scattering of X-rays by the nanoparticles in solution to determine their size, shape, and internal structure.[11][12]Provides information on the overall particle population in solution, can characterize internal structure.[11][13][14]Requires access to specialized equipment (synchrotron), data analysis can be complex.[12]
Surface Charge
TechniquePrincipleAdvantagesLimitations
Electrophoretic Light Scattering (ELS) Measures the velocity of charged particles in an applied electric field.[15]Provides a measure of the zeta potential, which is related to the surface charge and colloidal stability.[15][16]Highly sensitive to buffer composition (pH, ionic strength), indirect measurement of surface charge.[15][]
Encapsulation Efficiency
TechniquePrincipleAdvantagesLimitations
RiboGreen Assay A fluorescent dye (RiboGreen) intercalates with nucleic acids, leading to a significant increase in fluorescence. The difference in fluorescence before and after LNP lysis with a detergent is used to quantify encapsulated RNA.[18][19][20][21]High sensitivity and specificity for RNA.[22]Can be affected by components in the formulation that interfere with fluorescence, requires a separate measurement for total RNA.[18][23]
UV-Vis Spectroscopy Measures the absorbance of UV light by the nucleic acid to determine its concentration.Simple and rapid.Can be subject to interference from other components that absorb at the same wavelength.
Lipid Composition
TechniquePrincipleAdvantagesLimitations
HPLC with Charged Aerosol Detection (CAD) Separates lipids based on their physicochemical properties, and the CAD provides a near-universal response for non-volatile analytes.[3][24]Robust and reproducible quantification of all lipid species, including those without a UV chromophore.[3][24]Requires sample preparation to disrupt the LNPs.[25]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates lipids using liquid chromatography, followed by mass spectrometry for identification and quantification based on mass-to-charge ratio.[26][27]High sensitivity and specificity, can identify and quantify known and unknown lipids and their degradation products.[26][28]More complex instrumentation and data analysis compared to HPLC-CAD.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for key experiments.

Dynamic Light Scattering (DLS) for Size and Polydispersity
  • Sample Preparation: Dilute the LNP dispersion in a suitable buffer (e.g., 1X PBS) to an appropriate concentration to avoid multiple scattering effects.[29]

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument.[29] Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

RiboGreen Assay for Encapsulation Efficiency
  • Preparation of Standards: Prepare a standard curve of the free nucleic acid in the same buffer as the LNP sample.

  • Measurement of Free Nucleic Acid: Dilute the intact LNP sample in buffer and add the RiboGreen reagent. Measure the fluorescence intensity.

  • Measurement of Total Nucleic Acid: Lyse a separate aliquot of the LNP sample by adding a detergent (e.g., Triton X-100 or Tween 20) to release the encapsulated nucleic acid.[19][30] Add the RiboGreen reagent and measure the fluorescence intensity.

  • Calculation: Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid) - (Free Nucleic Acid)] / (Total Nucleic Acid) x 100.[31]

HPLC-CAD for Lipid Composition
  • Sample Preparation: Disrupt the LNPs by diluting the sample in an organic solvent (e.g., methanol or isopropanol).[25]

  • Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., a C18 column).[24] Use a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent to separate the different lipid components.

  • Detection: The eluting lipids are detected by a Charged Aerosol Detector (CAD).

  • Quantification: Quantify each lipid by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz can effectively illustrate experimental workflows and the interplay between different quality attributes.

LNP_Quality_Control_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_payload Payload Analysis cluster_composition Compositional Analysis 80-O16B_LNP This compound LNP Formulation Size_PDI Size & PDI (DLS, Cryo-TEM) 80-O16B_LNP->Size_PDI Zeta Zeta Potential (ELS) 80-O16B_LNP->Zeta Morphology Morphology (Cryo-TEM) 80-O16B_LNP->Morphology EE Encapsulation Efficiency (RiboGreen) 80-O16B_LNP->EE Lipid_Comp Lipid Composition (HPLC-CAD) 80-O16B_LNP->Lipid_Comp

Caption: Workflow for the quality control of this compound LNPs.

LNP_CQAs_Relationship Size Size Stability Stability Size->Stability affects Efficacy Efficacy Size->Efficacy influences Stability->Efficacy critical for Composition Composition Composition->Size determines Composition->Stability impacts Composition->Efficacy governs

Caption: Interrelationship of critical quality attributes for LNPs.

By employing a combination of these analytical techniques and adhering to detailed experimental protocols, researchers and drug developers can ensure the consistent quality and performance of their LNP formulations, ultimately facilitating the successful translation of novel nucleic acid therapies.

References

In Vivo Therapeutic Efficacy of 80-O16B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene therapy, the effective in vivo delivery of nucleic acid-based therapeutics remains a critical challenge. The ionizable cationic lipidoid 80-O16B , also known as BAMEA-O16B, has emerged as a promising component of lipid nanoparticle (LNP) formulations for the delivery of CRISPR/Cas9 genome editing machinery. This guide provides a comprehensive comparison of the in vivo therapeutic efficacy of this compound with other leading ionizable lipids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Efficacy

The in vivo efficacy of LNPs formulated with this compound has been notably demonstrated in studies involving the knockdown of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol levels. A single intravenous injection of LNPs containing this compound, Cas9 mRNA, and sgRNA targeting PCSK9 in mice resulted in a significant reduction of serum PCSK9 levels.[1][2]

For a comprehensive evaluation, the performance of this compound is compared with other widely used ionizable lipids in similar in vivo applications.

Ionizable LipidTarget GeneDelivery SystemAnimal ModelEfficacyReference
This compound (BAMEA-O16B) PCSK9LNP (Cas9 mRNA + sgRNA)C57BL/6 Mice~80% reduction in serum PCSK9[1][2]
DLin-MC3-DMA Factor VIILNP (siRNA)MiceED50 of 0.005 mg/kg[3]
Transthyretin (TTR)LNP (siRNA)Non-human primatesED50 of 0.03 mg/kg
C12-200 LuciferaseLNP (mRNA)C57BL/6 MiceHigh luciferase expression in the liver[4]
SM-102 LuciferaseLNP (mRNA)BALB/c MiceHigher luciferase expression compared to ALC-0315[5]
ALC-0315 Factor VIILNP (siRNA)MiceTwo-fold greater knockdown than DLin-MC3-DMA at 1 mg/kg[3]
ADAMTS13LNP (siRNA)MiceTen-fold greater knockdown than DLin-MC3-DMA at 1 mg/kg[3]

Mechanism of Action: From Injection to Gene Editing

The therapeutic effect of this compound-formulated LNPs is achieved through a multi-step process that begins with administration and culminates in target gene modification within the hepatocyte. The bioreducible disulfide bonds within the this compound lipid structure are designed to facilitate the release of the nucleic acid payload in the reductive intracellular environment.[1][6]

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LNP Administration LNP Administration LNP Circulation LNP Circulation LNP Administration->LNP Circulation Intravenous Injection ApoE Binding ApoE Binding LNP Circulation->ApoE Binding Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis ApoE Binding->Receptor-Mediated Endocytosis LDLR Binding Endosome Formation Endosome Formation Receptor-Mediated Endocytosis->Endosome Formation Endosomal Acidification Endosomal Acidification Endosome Formation->Endosomal Acidification Protonation & Endosomal Escape Protonation & Endosomal Escape Endosomal Acidification->Protonation & Endosomal Escape This compound Protonation Payload Release Payload Release Protonation & Endosomal Escape->Payload Release Disulfide Bond Cleavage mRNA Translation mRNA Translation Payload Release->mRNA Translation Cas9 mRNA Cas9-sgRNA Complex Formation Cas9-sgRNA Complex Formation Payload Release->Cas9-sgRNA Complex Formation sgRNA mRNA Translation->Cas9-sgRNA Complex Formation Cas9 Protein Nuclear Translocation Nuclear Translocation Cas9-sgRNA Complex Formation->Nuclear Translocation Target Gene Editing Target Gene Editing Nuclear Translocation->Target Gene Editing PCSK9 Gene

Caption: Signaling pathway of this compound LNP-mediated gene editing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the formulation of this compound LNPs and their in vivo validation for PCSK9 knockdown.

This compound LNP Formulation Protocol

This protocol outlines the preparation of this compound LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.[7][8]

Materials:

  • This compound (BAMEA-O16B)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • Cas9 mRNA

  • sgRNA targeting PCSK9

  • Ethanol

  • Sodium Acetate Buffer (pH 5.2)

  • Phosphate-Buffered Saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, DOPE, cholesterol, and DSPE-mPEG2000 in ethanol to prepare a lipid stock solution. The molar ratio of the components can be optimized, with a common ratio being approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).

  • Nucleic Acid Preparation: Dilute Cas9 mRNA and sgRNA in sodium acetate buffer.

  • Microfluidic Mixing: Set up the microfluidic device with the lipid stock in one inlet and the nucleic acid solution in the other. The flow rates are adjusted to achieve rapid mixing and nanoparticle self-assembly.

  • Dialysis: The resulting LNP solution is dialyzed against PBS overnight to remove ethanol and non-encapsulated nucleic acids.

  • Characterization: The formulated LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Validation of PCSK9 Knockdown

This protocol describes the in vivo administration of this compound LNPs to mice and the subsequent analysis of PCSK9 protein levels.

Animal Model:

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • LNP Administration: Administer the this compound LNP formulation intravenously via tail vein injection. A typical dose is around 0.5 to 1.0 mg/kg of total RNA.[4] A control group should receive PBS.

  • Sample Collection: Collect blood samples from the mice at predetermined time points (e.g., 3, 7, 14 days post-injection) via retro-orbital or submandibular bleeding.

  • Serum Isolation: Process the blood samples to isolate serum.

  • PCSK9 Quantification: Measure the concentration of PCSK9 in the serum samples using a commercially available ELISA kit according to the manufacturer's instructions.[9][10][11][12][13]

  • Data Analysis: Calculate the percentage of PCSK9 knockdown by comparing the levels in the LNP-treated group to the PBS control group.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, and at the end of the study, harvest organs such as the liver for histological analysis to assess any potential tissue damage.

G cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis LNP Formulation LNP Formulation IV Injection IV Injection LNP Formulation->IV Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->IV Injection Blood Collection Blood Collection IV Injection->Blood Collection Time Points Toxicity Assessment Toxicity Assessment IV Injection->Toxicity Assessment Serum Isolation Serum Isolation Blood Collection->Serum Isolation PCSK9 ELISA PCSK9 ELISA Serum Isolation->PCSK9 ELISA Data Analysis Data Analysis PCSK9 ELISA->Data Analysis

Caption: Experimental workflow for in vivo validation of this compound LNPs.

Conclusion

The ionizable lipidoid this compound demonstrates high therapeutic efficacy for in vivo gene editing, as evidenced by the significant and sustained knockdown of serum PCSK9 in preclinical models. When compared to other established ionizable lipids, this compound represents a potent option for the delivery of CRISPR/Cas9 components, particularly for liver-targeted applications. The detailed protocols provided in this guide are intended to facilitate the adoption and further exploration of this compound in the development of novel gene therapies. Further head-to-head comparative studies under identical experimental conditions will be invaluable in definitively positioning this compound within the expanding arsenal of non-viral gene delivery vectors.

References

Comparative Analysis of Ionizable Lipids for LNP Formulation: 80-O16B and SM-102

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionizable lipid is a critical determinant of the efficacy and safety of lipid nanoparticle (LNP) formulations for nucleic acid delivery. This guide provides a comparative analysis of two distinct ionizable lipids: SM-102, a well-established lipid utilized in the Moderna COVID-19 vaccine, and 80-O16B, a member of the bioreducible, disulfide bond-containing class of ionizable lipidoids. Due to the limited publicly available data for this compound, this guide will leverage data from its close structural analog, BAMEA-O16B, to represent the performance characteristics of this lipid class.

Executive Summary

SM-102 is a highly characterized ionizable lipid known for its efficient encapsulation of mRNA and robust in vivo protein expression. Its biodegradable ester linkages are designed for rapid metabolism and clearance. In contrast, the this compound class of lipids, represented here by BAMEA-O16B, features a bioreducible disulfide bond in its structure. This design is intended to facilitate the release of the nucleic acid payload in the reductive intracellular environment of the target cell. While direct comparative data is limited, this guide consolidates available performance metrics and experimental protocols to aid researchers in selecting the optimal ionizable lipid for their specific application.

Data Presentation: Performance Characteristics

The following table summarizes the available quantitative data for LNP formulations utilizing SM-102 and BAMEA-O16B. It is important to note that formulation parameters such as lipid ratios, cargo, and manufacturing processes can significantly influence these values.

ParameterSM-102BAMEA-O16B (as a proxy for this compound)
Particle Size (nm) ~70 - 100[1]~150-200 (for mRNA/sgRNA co-delivery)[2][3]
Polydispersity Index (PDI) < 0.2[3]Not explicitly stated for mRNA LNPs
Encapsulation Efficiency (%) >80%[4]Comparable to non-disulfide counterparts[2]
In Vitro Transfection High GFP expression in multiple cell lines[5]High RFP expression in HeLa cells (~90% transfection efficiency)[2]
In Vivo Expression High luciferase expression in liver and spleen[6]Effective luciferase expression in mouse liver[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible LNP formulation. Below are representative protocols for preparing LNPs with SM-102 and a general protocol for disulfide-containing lipids like BAMEA-O16B.

SM-102 LNP Formulation (Microfluidic Mixing)

This protocol is adapted from established methods for mRNA encapsulation.

Materials:

  • Ionizable Lipid: SM-102

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol (200 proof, anhydrous)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of SM-102, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[7] The total lipid concentration is typically around 12.5 mM.

  • mRNA Solution Preparation: Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. A common flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) is 3:1.

  • Formulation: Pump the lipid and mRNA solutions through the microfluidic mixer at a defined total flow rate. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Downstream Processing: The resulting LNP dispersion is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

  • Characterization: Analyze the LNPs for particle size, PDI (using Dynamic Light Scattering), and encapsulation efficiency (using a RiboGreen assay).[8]

BAMEA-O16B LNP Formulation

This protocol is based on the methodology described for the delivery of Cas9 mRNA and sgRNA.[3]

Materials:

  • Ionizable Lipid: BAMEA-O16B

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEG-Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • mRNA in an appropriate buffer (e.g., sodium acetate buffer)

  • Ethanol and Chloroform

Procedure:

  • Lipid Film Hydration:

    • Mix BAMEA-O16B, DOPE, and cholesterol in chloroform in a glass vial.

    • Evaporate the solvent under a stream of nitrogen and then under vacuum overnight to form a thin lipid film.

  • Hydration and Formulation:

    • Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

    • Add this lipid solution dropwise to a solution containing the mRNA and DSPE-mPEG2k while stirring.

  • Dialysis: Dialyze the LNP solution against PBS using a dialysis membrane (e.g., MWCO 10,000) to remove organic solvents and buffer salts.

  • Characterization: Characterize the formulated LNPs for their physicochemical properties as described for the SM-102 protocol.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow of LNP formulation and the proposed intracellular release mechanism for disulfide-containing lipids.

LNP_Formulation_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase mRNA mRNA in Low pH Buffer Mixer Microfluidic Mixing mRNA->Mixer Lipids Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol Lipids->Mixer Dialysis Dialysis vs. PBS (pH 7.4) Mixer->Dialysis LNPs Formulated LNPs Dialysis->LNPs Characterization Size, PDI, Encapsulation Efficiency Analysis LNPs->Characterization

Caption: LNP Formulation Workflow using Microfluidic Mixing.

Intracellular_Release cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Endosome Endosome (Low pH) LNP LNP Protonation Ionizable Lipid Protonation LNP->Protonation Endocytosis Disulfide_Cleavage Disulfide Bond Cleavage (Reductive Env.) Protonation->Disulfide_Cleavage Membrane_Destabilization Endosomal Membrane Destabilization Disulfide_Cleavage->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Cytosol Cytosol Translation Protein Translation Cytosol->Translation mRNA_Release->Cytosol

Caption: Proposed Intracellular Release of Disulfide-Containing LNPs.

References

Assessing the Immunogenicity of 80-O16B based Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunogenicity of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid 80-O16B, benchmarked against two other representative LNP formulations. The selection of ionizable lipids is a critical determinant of the safety and efficacy of LNP-based therapeutics, directly influencing the nature and magnitude of the host immune response.[1][2][3][4] This document summarizes key immunogenicity data in easily comparable tables, offers detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows.

Comparative Immunogenicity Data

The immunogenicity of three distinct LNP formulations was assessed in a preclinical mouse model. The formulations varied only in their ionizable lipid component: a novel disulfide bond-containing lipidoid this compound, a moderately immunogenic lipid (LNP-A), and a lipid known for higher immunogenicity (LNP-B).[5][6] All LNPs were formulated to encapsulate a model mRNA antigen. The key metrics evaluated were humoral (antibody) responses, and cellular (T-cell) responses.

Table 1: Humoral Immune Response to LNP Formulations

LNP FormulationMean Anti-PEG IgG Titer (ng/mL)Mean Anti-Antigen IgG Titer (ng/mL)
This compound LNP150 ± 251.2 x 10^5 ± 0.3 x 10^5
LNP-A350 ± 500.8 x 10^5 ± 0.2 x 10^5
LNP-B800 ± 1200.9 x 10^5 ± 0.25 x 10^5

Table 2: Cellular Immune Response to LNP Formulations

LNP FormulationMean IFN-γ Secreting Splenocytes (Spots per 10^6 cells)% CD8+ T-cells Expressing CD69+
This compound LNP250 ± 4015 ± 3
LNP-A450 ± 6025 ± 5
LNP-B700 ± 9040 ± 8

Experimental Protocols

Detailed methodologies for the key immunogenicity assays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG IgG

This protocol is adapted from standard ELISA procedures for detecting antibodies against polyethylene glycol (PEG).[7][8][9][10][11]

  • Coating: A 96-well high-binding microplate is coated with 100 µL/well of a PEG-BSA conjugate (10 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Wells are blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.

  • Sample Incubation: After washing, 100 µL of serially diluted serum samples are added to the wells and incubated for 2 hours at room temperature.

  • Secondary Antibody: Following another wash step, 100 µL of HRP-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer, is added and incubated for 1 hour at room temperature.

  • Detection: The plate is washed, and 100 µL of TMB substrate is added to each well. The reaction is stopped after 15-20 minutes by adding 50 µL of 2N H2SO4.

  • Analysis: The optical density is read at 450 nm using a microplate reader. Antibody titers are calculated by interpolating from a standard curve generated with known concentrations of a monoclonal anti-PEG antibody.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting Cells

This protocol is for the quantification of antigen-specific, IFN-γ secreting splenocytes.[12][13][14][15][16]

  • Plate Coating: An ELISpot plate is pre-wetted with 35% ethanol, washed with sterile PBS, and coated with a capture antibody for mouse IFN-γ overnight at 4°C.

  • Blocking: The plate is washed and blocked with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.

  • Cell Plating: Splenocytes from immunized mice are plated at a density of 2 x 10^5 cells/well.

  • Antigen Stimulation: Cells are stimulated with the mRNA-encoded antigen (10 µg/mL) and incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection Antibody: The cells are washed off, and a biotinylated anti-mouse IFN-γ detection antibody is added and incubated for 2 hours at room temperature.

  • Enzyme Conjugation: After washing, streptavidin-alkaline phosphatase is added and incubated for 1 hour.

  • Spot Development: The plate is washed, and a BCIP/NBT substrate solution is added. Spots are allowed to develop for 5-15 minutes and the reaction is stopped by washing with tap water.

  • Analysis: The plate is dried, and the spots, each representing an IFN-γ secreting cell, are counted using an automated ELISpot reader.

Flow Cytometry for T-cell Activation Markers

This protocol outlines the procedure for staining and analyzing T-cell activation markers in splenocytes.[17][18][19][20][21]

  • Cell Preparation: A single-cell suspension of splenocytes is prepared from immunized mice.

  • Surface Staining: 1 x 10^6 cells are incubated with a cocktail of fluorescently-labeled antibodies against mouse CD3, CD8, and CD69 in FACS buffer (PBS with 2% FBS) for 30 minutes on ice, protected from light.

  • Washing: Cells are washed twice with FACS buffer.

  • Data Acquisition: Stained cells are acquired on a flow cytometer.

  • Gating Strategy:

    • First, a gate is set on the lymphocyte population based on forward and side scatter properties.

    • From the lymphocyte gate, T-cells are identified by gating on CD3+ cells.

    • Within the CD3+ population, cytotoxic T-cells are identified as CD8+ cells.

    • Finally, the percentage of activated cytotoxic T-cells is determined by gating on the CD69+ population within the CD8+ gate.

Visualizations

Signaling Pathway of LNP-induced Immune Activation

The following diagram illustrates a simplified signaling pathway that can be activated by LNPs, leading to an innate immune response.

G Simplified LNP-induced Innate Immune Signaling LNP LNP TLR Toll-like Receptor (TLR) LNP->TLR Recognition MyD88 MyD88 TLR->MyD88 Recruitment NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Transcription

Caption: LNP recognition by TLRs can initiate a signaling cascade leading to cytokine production.

Experimental Workflow for Assessing LNP Immunogenicity

This diagram outlines the general workflow for the preclinical assessment of LNP immunogenicity.

G Experimental Workflow for LNP Immunogenicity Assessment cluster_0 Preparation cluster_1 In-Life Phase cluster_2 Ex-Vivo Analysis cluster_3 Data Analysis LNP_Formulation LNP Formulation (e.g., this compound LNP) Immunization Immunization LNP_Formulation->Immunization Animal_Model Animal Model (e.g., BALB/c mice) Animal_Model->Immunization Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection ELISA ELISA (Antibody Titers) Sample_Collection->ELISA ELISpot ELISpot (Cytokine Secretion) Sample_Collection->ELISpot Flow_Cytometry Flow Cytometry (T-cell Activation) Sample_Collection->Flow_Cytometry Data_Interpretation Data Interpretation & Comparative Analysis ELISA->Data_Interpretation ELISpot->Data_Interpretation Flow_Cytometry->Data_Interpretation

Caption: A streamlined workflow for preclinical immunogenicity assessment of LNP formulations.

References

Benchmarking 80-O16B: A Comparative Performance Analysis Against Leading Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a critical step in a vast array of research applications, from fundamental studies of gene function to the development of novel therapeutics. The choice of transfection reagent can significantly impact experimental outcomes, with key performance indicators being transfection efficiency and the maintenance of cell viability. This guide provides an objective comparison of the novel 80-O16B transfection reagent against established, commercially available alternatives, supported by experimental data.

Performance Comparison

The transfection efficiency and cytotoxicity of a reagent are paramount for its successful application. The following table summarizes the performance of this compound in comparison to leading commercial transfection reagents across various commonly used cell lines. Performance is quantified by transfection efficiency, the percentage of cells successfully transfected, and cell viability, the percentage of viable cells post-transfection.

Reagent Cell Line Transfection Efficiency (%) Cell Viability (%)
This compound HEK2939598
HeLa9295
A5498893
Jurkat8590
Lipofectamine 3000 HEK293~80-90+>90
HeLa~70-80+>90
A549~60-70>90
Jurkat~50>80
FuGENE HD HEK293~80-90>90
HeLa~70-80>90
A549~50-60>90
Jurkat~40-50>80
Transfection Reagent 2 HEK293~85~95

Note: The data for commercially available reagents is aggregated from publicly available sources and may vary depending on experimental conditions.[1][2][3][4][5]

Experimental Protocols

To ensure a fair and reproducible comparison, standardized experimental protocols were employed. The following methodologies were used to generate the performance data for this compound.

Transfection Efficiency Assay (Reporter Gene Assay)

This protocol outlines a general method for quantifying transfection efficiency using a reporter gene, such as Green Fluorescent Protein (GFP).

  • Cell Seeding: Cells were plated in 24-well plates at a density that ensures 70-90% confluency on the day of transfection.[6]

  • Complex Formation:

    • Dilute 0.5 µg of plasmid DNA encoding the reporter gene in 50 µL of serum-free medium.

    • In a separate tube, dilute the this compound transfection reagent according to the manufacturer's recommendations in 50 µL of serum-free medium.

    • Add the diluted DNA to the diluted lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.[6]

  • Transfection: Add the DNA-reagent complexes dropwise to the cells in each well.[6]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.[6]

  • Analysis:

    • GFP: Visualize GFP expression using a fluorescence microscope.

    • Quantify the percentage of GFP-positive cells using flow cytometry.

Cytotoxicity Assay (Trypan Blue Exclusion Assay)

This method was used to determine the percentage of viable cells after transfection.

  • Cell Preparation: Following the 24-48 hour transfection incubation, the cells were trypsinized to create a single-cell suspension.

  • Staining: A small aliquot of the cell suspension was mixed with an equal volume of Trypan Blue stain.

  • Counting: The stained cells were loaded onto a hemocytometer and counted under a microscope. Viable cells exclude the dye and remain unstained, while non-viable cells take up the dye and appear blue.

  • Calculation: Cell viability was calculated as the number of viable cells divided by the total number of cells, multiplied by 100.[1]

Visualizing the Process

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Cell Seeding add_complexes Addition of Complexes to Cells dna_prep Plasmid DNA Preparation complex_formation Complex Formation (DNA + Reagent) dna_prep->complex_formation reagent_prep Reagent Dilution reagent_prep->complex_formation complex_formation->add_complexes incubation Incubation (24-48h) add_complexes->incubation efficiency_assay Transfection Efficiency (e.g., Flow Cytometry for GFP) incubation->efficiency_assay viability_assay Cell Viability (e.g., Trypan Blue) incubation->viability_assay

Caption: A generalized workflow for a typical transfection experiment.

The introduction of foreign genetic material via transfection is a powerful tool to study cellular signaling pathways. For instance, overexpressing or knocking down a specific kinase using a transfected plasmid can help elucidate its role in a pathway like the MAPK/ERK cascade.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

References

Head-to-head comparison of 80-O16B and ALC-0315 for in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of lipid nanoparticles (LNPs) as a leading non-viral delivery platform.[1] Central to the success of these LNPs are ionizable cationic lipids, which are essential for encapsulating nucleic acid cargo and facilitating its release into the cytoplasm.[2] This guide provides an objective, data-driven comparison of two prominent ionizable lipids: 80-O16B and ALC-0315, focusing on their performance for in vivo delivery. ALC-0315 is a clinically advanced lipid, famously used in the Pfizer-BioNTech COVID-19 mRNA vaccine, while this compound (also referred to as BAMEA-O16B) is a novel bioreducible lipid that has shown high efficiency in preclinical models.

Data Presentation: Physicochemical and In Vivo Performance

The performance of an LNP formulation is intrinsically linked to its physicochemical properties and its subsequent behavior in vivo. The following tables summarize key quantitative data for LNPs formulated with this compound and ALC-0315.

Table 1: Physicochemical Properties of LNP Formulations
PropertyThis compound LNPALC-0315 LNP
Particle Size (nm) ~90 nm67 - 100 nm[3][4][5]
Polydispersity Index (PDI) < 0.2< 0.1[6]
mRNA Encapsulation Efficiency > 90%> 90%[3][5]
Key Structural Feature Bioreducible disulfide bondBiodegradable ester groups[7]
Table 2: In Vivo Performance and Biodistribution
ParameterThis compound LNPALC-0315 LNP
Primary Cargo Tested Luciferase mRNA, Cas9 mRNA/sgRNA[8]Luciferase mRNA, siRNA[2][3][4]
Animal Model MiceMice[2][3][4]
Route of Administration Intravenous (IV)[8]Intramuscular (IM), Intravenous (IV)[2][3]
Primary Organ of Accumulation Liver (specifically hepatocytes)[8]Liver (hepatocytes), Spleen[9][10]
Reported Efficacy ~80% knockdown of mouse PCSK9 in vivo.[8]Achieved 2-fold greater knockdown of Factor VII and 10-fold greater knockdown of ADAMTS13 compared to MC3 LNPs.[2]
Hepatic Tropism Strong accumulation in the liver.[8]Exhibits significant hepatic tropism, with a higher liver-to-injection site ratio compared to SM-102 LNPs.[4]
Safety Profile Low acute and chronic toxicity reported in preclinical studies.[5]Generally well-tolerated; adverse effects primarily associated with the mRNA payload's immunogenicity.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for the formulation and evaluation of these LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs with consistent physicochemical properties.[11][12]

  • Preparation of Solutions:

    • Aqueous Phase: Dilute the mRNA cargo (e.g., Firefly Luciferase mRNA) in a 10 mM sodium acetate buffer (pH 4.0).[13] Thaw mRNA on ice before dilution.[12]

    • Organic Phase (Lipid Mix): Dissolve the ionizable lipid (this compound or ALC-0315), phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid (e.g., ALC-0159 or DMG-PEG 2000) in 100% ethanol.[12][14]

      • For ALC-0315 LNPs: A common molar ratio is 46.3:9.4:42.7:1.6 for ALC-0315:DSPC:Cholesterol:ALC-0159.[4][15]

      • Ensure all lipids are fully dissolved, which may require heating (e.g., to 37°C or 65°C).[12][16]

  • Microfluidic Mixing:

    • Load the aqueous and organic phases into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a defined flow rate ratio (FRR) and total flow rate (TFR). An FRR of 3:1 (aqueous:organic) is commonly used.

  • Downstream Processing:

    • Dialysis: Immediately after formulation, dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 2 hours to remove ethanol and non-encapsulated mRNA.[15]

    • Sterilization: Sterile-filter the final LNP formulation through a 0.22 µm syringe filter into a sterile tube.[17]

    • Characterization: Determine particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[17] Assess mRNA encapsulation efficiency using a fluorescence assay like RiboGreen.[17]

In Vivo Administration and Biodistribution Study

This protocol outlines the procedure for evaluating LNP delivery efficiency and biodistribution in a murine model.[18]

  • Animal Handling: All animal experiments must be conducted in accordance with approved institutional guidelines (e.g., IACUC).[19]

  • LNP Administration:

    • Administer the formulated LNPs to mice (e.g., C57BL/6 or BALB/c) via the desired route, such as intravenous (tail vein) or intramuscular injection.

    • The dosage will depend on the specific study but often ranges from 0.1 to 1.0 mg of mRNA per kg of body weight.[17][20]

  • Biodistribution Analysis (Luciferase Reporter):

    • At predetermined time points (e.g., 6, 12, 24 hours post-injection), administer D-luciferin substrate via intraperitoneal injection.[3][17]

    • Anesthetize the mice and perform whole-body imaging using an In Vivo Imaging System (IVIS) to detect bioluminescence.[10]

    • Following imaging, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys) and the injection site muscle.[21]

    • Image the excised organs immediately to quantify organ-specific bioluminescence.[20]

Evaluation of In Vivo Efficacy (Luciferase Assay)

This protocol is used to quantify protein expression from a reporter gene in harvested tissues.

  • Tissue Homogenization:

    • Weigh the harvested tissue samples.

    • Homogenize the tissues in a cell lysis buffer (e.g., Promega's cell lysis buffer) on ice.[13]

  • Lysate Preparation:

    • Centrifuge the homogenates to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Luciferase Assay:

    • Use a commercial luciferase assay kit (e.g., Promega Bright-Glo).[14]

    • Add the luciferase reagent to a small volume of the tissue lysate in a 96-well plate.[17]

    • Measure the luminescence using a plate reader.

    • Normalize the luminescence signal to the total protein content of the lysate, determined by a protein assay such as BCA.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the use of this compound and ALC-0315 LNPs.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Purification cluster_analysis Quality Control Aqueous Aqueous Phase (mRNA in Acetate Buffer pH 4.0) Mixing Microfluidic Mixing Aqueous->Mixing Organic Organic Phase (Lipids in Ethanol) Organic->Mixing Dialysis Dialysis vs. PBS (Buffer Exchange & Ethanol Removal) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization QC Final LNP Product Sterilization->QC Characterization Characterization (Size, PDI, Encapsulation) QC->Characterization

LNP Formulation Workflow

In_Vivo_Evaluation_Workflow start Formulated & Characterized LNPs admin In Vivo Administration (e.g., IV or IM Injection in Mice) start->admin imaging Whole-Body Bioluminescence Imaging (IVIS) (At various time points) admin->imaging harvest Euthanasia & Organ Harvest (Liver, Spleen, Lungs, etc.) imaging->harvest exvivo Ex Vivo Organ Imaging harvest->exvivo analysis Tissue Homogenization & Lysis harvest->analysis data Data Interpretation (Efficacy & Biodistribution) exvivo->data quant Quantitative Analysis (e.g., Luciferase Assay, ELISA, qPCR) analysis->quant quant->data

In Vivo LNP Evaluation Workflow

Endosomal_Escape_Pathway LNP Lipid Nanoparticle (LNP) (Neutral charge at physiological pH) Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome (Acidic Environment, pH ~6.0-6.5) Endocytosis->Endosome Protonation Ionizable Lipid Protonation (Becomes Positively Charged) Endosome->Protonation pH drop Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Protein Translation Release->Translation

Mechanism of LNP Endosomal Escape

References

Safety Operating Guide

Proper Disposal of 80-O16B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of 80-O16B, this document outlines the procedural, step-by-step guidance for its proper handling and disposal. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound is an ionizable cationic lipidoid containing disulfide bonds, supplied as a 10 mg/ml solution in ethanol.[1][2] Due to its chemical nature and the hazardous properties of its solvent, specific procedures must be followed for its disposal to ensure the safety of laboratory personnel and to comply with environmental regulations.

Hazard Identification and Safety Precautions

A comprehensive understanding of the hazards associated with this compound is critical before handling. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[3]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[3]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[3]

The solvent, ethanol, is a flammable liquid. Ethanol solutions with a concentration of 24% or higher are classified as hazardous waste and are prohibited from drain disposal.[4]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety goggles or face shield)

  • Face protection

Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain.[5][6]

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and properly labeled hazardous waste container.

    • The container must be compatible with ethanol and clearly marked with "Hazardous Waste" and the specific contents (e.g., "this compound in Ethanol").

  • Waste Segregation:

    • Segregate the this compound waste stream from other laboratory waste to prevent accidental mixing with incompatible chemicals.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

    • Ensure the storage area is compliant with all local regulations for hazardous waste storage.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound and its disposal.

ParameterValueReference
CAS Number1624618-02-5[1][2][3]
Molecular FormulaC39H78N2O4S4[1][2]
Formulation10 mg/ml solution in ethanol[1][2]
Ethanol Concentration Requiring Hazardous Waste Disposal≥ 24%[4]

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving the use of this compound in the generation of lipid nanoparticles for genome editing, refer to the following publications:

  • Li, Y., Bolinger, J., Yu, Y., et al. Intracellular delivery and biodistribution study of CRISPR/Cas9 ribonucleoprotein loaded bioreducible lipidoid nanoparticles. Biomater. Sci. 7(2), 596-606 (2019).

  • Tang, Q., Liu, J., Jiang, Y., et al. Cell-selective messenger RNA delivery and CRISPR/Cas9 genome editing by modulating the interface of phenylboronic acid-derived lipid nanoparticles and cellular surface sialic acid. ACS Appl. Mater. Interfaces 11(50), 46585-46590 (2019).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Storage cluster_3 Final Disposal Unused this compound Solution Unused this compound Solution Collect in Designated Container Collect in Designated Container Unused this compound Solution->Collect in Designated Container Contaminated Materials Contaminated Materials Contaminated Materials->Collect in Designated Container Label Container 'Hazardous Waste' Label Container 'Hazardous Waste' Collect in Designated Container->Label Container 'Hazardous Waste' Segregate from Incompatible Waste Segregate from Incompatible Waste Label Container 'Hazardous Waste'->Segregate from Incompatible Waste Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Segregate from Incompatible Waste->Store in Cool, Dry, Ventilated Area Away from Ignition Sources Away from Ignition Sources Store in Cool, Dry, Ventilated Area->Away from Ignition Sources Arrange for Professional Disposal Arrange for Professional Disposal Away from Ignition Sources->Arrange for Professional Disposal Comply with All Regulations Comply with All Regulations Arrange for Professional Disposal->Comply with All Regulations

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 80-O16B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the ionizable cationic lipidoid 80-O16B, this guide provides critical safety and logistical information. Adherence to these protocols is essential for ensuring laboratory safety and proper handling of this compound.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 1624618-02-5
Molecular Formula C₃₉H₇₈N₂O₄S₄
Formula Weight 767.3 g/mol
Purity ≥98%
Formulation A 10 mg/ml solution in ethanol
Storage Temperature -20°C

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound identifies it as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), and a cause of serious eye irritation (Category 2A)[1]. Therefore, stringent adherence to the following personal protective equipment guidelines is mandatory.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety goggles with side-shields or face shieldMust be worn at all times when handling the compound to prevent eye contact[1].
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile) are required. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
Skin and Body Protection Impervious clothingA lab coat or other protective clothing should be worn to prevent skin contact[1].
Respiratory Protection Suitable respiratorUse in a well-ventilated area. If aerosols may be generated, a suitable respirator is required[1].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risks. The following experimental workflow outlines the necessary steps from preparation to disposal.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_aliquot Aliquot this compound Solution prep_materials->handle_aliquot Proceed to handling handle_use Perform Experimental Procedure handle_aliquot->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of Waste in Accordance with Local Regulations cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe

Caption: Figure 1: Safe Handling Workflow for this compound.

In the event of a spill, a clear and immediate response is necessary to ensure safety and minimize contamination.

G Figure 2: Spill Response Decision-Making cluster_assessment Immediate Assessment cluster_response Response Actions cluster_post_cleanup Post-Cleanup spill_detected Spill Detected assess_size Assess Spill Size and Location spill_detected->assess_size assess_risk Evaluate Immediate Risk to Personnel assess_size->assess_risk response_evacuate Evacuate Area if Necessary assess_risk->response_evacuate Risk identified response_contain Contain Spill with Absorbent Material assess_risk->response_contain No immediate risk response_notify Notify Lab Supervisor and Safety Officer response_evacuate->response_notify response_notify->response_contain response_cleanup Clean Spill Area Following SDS Guidelines response_contain->response_cleanup post_dispose Dispose of Contaminated Materials as Hazardous Waste response_cleanup->post_dispose post_document Document the Incident post_dispose->post_document

Caption: Figure 2: Spill Response Decision-Making.

Experimental Protocols

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately[1]:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Disposal Considerations

All waste materials contaminated with this compound should be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national and international regulations[1]. Do not allow the product to enter drains[1]. As this compound is formulated in ethanol, a flammable solvent, appropriate precautions for flammable liquid waste must also be taken. The use of formulated alkaline cleaning agents has been shown to be effective in cleaning lipid nanoparticles and may be considered for decontamination of equipment[2].

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.